Product packaging for Aloisine RP106(Cat. No.:CAS No. 496864-15-4)

Aloisine RP106

Cat. No.: B1680015
CAS No.: 496864-15-4
M. Wt: 281.35 g/mol
InChI Key: WVMANZPBOBRWCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine is a member of pyrroles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19N3O B1680015 Aloisine RP106 CAS No. 496864-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-3-4-5-14-15(12-6-8-13(21-2)9-7-12)20-17-16(14)18-10-11-19-17/h6-11H,3-5H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMANZPBOBRWCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394566
Record name Aloisine, RP106
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496864-15-4
Record name Aloisine, RP106
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Aloisine RP106: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloisine RP106 is a member of the aloisine family of small molecules, which are potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). This technical guide details the mechanism of action of this compound, presenting its molecular targets, the signaling pathways it modulates, and the subsequent cellular effects. The information is compiled from foundational studies on the aloisine scaffold, with specific data presented for this compound where available. This document is intended to provide a comprehensive resource for researchers in oncology, neurodegenerative diseases, and other fields where CDK and GSK-3 dysregulation is a key pathological feature.

Introduction to this compound

This compound, with the chemical name 7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine, is a synthetic heterocyclic compound belonging to the aloisine family.[1][2] The aloisines were identified as a novel class of potent inhibitors of CDKs and GSK-3, key enzymes in cell cycle regulation, neuronal function, and apoptosis.[3][4][5] Deregulation of these kinases is implicated in various pathologies, including cancer and Alzheimer's disease, making them attractive therapeutic targets.[3][4][5]

Core Mechanism of Action: Competitive ATP Inhibition

The primary mechanism of action for the aloisine family, including RP106, is the competitive inhibition of ATP binding to the catalytic subunit of target kinases.[1][2][3][4][5] Kinetic studies performed on representative aloisines, such as Aloisine A, have demonstrated this competitive inhibition for CDK1/cyclin B, CDK5/p25, and GSK-3β.[5] This mode of action is further supported by the co-crystal structure of Aloisine B complexed with CDK2, which reveals the inhibitor occupying the ATP-binding pocket.[3][4][5] The aloisine molecule forms crucial hydrogen bonds with the backbone nitrogen and oxygen atoms of Leu83 in CDK2, a key interaction for anchoring the inhibitor in the active site.[3][4][5]

Molecular Targets and Quantitative Data

This compound has been evaluated for its inhibitory activity against several key kinases. The available quantitative data for this compound is summarized in the table below. For comparison, data for the well-characterized Aloisine A (RP107) is also included to provide a broader context of the inhibitory profile of this chemical series.

Compound Target Kinase IC50 (µM) Reference
This compound Cdk1/cyclin B0.70[1][2]
Cdk5/p251.5[1][2]
GSK-30.92[1][2]
Aloisine A (RP107) CDK1/cyclin B0.15[6]
CDK2/cyclin A0.12[6]
CDK2/cyclin E0.4[6]
CDK5/p350.16[6]
GSK-3α0.5[6]
GSK-3β1.5[6]
erk118[6]
erk222[6]
c-Jun N-terminal kinase (JNK)~3-10[6]

Impact on Cellular Signaling Pathways

By inhibiting CDKs and GSK-3, this compound can modulate critical cellular signaling pathways that govern cell cycle progression and other cellular processes.

Cell Cycle Regulation Pathway

CDKs are the master regulators of the cell cycle. Inhibition of CDK1 and CDK2 by aloisines leads to cell cycle arrest. Specifically, inhibition of CDK2/cyclin E and CDK2/cyclin A can block the G1/S transition, while inhibition of CDK1/cyclin B can cause arrest in the G2/M phase.[6] This dual arrest in both G1 and G2 is a characteristic cellular effect of the aloisine family.[3][4][5]

Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2_M G2/M Phase Growth_Factors Growth_Factors Cyclin_D_CDK4_6 Cyclin_D_CDK4_6 Growth_Factors->Cyclin_D_CDK4_6 pRb_E2F pRb_E2F Cyclin_D_CDK4_6->pRb_E2F E2F E2F pRb_E2F->E2F pRb Phos. Cyclin_E_CDK2 Cyclin_E_CDK2 E2F->Cyclin_E_CDK2 Transcription DNA_Replication DNA_Replication Cyclin_E_CDK2->DNA_Replication Cyclin_A_CDK2 Cyclin_A_CDK2 Cyclin_A_CDK2->DNA_Replication Cyclin_A_CDK1 Cyclin_A_CDK1 Mitosis_Entry Mitosis_Entry Cyclin_A_CDK1->Mitosis_Entry Cyclin_B_CDK1 Cyclin_B_CDK1 Mitosis Mitosis Cyclin_B_CDK1->Mitosis Aloisine_RP106 Aloisine_RP106 Aloisine_RP106->Cyclin_E_CDK2 Aloisine_RP106->Cyclin_A_CDK2 Aloisine_RP106->Cyclin_B_CDK1

Caption: this compound inhibits CDKs, leading to cell cycle arrest at G1/S and G2/M.

GSK-3 Signaling Pathway

GSK-3 is a constitutively active kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function. Inhibition of GSK-3 by this compound can have diverse downstream effects. For instance, in the context of Alzheimer's disease, GSK-3 is one of the primary kinases responsible for the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles. By inhibiting GSK-3, aloisines have the potential to reduce tau hyperphosphorylation.

GSK3_Pathway Wnt_Signal Wnt_Signal GSK3 GSK3 Wnt_Signal->GSK3 Inhibits Beta_Catenin Beta_Catenin GSK3->Beta_Catenin Phosphorylates for Degradation Tau_Protein Tau_Protein GSK3->Tau_Protein Phosphorylates Degradation Degradation Beta_Catenin->Degradation Gene_Transcription Gene_Transcription Beta_Catenin->Gene_Transcription Hyperphosphorylated_Tau Hyperphosphorylated_Tau Tau_Protein->Hyperphosphorylated_Tau Neurofibrillary_Tangles Neurofibrillary_Tangles Hyperphosphorylated_Tau->Neurofibrillary_Tangles Aloisine_RP106 Aloisine_RP106 Aloisine_RP106->GSK3

Caption: this compound inhibits GSK-3, impacting Wnt signaling and tau phosphorylation.

Experimental Protocols

The following are generalized protocols based on the methodologies described for the characterization of the aloisine family of inhibitors.

In Vitro Kinase Inhibition Assay

This protocol describes a typical method for determining the IC50 value of a compound against a specific kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor (this compound) Start->Prepare_Reagents Incubate Incubate Kinase with Varying Inhibitor Concentrations Prepare_Reagents->Incubate Initiate_Reaction Add Substrate and [γ-32P]ATP to Initiate Reaction Incubate->Initiate_Reaction Stop_Reaction Stop Reaction after Defined Time Initiate_Reaction->Stop_Reaction Separate_Products Separate Phosphorylated Substrate (e.g., via SDS-PAGE or filtration) Stop_Reaction->Separate_Products Quantify Quantify Radioactivity (e.g., Scintillation Counting) Separate_Products->Quantify Calculate_IC50 Calculate IC50 from Dose-Response Curve Quantify->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Methodology:

  • Kinase Reaction Buffer: Prepare a suitable buffer containing MgCl2, MnCl2, DTT, and a buffering agent (e.g., MOPS or HEPES).

  • Reactions: Set up reactions in a microtiter plate. Each reaction should contain the kinase, a specific substrate (e.g., histone H1 for CDKs, a peptide substrate for GSK-3), and varying concentrations of this compound.

  • Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reactions at 30°C for a specified time (e.g., 10-30 minutes).

  • Termination: Stop the reaction by adding a solution like phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay

This protocol outlines a common method to assess the anti-proliferative effects of a compound on cultured cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Add a viability reagent such as MTT, XTT, or a reagent based on ATP content (e.g., CellTiter-Glo).

  • Measurement: After an appropriate incubation time with the reagent, measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of the compound concentration to calculate the GI50 (concentration for 50% inhibition of cell growth).

Conclusion

This compound is a potent inhibitor of key CDKs and GSK-3, acting through competitive inhibition of ATP binding. Its ability to induce cell cycle arrest and modulate GSK-3 signaling pathways underscores its potential as a pharmacological tool and a lead compound for the development of therapeutics for diseases characterized by aberrant kinase activity, such as cancer and neurodegenerative disorders. Further investigation into the broader kinase selectivity profile and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

Aloisine RP106: A Technical Guide to a Potent CDK and GSK-3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloisine RP106 is a synthetic small molecule belonging to the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines class, recognized for its potent inhibitory activity against key cellular kinases.[1] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, biochemical activity, and effects on cellular processes. The information is intended for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology and neurodegenerative diseases.

Core Mechanism of Action

This compound functions as a potent, ATP-competitive inhibitor of specific Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 (GSK-3).[1][2][3] Kinetic studies have demonstrated that aloisines, the family to which RP106 belongs, bind to the ATP-binding pocket of the kinase's catalytic subunit.[1] This competitive inhibition prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking the downstream signaling cascade. The interaction is stabilized by hydrogen bonds with backbone atoms in the ATP-binding site of the kinase.[1]

Biochemical Activity and Selectivity

This compound exhibits potent inhibitory activity against a targeted set of kinases. The quantitative inhibitory data is summarized in the table below. The broader family of aloisines has been shown to be highly selective for CDKs and GSK-3, with minimal activity against a large panel of other kinases.[4][5]

Target KinaseIC50 (µM)
Cdk1/cyclin B0.70[6][7]
Cdk5/p251.5[6][7]
GSK-30.92[6][7]

Caption: In vitro inhibitory activity of this compound against key target kinases.

Cellular Effects

The inhibition of CDK1 and other CDKs by this compound leads to a halt in cell cycle progression. Specifically, treatment of cells with aloisines results in cell cycle arrest in both the G1 and G2 phases.[1] This cytostatic effect makes it a compound of interest for cancer research, where uncontrolled cell proliferation is a hallmark. The inhibition of GSK-3, a kinase implicated in various cellular processes including metabolism and neuronal function, suggests potential therapeutic applications in other areas such as neurodegenerative disorders like Alzheimer's disease.[4][5]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the in vitro inhibitory activity of this compound against its target kinases.

  • Reaction Mixture Preparation: Prepare a reaction buffer specific to the kinase being assayed (e.g., for CDK1/cyclin B, a buffer containing Tris-HCl, MgCl₂, and DTT is common).[2]

  • Component Addition: To the wells of a microplate, add the kinase, its specific substrate (e.g., histone H1 for CDK1), and varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP, often radiolabeled (e.g., [γ-³²P]ATP) for detection.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by adding a solution such as phosphoric acid or by spotting the reaction mixture onto a phosphocellulose filter paper.

  • Detection and Analysis: Quantify the incorporation of the phosphate group into the substrate using an appropriate method (e.g., scintillation counting for radiolabeled ATP). Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cells treated with this compound.

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., a cancer cell line) in appropriate media. Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membranes and preserve the cellular structures.

  • Staining: Stain the cells with a DNA-intercalating fluorescent dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of double-stranded RNA.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content of each cell.

  • Data Interpretation: Generate a histogram of DNA content versus cell count. The G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have a DNA content between 2N and 4N. Quantify the percentage of cells in each phase of the cell cycle to determine the effect of this compound on cell cycle progression.[6]

Visualizations

G1 cluster_0 Kinase Inhibition Assay Workflow start Start prep Prepare Reaction (Kinase, Substrate, RP106) start->prep initiate Initiate with ATP prep->initiate incubate Incubate initiate->incubate stop Stop Reaction incubate->stop detect Detect Phosphorylation stop->detect analyze Analyze Data (IC50) detect->analyze end End analyze->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

G2 cluster_1 Cell Cycle Analysis Workflow start Start culture Culture & Treat Cells with RP106 start->culture harvest Harvest Cells culture->harvest fix Fix Cells (Ethanol) harvest->fix stain Stain DNA (PI) fix->stain analyze Flow Cytometry Analysis stain->analyze interpret Interpret Histograms analyze->interpret end End interpret->end

Caption: A workflow for analyzing cell cycle distribution using flow cytometry.

G3 cluster_2 This compound Signaling Pathway Inhibition cluster_cell_cycle Cell Cycle Progression cluster_gsk3 GSK-3 Signaling This compound This compound CDK1/cyclin B CDK1/cyclin B This compound->CDK1/cyclin B Inhibits GSK-3 GSK-3 This compound->GSK-3 Inhibits G1 Phase G1 Phase S Phase S Phase G2 Phase G2 Phase M Phase M Phase G2 Phase->M Phase Regulated by CDK1/cyclin B Downstream\nSubstrates Downstream Substrates GSK-3->Downstream\nSubstrates Phosphorylation

Caption: Inhibition of CDK1/cyclin B and GSK-3 signaling by this compound.

References

Aloisine RP106: A Technical Guide to a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloisine RP106 belongs to the aloisine family, a class of 6-phenyl[5H]pyrrolo[2,3-b]pyrazines identified as potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2] These kinases are crucial regulators of cellular processes, including cell cycle progression, apoptosis, and neuronal functions.[2][3] Deregulation of CDK activity is a hallmark of various pathologies, particularly cancer, making CDK inhibitors a promising therapeutic avenue.[2][4] Aloisines function through competitive inhibition of ATP binding to the kinase's catalytic subunit.[1][2] This technical guide provides a comprehensive overview of the structure, mechanism of action, and biological effects of the aloisine family, with a specific focus on this compound.

Core Structure and Chemical Properties of this compound

Aloisines are characterized by a 6-phenyl[5H]pyrrolo[2,3-b]pyrazine scaffold. The specific analogue, this compound, has a molecular formula of C₁₇H₁₉N₃O.[1] The substitutions on the core structure are a butyl group on the pyrrole nitrogen and a methoxy group at the 4-position of the phenyl ring.

Chemical structure of this compound

Mechanism of Action: Competitive ATP Inhibition

Kinetic studies have demonstrated that aloisines act as competitive inhibitors of ATP at the catalytic subunit of kinases.[1][2] The co-crystal structure of aloisine B with CDK2 reveals that the inhibitor binds to the ATP-binding pocket. This interaction is stabilized by two hydrogen bonds between the aloisine molecule and the backbone nitrogen and oxygen atoms of Leu83 in CDK2.[1][2] By occupying the ATP-binding site, aloisines prevent the phosphorylation of substrate proteins, thereby inhibiting kinase activity.

Signaling Pathway: Cell Cycle Regulation

CDKs are key regulators of the cell cycle. The inhibition of CDKs by aloisines leads to cell cycle arrest in both the G1 and G2 phases.[1][2] Specifically, the inhibition of CDK2/cyclin E activity is associated with a G1 arrest, while the inhibition of CDK1/cyclin B leads to a G2/M arrest.[3] The following diagram illustrates the simplified signaling pathway of CDK-mediated cell cycle progression and the point of inhibition by this compound.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases DNA_Replication DNA Replication E2F->DNA_Replication promotes CyclinB_CDK1 Cyclin B / CDK1 Mitosis Mitosis CyclinB_CDK1->Mitosis promotes AloisineRP106 This compound AloisineRP106->CyclinD_CDK46 inhibits AloisineRP106->CyclinB_CDK1 inhibits

CDK-mediated cell cycle signaling pathway inhibited by this compound.

Quantitative Data: Kinase Inhibition Profile

The following table summarizes the inhibitory activity of Aloisine A (RP107), a closely related analogue of RP106, against a panel of kinases. The IC₅₀ values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Kinase TargetIC₅₀ (µM)
CDK1/cyclin B0.15[5]
CDK2/cyclin A0.12[5]
CDK2/cyclin E0.4[5]
CDK5/p350.16[5]
GSK-3α0.5[5]
GSK-3β1.5[5]
erk118[5]
erk222[5]
JNK~3-10[5]

Experimental Protocols: Kinase Inhibition Assay

The following is a representative protocol for determining the in vitro kinase inhibitory activity of a compound like this compound.

Objective: To measure the IC₅₀ value of this compound against a specific kinase (e.g., CDK2/cyclin A).

Materials:

  • Purified recombinant CDK2/cyclin A enzyme

  • Histone H1 as a substrate

  • [γ-³²P]ATP (radiolabeled ATP)

  • This compound stock solution (in DMSO)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • 96-well filter plates

  • Phosphoric acid

  • Scintillation counter and cocktail

Workflow:

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->prepare_reagents dispense_inhibitor Dispense serial dilutions of this compound into plate prepare_reagents->dispense_inhibitor add_kinase_substrate Add kinase and substrate (CDK2/cyclin A, Histone H1) dispense_inhibitor->add_kinase_substrate initiate_reaction Initiate reaction by adding [γ-³²P]ATP add_kinase_substrate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop reaction and precipitate protein on filter plate incubate->stop_reaction wash_plate Wash plate to remove unincorporated [γ-³²P]ATP stop_reaction->wash_plate measure_radioactivity Measure radioactivity using a scintillation counter wash_plate->measure_radioactivity calculate_ic50 Calculate IC50 value measure_radioactivity->calculate_ic50 end End calculate_ic50->end

Workflow for a typical in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in DMSO. Further dilute these in the kinase reaction buffer.

  • Reaction Setup: In a 96-well plate, add the diluted this compound or DMSO (for the control).

  • Enzyme and Substrate Addition: Add the kinase (CDK2/cyclin A) and substrate (Histone H1) to each well.

  • Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Washing: Transfer the reaction mixture to a filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measurement: Add scintillation cocktail to the dried filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Effects

Aloisines have been shown to inhibit cell proliferation by inducing cell cycle arrest.[1][2] Specifically, Aloisine A completely blocks the proliferation of dividing NT2 cells with an IC₅₀ of 7 µM and differentiated postmitotic hNT neurons with an IC₅₀ of 10.5 µM, with minimal cell death observed.[5]

Conclusion

This compound is a member of a potent class of CDK and GSK-3 inhibitors. Its mechanism of action through competitive ATP inhibition provides a strong basis for its anti-proliferative effects. The detailed information on its structure, mechanism, and biological activity presented in this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, particularly for therapies targeting cell cycle deregulation in diseases such as cancer.

References

Aloisine RP106: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Novel Inhibitor of Cyclin-Dependent Kinases and Glycogen Synthase Kinase-3

This technical guide provides an in-depth overview of Aloisine RP106, a member of the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines, a chemical family known as aloisines. These compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), key regulators of cellular processes. This document is intended for researchers, scientists, and drug development professionals interested in the discovery, synthesis, and mechanism of action of this class of kinase inhibitors.

Discovery and Chemical Structure

Aloisines were discovered through a screening program for novel protein kinase inhibitors.[1][2][3][4] The foundational scaffold, 6-phenyl[5H]pyrrolo[2,3-b]pyrazine, was identified as a potent inhibitor of CDKs.[1][2][3][4] The name "aloisine" was inspired by Alois Alzheimer, as two of the primary targets, CDK5 and GSK-3, are implicated in the hyperphosphorylation of tau protein in Alzheimer's disease.

This compound is a specific analog within this family. The general chemical structure of aloisines is characterized by a pyrrolo[2,3-b]pyrazine core with a phenyl group at the 6-position. Variations in substituents on the phenyl ring and the pyrrole nitrogen lead to a diverse range of analogs with differing potencies and selectivities.

Synthesis of Aloisines

The synthesis of the aloisine scaffold is achieved through a one-pot reaction. The general method for the synthesis of 6-phenyl[5H]pyrrolo[2,3-b]pyrazines involves the reaction of an appropriately substituted alkylpyrazine with a substituted benzonitrile.

Experimental Protocol: General Synthesis of Aloisines

A solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to 0°C. To this, butyllithium is added dropwise, and the mixture is stirred for 30 minutes at 0°C. The solution is then cooled to -78°C, and the selected alkylpyrazine is added. After stirring for 1 hour at -78°C, the corresponding benzonitrile is added, and the reaction mixture is allowed to slowly warm to room temperature overnight. The reaction is then quenched with water and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield the desired 6-phenyl[5H]pyrrolo[2,3-b]pyrazine derivative.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_workup Workup & Purification Alkylpyrazine Alkylpyrazine LDA LDA (from Diisopropylamine and Butyllithium) Alkylpyrazine->LDA 1. Add to LDA/THF at -78°C Benzonitrile Benzonitrile Temp1 -78°C to RT LDA->Benzonitrile 2. Add Benzonitrile THF Anhydrous THF Quench Water Quench Temp1->Quench 3. Reaction Progression Extraction Ethyl Acetate Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product 6-Phenyl[5H]pyrrolo[2,3-b]pyrazine (Aloisine) Purification->Product

General synthesis workflow for Aloisines.

Biological Activity and Quantitative Data

Aloisines have been demonstrated to be potent inhibitors of several key kinases, particularly CDKs and GSK-3. The mechanism of action is competitive inhibition of ATP binding to the catalytic subunit of the kinase.[1][2] This is supported by kinetic studies and the co-crystal structure of aloisine B with CDK2, which shows the inhibitor occupying the ATP-binding pocket and forming hydrogen bonds with the backbone of Leu83.[1]

While specific quantitative data for this compound is not detailed in the primary literature, the activity of the closely related analog, Aloisine A (also known as RP107), provides a strong indication of the inhibitory profile of this chemical class.

CompoundTargetIC50 (µM)
Aloisine A CDK1/cyclin B0.15
CDK2/cyclin A0.12
CDK2/cyclin E0.4
CDK5/p350.16
GSK-3α0.5
GSK-3β1.5
erk118
erk222
JNK~3-10
PKC α, β, γ, δ, ε, η, ξ>100

Table 1: Inhibitory activity (IC50) of Aloisine A against a panel of kinases.[5]

Experimental Protocols: Kinase Inhibition Assays

The inhibitory activity of aloisines is determined using in vitro kinase assays. The following protocols are generalized from methods used to characterize this class of compounds.

CDK/Cyclin Kinase Assay

This assay measures the phosphorylation of a substrate by a CDK/cyclin complex in the presence of the inhibitor.

  • Enzyme and Substrate Preparation : Recombinant active CDK/cyclin complexes (e.g., CDK1/cyclin B, CDK2/cyclin A) and a suitable substrate, such as Histone H1, are prepared in a kinase buffer.

  • Reaction Mixture : The reaction is initiated by mixing the CDK/cyclin complex, the substrate (e.g., 0.1 mg/mL Histone H1), and the test compound (Aloisine) at various concentrations in a kinase reaction buffer containing MgCl2 and ATP (e.g., 15 µM).[6] The reaction often includes [γ-³²P]ATP to enable detection of substrate phosphorylation.

  • Incubation : The reaction mixture is incubated at 30°C for a specified time (e.g., 10-30 minutes).

  • Termination and Detection : The reaction is stopped, and the phosphorylated substrate is separated and quantified. For radiolabeled assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the remaining radioactivity using a scintillation counter.

  • IC50 Determination : The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is calculated from a dose-response curve.

GSK-3 Kinase Assay

A similar protocol is used for determining the inhibition of GSK-3, with a specific substrate for this kinase.

  • Enzyme and Substrate : Recombinant active GSK-3α or GSK-3β is used with a specific peptide substrate, such as a pre-phosphorylated glycogen synthase peptide-2 (GS-1).

  • Reaction and Detection : The assay is performed as described for the CDK/cyclin assay, with the GSK-3 enzyme and its specific substrate. The quantification of substrate phosphorylation is carried out similarly.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Enzyme Kinase (CDK/Cyclin or GSK-3) ReactionMix Combine Enzyme, Substrate, Inhibitor, and ATP in Buffer Enzyme->ReactionMix Substrate Substrate (e.g., Histone H1, GS-1) Substrate->ReactionMix Inhibitor This compound (Varying Concentrations) Inhibitor->ReactionMix ATP [γ-³²P]ATP ATP->ReactionMix Incubation Incubate at 30°C ReactionMix->Incubation StopReaction Stop Reaction Incubation->StopReaction Separate Separate Phosphorylated Substrate StopReaction->Separate Quantify Quantify Radioactivity Separate->Quantify IC50 Calculate IC50 Quantify->IC50

Workflow for in vitro kinase inhibition assay.

Signaling Pathway Modulation

Aloisines exert their cellular effects by inhibiting CDKs and GSK-3, thereby modulating key signaling pathways involved in cell cycle progression and other cellular processes.

Cell Cycle Regulation

CDKs are the master regulators of the cell cycle. By inhibiting CDKs such as CDK1 and CDK2, aloisines can arrest cell proliferation. Inhibition of CDK2/cyclin E and CDK2/cyclin A can lead to a G1 phase arrest, while inhibition of CDK1/cyclin B can cause a G2/M phase arrest.[1] This dual arrest is a characteristic feature of aloisines.

G cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1 G1 S S G1->S CDK4_6_CyclinD CDK4/6-Cyclin D CDK4_6_CyclinD->G1 Promotes G1 progression CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1 Promotes G1/S transition G2 G2 S->G2 CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S Promotes S phase progression M M G2->M M->G1 CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M Promotes G2/M transition Aloisine This compound Aloisine->CDK2_CyclinE Inhibits Aloisine->CDK2_CyclinA Inhibits Aloisine->CDK1_CyclinB Inhibits

CDK-mediated cell cycle regulation and points of inhibition by Aloisine.
GSK-3 Signaling

GSK-3 is a constitutively active kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function. Inhibition of GSK-3 by aloisines can have diverse downstream effects depending on the cellular context. In the context of Alzheimer's disease, inhibition of GSK-3β is a therapeutic strategy to reduce tau hyperphosphorylation.

Conclusion

This compound is a member of a potent class of CDK and GSK-3 inhibitors. The 6-phenyl[5H]pyrrolo[2,3-b]pyrazine scaffold serves as a valuable template for the design of kinase inhibitors with potential therapeutic applications in oncology and neurodegenerative diseases. The detailed synthetic and assay protocols provided in this guide offer a framework for the further investigation and development of this promising class of compounds.

References

Aloisine RP106: A Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloisine RP106, also known as Aloisine A, is a potent small molecule inhibitor targeting key cellular kinases, primarily Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1][2][3][4] As an ATP-competitive inhibitor, it effectively blocks the catalytic activity of these enzymes, leading to cell cycle arrest and showcasing potential as a therapeutic agent in oncology and neurodegenerative disorders. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and a visual representation of the signaling pathways it modulates.

Mechanism of Action

This compound functions as a competitive inhibitor of ATP at the catalytic subunit of sensitive kinases.[3] This mode of action is crucial for its ability to halt cellular processes that are dependent on the activity of these enzymes. By binding to the ATP-binding pocket, this compound prevents the transfer of phosphate groups to substrate proteins, thereby inhibiting their function and downstream signaling.

The primary targets of this compound are members of the Cyclin-Dependent Kinase family (CDK1, CDK2, and CDK5) and Glycogen Synthase Kinase-3 (GSK-3α and GSK-3β).[1][2] Inhibition of these kinases leads to a cascade of cellular events, most notably the arrest of the cell cycle at the G1 and G2/M phases.[3]

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following tables summarize the reported IC50 values for both enzymatic and antiproliferative activities.

Table 1: Enzymatic Inhibition by this compound (Aloisine A)

Kinase TargetIC50 (µM)
CDK1/cyclin B0.15[1]
CDK2/cyclin A0.12[1]
CDK2/cyclin E0.4[1]
CDK5/p350.16[1]
GSK-3α0.5[1]
GSK-3β1.5[1]

Table 2: Antiproliferative Activity of this compound (Aloisine A)

Cell LineCell TypeIC50 (µM)
NT2Human teratocarcinoma7[1]
hNT neuronsDifferentiated human neurons10.5[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

In Vitro Kinase Inhibition Assay

This protocol outlines the steps to determine the IC50 of this compound against target kinases.

Materials:

  • Purified recombinant kinase (e.g., CDK1/cyclin B, GSK-3β)

  • Kinase-specific substrate (e.g., Histone H1 for CDKs, GS-1 peptide for GSK-3)

  • This compound stock solution (in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well plates

  • Microplate reader (scintillation counter for radioactivity or luminometer for ADP-Glo™)

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in kinase reaction buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase reaction buffer

    • Diluted this compound or vehicle control (DMSO)

    • Purified kinase

    • Kinase-specific substrate

  • Initiation of Reaction: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or just ATP for the ADP-Glo™ assay) to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Termination and Detection:

    • Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • ADP-Glo™ Assay: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions. This involves a two-step process of depleting the remaining ATP and then converting the generated ADP back to ATP, which is then quantified using a luciferase/luciferin reaction.

  • Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation (MTT/SRB) Assay

This protocol describes the determination of the antiproliferative IC50 of this compound on adherent cell lines.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB) solution

  • Solubilization buffer (e.g., DMSO or isopropanol with HCl for MTT; 10 mM Tris base for SRB)

  • Trichloroacetic acid (TCA) for SRB assay

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Assay Termination and Staining:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Add solubilization buffer to dissolve the crystals.

    • SRB Assay: Fix the cells by adding cold TCA and incubate for 1 hour at 4°C. Wash the plates with water and then stain with SRB solution. Wash away the unbound dye with 1% acetic acid.

  • Absorbance Measurement:

    • MTT Assay: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

    • SRB Assay: Solubilize the bound SRB dye with Tris base and measure the absorbance at a wavelength of 515 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

CDK Inhibition by this compound Leading to Cell Cycle Arrest.

GSK3_Inhibition_Pathway cluster_Wnt_Pathway Wnt Signaling Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Beta_Catenin_Accumulation β-catenin Accumulation and Nuclear Translocation Gene_Transcription Gene Transcription TCF_LEF->Gene_Transcription Aloisine_RP106 This compound Aloisine_RP106->GSK3b inhibits

Inhibition of GSK-3β by this compound in the Wnt Signaling Pathway.

Conclusion

This compound is a well-characterized inhibitor of CDKs and GSK-3 with potent biological activity. Its ability to induce cell cycle arrest underscores its potential for development as an anticancer agent. Furthermore, its inhibitory action on GSK-3, a key kinase in the pathology of Alzheimer's disease, suggests a possible therapeutic role in neurodegenerative disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

Aloisine RP106 in Alzheimer's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloisine RP106, a member of the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines class of compounds, has emerged as a molecule of interest in the field of Alzheimer's disease (AD) research. Named in honor of Dr. Alois Alzheimer, this family of compounds demonstrates potent inhibitory activity against key kinases implicated in the pathological hyperphosphorylation of the tau protein, a hallmark of AD. This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, available quantitative data, and the experimental protocols utilized in its evaluation. The guide also visualizes the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its potential role in the development of novel AD therapeutics.

Introduction: The Rationale for Kinase Inhibition in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. The aberrant hyperphosphorylation of tau is a critical event that leads to its dissociation from microtubules, causing microtubule destabilization, and the subsequent aggregation of tau into paired helical filaments, which form the NFTs. This process ultimately contributes to neuronal dysfunction and apoptosis.

Two key kinases have been identified as major contributors to tau hyperphosphorylation in AD: Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3 (GSK-3). Deregulation of these kinases is observed in pathological conditions, making them attractive therapeutic targets for mitigating tau pathology. This compound is a potent, ATP-competitive inhibitor of both CDK5 and GSK-3, positioning it as a promising candidate for investigation in AD research.

Mechanism of Action of this compound

This compound exerts its biological effects through the competitive inhibition of the ATP-binding pocket of its target kinases. Structural studies of the aloisine family in complex with CDK2 have revealed that these compounds interact with the ATP-binding site through hydrogen bonds with the backbone nitrogen and oxygen atoms of Leu83. This competitive inhibition prevents the transfer of a phosphate group from ATP to the kinase's substrates, thereby reducing their phosphorylation. In the context of Alzheimer's disease, the primary substrates of interest are the tau protein (for both CDK5 and GSK-3) and potentially the amyloid precursor protein (APP), which can also be phosphorylated by these kinases.

Quantitative Data for this compound

The available quantitative data for this compound primarily focuses on its in vitro kinase inhibition and its effects on tau phosphorylation in a cellular model of tauopathy.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (µM)
Cdk1/cyclin B0.70
Cdk5/p251.5
GSK-30.92

Data sourced from MedchemExpress.

Table 2: Effect of this compound on Tau Phosphorylation in SH-SY5Y-TMHT441 Cells
Tau Phosphorylation SiteConcentration of RP106Remaining Phosphorylation (%)
Thr1810.1 µM74%
Ser3960.1 µM68%
Thr2310.1 µMNo significant effect

Data derived from a study by Löffler et al., which utilized a Mesoscale Discovery assay. It is important to note that higher concentrations (10-50 µM) of RP106 were found to be toxic to the SH-SY5Y-TMHT441 cells.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Tau Hyperphosphorylation

The following diagram illustrates the central role of CDK5 and GSK-3β in the hyperphosphorylation of tau, leading to the formation of neurofibrillary tangles, and the inhibitory action of this compound.

Tau_Phosphorylation_Pathway cluster_upstream Upstream Activators cluster_kinases Key Kinases cluster_inhibitor Inhibitor cluster_tau Tau Pathology Amyloid-beta Oligomers Amyloid-beta Oligomers CDK5 CDK5 Amyloid-beta Oligomers->CDK5 Activates Neuronal Stress Neuronal Stress GSK3b GSK-3β Neuronal Stress->GSK3b Activates Tau Tau CDK5->Tau Phosphorylates GSK3b->Tau Phosphorylates RP106 This compound RP106->CDK5 RP106->GSK3b pTau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles pTau->NFTs Aggregates to form

Caption: this compound inhibits CDK5 and GSK-3β, key kinases in tau hyperphosphorylation.
Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines a typical workflow for determining the in vitro inhibitory activity of a compound like this compound against its target kinases.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Recombinant Kinase Recombinant Kinase Incubation Incubate Kinase, Substrate, and RP106 Recombinant Kinase->Incubation Substrate Substrate (e.g., Histone H1 for CDK5, GS-1 peptide for GSK-3) Substrate->Incubation RP106 Dilutions Serial Dilutions of this compound RP106 Dilutions->Incubation ATP ATP (γ-32P labeled) Add ATP Initiate Reaction with Labeled ATP Incubation->Add ATP Stop Reaction Stop Reaction & Spot on Membrane Add ATP->Stop Reaction Wash Wash to Remove Unincorporated ATP Stop Reaction->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify IC50 Calculation Calculate IC50 Value Quantify->IC50 Calculation

Caption: Workflow for determining the IC50 of this compound against target kinases.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol is a generalized procedure based on standard methods for determining the IC50 of kinase inhibitors.

Materials:

  • Recombinant active CDK5/p25 or GSK-3β enzyme

  • Kinase-specific substrate (e.g., Histone H1 for CDK5, GS-1 peptide for GSK-3)

  • This compound

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • [γ-33P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • In a reaction tube, combine the recombinant kinase, the specific substrate, and the desired concentration of this compound.

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the kinase reaction by adding [γ-33P]ATP.

  • Allow the reaction to proceed at 30°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of this compound relative to a control reaction with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Tau Phosphorylation Assay (Based on Löffler et al.)

This protocol is based on the published study that evaluated the effect of this compound on tau phosphorylation in a cellular model.

Cell Line:

  • SH-SY5Y neuroblastoma cells stably transfected with human tau441 containing the P301S mutation (SH-SY5Y-TMHT441).

Materials:

  • Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, non-essential amino acids, and antibiotics)

  • Retinoic acid for neuronal differentiation

  • This compound dissolved in DMSO

  • Mesoscale Discovery (MSD) multi-spot assay plates for phosph-tau and total tau.

Procedure:

  • Culture SH-SY5Y-TMHT441 cells in complete medium.

  • Induce neuronal differentiation by treating the cells with retinoic acid for several days.

  • Treat the differentiated cells with varying concentrations of this compound (e.g., 0.1 µM) or vehicle (DMSO) for a specified duration.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of the lysates.

  • Analyze the levels of total tau and phosphorylated tau at specific epitopes (e.g., Thr181, Thr231, Ser396) using the MSD electrochemiluminescence assay according to the manufacturer's instructions.

  • Normalize the phosphorylated tau signal to the total tau signal for each sample.

  • Calculate the percentage of remaining tau phosphorylation in the RP106-treated cells relative to the vehicle-treated control cells.

Discussion and Future Directions

The available data indicate that this compound is a potent inhibitor of CDK5 and GSK-3, two kinases strongly implicated in the pathology of Alzheimer's disease. The preliminary cellular data demonstrating a reduction in tau phosphorylation at pathologically relevant sites, Thr181 and Ser396, is promising. However, the lack of an effect on Thr231 phosphorylation at the tested concentration warrants further investigation to understand the compound's specific inhibitory profile within a cellular context.

A significant limitation in the current understanding of this compound is the absence of in vivo data in animal models of Alzheimer's disease. Such studies are crucial to assess its brain permeability, pharmacokinetic and pharmacodynamic properties, and its overall efficacy in reducing tau pathology and potentially improving cognitive function. Furthermore, the impact of this compound on amyloid-beta metabolism has not been reported and represents another important area for future research.

The observed cellular toxicity at higher concentrations highlights the need for a thorough toxicological evaluation to determine a safe therapeutic window. Future research should focus on:

  • In vivo efficacy studies: Evaluating this compound in transgenic mouse models of tauopathy to assess its effects on NFT formation, neuronal loss, and cognitive deficits.

  • Pharmacokinetic and safety profiling: Determining the ADME (absorption, distribution, metabolism, and excretion) properties and conducting comprehensive toxicity studies.

  • Amyloid-beta studies: Investigating the effect of this compound on the production and clearance of Aβ peptides.

  • Mechanism of action studies: Further elucidating the specific downstream effects of CDK5 and GSK-3 inhibition by this compound in neuronal models.

Aloisine RP106: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloisine RP106, a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3), has emerged as a compound of interest in the field of oncology. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, effects on cancer cells, and relevant experimental protocols. The information is intended to support researchers in designing and executing studies to further elucidate the therapeutic potential of this molecule.

Introduction to this compound

This compound, with the chemical name 7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine, is a small molecule inhibitor belonging to the aloisine family of compounds. These compounds are structurally related to natural products and have been investigated for their kinase inhibitory activity. This compound is a potent, ATP-competitive inhibitor of Cdk1/cyclin B, Cdk5/p25, and GSK-3.[1] The dysregulation of CDKs and GSK-3 is a hallmark of many cancers, making them attractive targets for therapeutic intervention. By targeting these key regulators of cell cycle progression and other oncogenic signaling pathways, this compound presents a promising avenue for cancer therapy.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of key kinases involved in cell cycle control and signaling.

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are a family of protein kinases that are essential for the progression of the cell cycle.[2] this compound is a potent inhibitor of Cdk1/cyclin B, a key complex for the G2/M transition.[1] By inhibiting Cdk1, this compound can induce a G2/M cell cycle arrest, preventing cancer cells from dividing.[2] A related compound, Aloisine A, has a broader CDK inhibitory profile, affecting CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35.[3] This broader inhibition can lead to both G1 and G2/M phase arrest.[2]

  • Glycogen Synthase Kinase-3 (GSK-3) Inhibition: GSK-3 is a serine/threonine kinase that is involved in a multitude of cellular processes, including cell proliferation, apoptosis, and differentiation. In many cancers, GSK-3 is constitutively active and contributes to tumor growth. This compound is a potent inhibitor of GSK-3.[1] Inhibition of GSK-3 can lead to the destabilization of proteins involved in cell proliferation, such as β-catenin and cyclin D1, and can promote apoptosis.

Quantitative Data

The following tables summarize the available quantitative data for this compound and the closely related compound, Aloisine A. This data is crucial for determining appropriate experimental concentrations and for comparing its potency against other kinase inhibitors.

Table 1: Inhibitory Activity of this compound

TargetIC50 (µM)
Cdk1/cyclin B0.70
Cdk5/p251.5
GSK-30.92

Data sourced from MedChemExpress.[1]

Table 2: Inhibitory Activity of Aloisine A (RP107)

TargetIC50 (µM)
CDK1/cyclin B0.15
CDK2/cyclin A0.12
CDK2/cyclin E0.4
CDK5/p350.16
GSK-3α0.5
GSK-3β1.5
erk118
erk222
JNK~3-10

Data sourced from MedchemExpress.com.[3]

Signaling Pathways

The primary signaling pathways affected by this compound are the cell cycle regulatory pathway and the GSK-3 signaling pathway.

Cell Cycle Regulation

This compound's inhibition of Cdk1/cyclin B directly impacts the G2/M checkpoint of the cell cycle. This leads to an accumulation of cells in the G2 and M phases, preventing mitotic entry and cell division.

Cell_Cycle_Pathway cluster_G2 G2 Phase cluster_M M Phase Cdk1 Cdk1 Mitosis Mitosis Cdk1->Mitosis promotes Cyclin B Cyclin B Cyclin B->Cdk1 activates This compound This compound This compound->Cdk1 inhibits

This compound inhibits Cdk1, leading to G2/M arrest.
GSK-3 Signaling and Apoptosis

GSK-3 is a key regulator of apoptosis. By inhibiting GSK-3, this compound can modulate the activity of pro- and anti-apoptotic proteins. For instance, GSK-3 can phosphorylate and inactivate pro-apoptotic proteins while activating anti-apoptotic proteins. Inhibition of GSK-3 can therefore sensitize cancer cells to apoptosis.

GSK3_Apoptosis_Pathway This compound This compound GSK-3 GSK-3 This compound->GSK-3 inhibits Pro-apoptotic proteins Pro-apoptotic proteins GSK-3->Pro-apoptotic proteins inhibits Anti-apoptotic proteins Anti-apoptotic proteins GSK-3->Anti-apoptotic proteins activates Apoptosis Apoptosis Pro-apoptotic proteins->Apoptosis promotes Anti-apoptotic proteins->Apoptosis inhibits

This compound inhibits GSK-3, promoting apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments to assess the efficacy of this compound in cancer research.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Methodology:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Experimental_Workflow Cancer Cell Culture Cancer Cell Culture Treatment with this compound Treatment with this compound Cancer Cell Culture->Treatment with this compound Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment with this compound->Cell Viability Assay (MTT) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Treatment with this compound->Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Treatment with this compound->Apoptosis Assay (Annexin V/PI) Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Cell Cycle Analysis (Flow Cytometry)->Data Analysis Apoptosis Assay (Annexin V/PI)->Data Analysis

Workflow for in vitro evaluation of this compound.

Future Directions

While this compound shows promise as a multi-kinase inhibitor for cancer therapy, further research is required to fully understand its therapeutic potential. Key areas for future investigation include:

  • In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in preclinical animal models of various cancers.

  • Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its on-target effects in vivo.

  • Combination therapy studies: Investigating the synergistic effects of this compound with other anti-cancer agents, such as chemotherapy or other targeted therapies.

  • Biomarker discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.

Conclusion

This compound is a potent inhibitor of Cdk1/cyclin B, Cdk5/p25, and GSK-3 with the potential to induce cell cycle arrest and apoptosis in cancer cells. This technical guide provides a foundation for researchers to explore the anti-cancer properties of this promising compound. The provided data and protocols should facilitate the design of robust preclinical studies to further validate this compound as a potential therapeutic agent for the treatment of cancer.

References

Aloisine RP106: A Potent Inhibitor of Tau Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease. The abnormal phosphorylation of tau leads to its dissociation from microtubules, followed by aggregation into neurofibrillary tangles (NFTs), ultimately contributing to neuronal dysfunction and cell death. Key enzymatic drivers of this pathological process are cyclin-dependent kinases (CDKs), particularly CDK5, and glycogen synthase kinase-3β (GSK-3β). Aloisine RP106, a member of the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines family, has emerged as a significant small molecule inhibitor of these kinases, demonstrating potential as a therapeutic agent to mitigate tau pathology. This technical guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its efficacy in cellular models, and detailed experimental protocols for its study.

Mechanism of Action

This compound functions as a competitive inhibitor of ATP binding to the catalytic subunit of several key kinases implicated in tau hyperphosphorylation. Its primary targets include CDK1/cyclin B, CDK5/p25, and GSK-3β. By occupying the ATP-binding pocket of these enzymes, this compound effectively blocks the transfer of phosphate groups to tau protein, thereby reducing its phosphorylation at multiple pathological sites.

cluster_0 This compound Signaling Pathway RP106 This compound CDK5 CDK5 RP106->CDK5 GSK3B GSK-3β RP106->GSK3B Tau Tau CDK5->Tau Phosphorylation GSK3B->Tau Phosphorylation pTau Hyperphosphorylated Tau Tau->pTau Hyperphosphorylation NFTs Neurofibrillary Tangles pTau->NFTs Aggregation

This compound mechanism of action.

Quantitative Data on Tau Phosphorylation Inhibition

The inhibitory effect of this compound on tau phosphorylation has been quantified in a cellular model of tauopathy. In a study utilizing a stably transfected SH-SY5Y human neuroblastoma cell line over-expressing mutant human tau441 (SH-SY5Y-TMHT441), this compound demonstrated a significant reduction in the phosphorylation of specific tau residues. The following table summarizes the key findings from this research.[1][2]

Tau Phosphorylation SiteThis compound Concentration% of Control Phosphorylation
Threonine-181 (Thr181)0.1 µM74%
Threonine-231 (Thr231)0.1 µMNo significant effect
Serine-396 (Ser396)0.1 µM68%

Note: Higher concentrations of this compound (10-50 µM) were found to be toxic to the SH-SY5Y-TMHT441 cells.[2]

Experimental Protocols

This section outlines the detailed methodologies for key experiments to assess the impact of this compound on tau phosphorylation in a cellular context.

Cell Culture and Differentiation
  • Cell Line: SH-SY5Y cells stably transfected with a construct expressing human tau441 with V337M and R406W mutations (SH-SY5Y-TMHT441) are utilized.[1][2]

  • Culture Medium: Cells are maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and a selection antibiotic (e.g., G418) to maintain the expression of the tau construct.

  • Differentiation: To induce a more neuron-like phenotype, SH-SY5Y-TMHT441 cells are differentiated by treatment with 10 µM all-trans-retinoic acid (RA) in a low-serum medium (e.g., 1% FBS) for 5-7 days. The medium is replaced every 2-3 days.

Compound Treatment
  • Preparation of this compound: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).

  • Treatment of Cells: Differentiated SH-SY5Y-TMHT441 cells are treated with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO at the same final concentration as the highest compound dose) for a specified period (e.g., 24 hours).

Measurement of Tau Phosphorylation

A highly sensitive and quantitative method for measuring site-specific tau phosphorylation is the Mesoscale Discovery (MSD) electrochemiluminescence immunoassay.

  • Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each cell lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading in the subsequent analysis.

  • MSD Assay:

    • MSD multi-array plates pre-coated with capture antibodies specific for total tau or specific phosphorylated tau epitopes (e.g., pThr181, pThr231, pSer396) are used.

    • Cell lysates are added to the wells and incubated to allow the tau protein to bind to the capture antibodies.

    • After washing, a detection antibody conjugated to an electrochemiluminescent label (SULFO-TAG™) that recognizes a different epitope on the tau protein is added.

    • Following another wash step, a read buffer is added to the wells, and the plate is read on an MSD instrument. The intensity of the emitted light is proportional to the amount of phosphorylated tau in the sample.

  • Data Analysis: The levels of phosphorylated tau are normalized to the total tau levels for each sample to account for any variations in cell number or protein expression. The results are then expressed as a percentage of the vehicle-treated control.

cluster_1 Experimental Workflow Start Start Cell_Culture Culture & Differentiate SH-SY5Y-TMHT441 Cells Start->Cell_Culture Treatment Treat with this compound (or Vehicle Control) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification MSD MSD Assay for p-Tau & Total Tau Quantification->MSD Analysis Data Analysis MSD->Analysis End End Analysis->End

Workflow for assessing this compound efficacy.

Conclusion

This compound represents a promising class of compounds for the therapeutic intervention of tauopathies. Its well-defined mechanism of action as a potent inhibitor of key tau kinases, CDK5 and GSK-3β, provides a strong rationale for its development. The quantitative data from cellular models demonstrates its efficacy in reducing tau phosphorylation at pathologically relevant sites. The experimental protocols outlined in this guide offer a robust framework for the continued investigation and characterization of this compound and other potential tau-targeting therapeutics. This information is intended to support the research and development efforts of scientists and drug development professionals in the pursuit of effective treatments for Alzheimer's disease and related neurodegenerative disorders.

References

An In-depth Technical Guide to Aloisine RP106-Induced Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloisine RP106 is a potent small molecule inhibitor belonging to the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines class of compounds, known as aloisines. These compounds have garnered significant interest in the fields of oncology and neurobiology due to their targeted inhibition of key protein kinases involved in cell cycle regulation and pathological hyperphosphorylation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its ability to induce cell cycle arrest. Detailed experimental protocols for relevant assays are provided, along with a compilation of quantitative data to support further research and development efforts.

Introduction

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. Consequently, CDKs have emerged as critical targets for the development of novel anticancer therapeutics. Aloisines are a family of synthetic compounds that have demonstrated potent inhibitory activity against several key CDKs, as well as Glycogen Synthase Kinase-3 (GSK-3), an enzyme implicated in various pathologies, including Alzheimer's disease.

This compound is a specific member of this family that acts as an ATP-competitive inhibitor of CDKs, leading to a halt in cell cycle progression. This document will delve into the molecular mechanisms underlying this cell cycle arrest, present the available quantitative data on its efficacy, and provide detailed protocols for the experimental validation of its activity.

Mechanism of Action: Induction of Cell Cycle Arrest

This compound exerts its anti-proliferative effects by directly inhibiting the catalytic activity of key CDK complexes that govern the transitions between different phases of the cell cycle. The primary mechanism is competitive inhibition of ATP binding to the catalytic subunit of these kinases.

Dual Blockade of G1 and G2 Phases

This compound induces a robust cell cycle arrest in both the G1 and G2 phases.[1][2] This dual blockade is a direct consequence of its inhibitory action on multiple CDK complexes:

  • G1 Arrest: The transition from the G1 to the S phase is primarily controlled by the activity of CDK2/cyclin E and CDK4/cyclin D complexes. By inhibiting CDK2, this compound prevents the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), which are necessary for the cell to commit to DNA replication. This leads to an accumulation of cells in the G1 phase. The G1 arrest induced by aloisines correlates with their potency towards CDK2/cyclin E.[3]

  • G2/M Arrest: The entry into mitosis is regulated by the CDK1/cyclin B complex. This compound's inhibition of CDK1 prevents the necessary phosphorylation events that trigger the G2 to M phase transition, resulting in an accumulation of cells in the G2 phase.[1][2] The arrest at the G2/M checkpoint is correlated with the inhibitory activity of aloisines against CDK1/cyclin B.[3]

The ability of this compound to induce both a G1 and a G2 arrest makes it a particularly effective anti-proliferative agent, as it can halt the growth of cancer cells at two distinct checkpoints.

Signaling Pathway of this compound-Induced Cell Cycle Arrest

The following diagram illustrates the signaling pathway through which this compound induces cell cycle arrest by inhibiting key CDK complexes.

Aloisine_RP106_Cell_Cycle_Arrest_Pathway cluster_G1 G1 Phase Control cluster_G2 G2/M Phase Control Aloisine This compound CDK2_CyclinE CDK2 / Cyclin E Aloisine->CDK2_CyclinE Inhibits CDK1_CyclinB CDK1 / Cyclin B Aloisine->CDK1_CyclinB Inhibits Rb Rb CDK2_CyclinE->Rb Phosphorylates G1_Arrest G1 Phase Arrest CDK2_CyclinE->G1_Arrest Blocked by This compound E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Mitotic_Substrates Mitotic Substrates CDK1_CyclinB->Mitotic_Substrates Phosphorylates G2_Arrest G2/M Phase Arrest CDK1_CyclinB->G2_Arrest Blocked by This compound Mitosis Mitosis Mitotic_Substrates->Mitosis Initiates

This compound Signaling Pathway

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and related aloisines.

Table 1: Inhibitory Activity of this compound against Protein Kinases
Kinase TargetIC50 (µM)
CDK1/cyclin B0.70
CDK5/p251.5
GSK-3α/β0.92

Data sourced from commercial suppliers and is consistent with the inhibitory profile of the aloisine family.

Table 2: Inhibitory Activity of Aloisine A against Protein Kinases
Kinase TargetIC50 (µM)
CDK1/cyclin B0.4
CDK2/cyclin A0.2
CDK2/cyclin E0.2
CDK5/p250.15
GSK-3α/β0.65

Data for Aloisine A, a closely related analog, from Mettey et al., 2003.

Table 3: Anti-proliferative Activity of Aloisines in Neuroblastoma Cell Lines
Cell LineCompoundIC50 (µM)
SH-SY5YAloisine A~1-5

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Kinase Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of this compound against purified CDK complexes.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified Kinase (e.g., CDK1/cyclin B) - Kinase Buffer - Substrate (e.g., Histone H1) - ATP (with [γ-32P]ATP) - this compound dilutions Start->Prepare_Reagents Incubate Incubate Kinase and this compound Prepare_Reagents->Incubate Add_Substrate_ATP Add Substrate and ATP to start the reaction Incubate->Add_Substrate_ATP Incubate_Reaction Incubate at 30°C Add_Substrate_ATP->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., with phosphoric acid) Incubate_Reaction->Stop_Reaction Spot_on_Filter Spot reaction mixture onto phosphocellulose paper Stop_Reaction->Spot_on_Filter Wash_Filter Wash filter paper to remove unincorporated [γ-32P]ATP Spot_on_Filter->Wash_Filter Measure_Radioactivity Measure radioactivity by scintillation counting Wash_Filter->Measure_Radioactivity Calculate_IC50 Calculate IC50 value Measure_Radioactivity->Calculate_IC50

Kinase Inhibition Assay Workflow

Materials:

  • Purified recombinant CDK1/cyclin B, CDK2/cyclin A, or CDK5/p25

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Substrate protein (e.g., Histone H1 for CDKs)

  • ATP solution

  • [γ-³²P]ATP

  • This compound stock solution and serial dilutions

  • Phosphocellulose filter paper

  • Phosphoric acid solution for washing

  • Scintillation counter and vials

Procedure:

  • Prepare a reaction mixture containing the kinase, kinase buffer, and varying concentrations of this compound.

  • Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding the substrate and ATP (spiked with [γ-³²P]ATP).

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 30% acetic acid or by spotting onto phosphocellulose paper).

  • Spot the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter paper extensively with a phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of a cell population treated with this compound using propidium iodide staining and flow cytometry.

Cell_Cycle_Analysis_Workflow Start Start Seed_Cells Seed cells (e.g., SH-SY5Y) in culture plates Start->Seed_Cells Treat_Cells Treat cells with varying concentrations of this compound Seed_Cells->Treat_Cells Incubate_Treatment Incubate for a defined period (e.g., 24 hours) Treat_Cells->Incubate_Treatment Harvest_Cells Harvest cells by trypsinization Incubate_Treatment->Harvest_Cells Fix_Cells Fix cells in cold 70% ethanol Harvest_Cells->Fix_Cells Stain_Cells Stain cells with propidium iodide and RNase A Fix_Cells->Stain_Cells Acquire_Data Acquire data on a flow cytometer Stain_Cells->Acquire_Data Analyze_Data Analyze DNA content histograms to determine cell cycle distribution (G1, S, G2/M) Acquire_Data->Analyze_Data

References

Aloisine RP106: A Technical Guide to a Potent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 496864-15-4

Molecular Formula: C₁₇H₁₉N₃O

Molecular Weight: 281.36 g/mol

Synonyms: RP106, 7-n-Butyl-6-(4-methoxyphenyl)-[5H]pyrrolo[2,3-b]pyrazine

Abstract

Aloisine RP106 is a synthetic pyrrolo[2,3-b]pyrazine derivative that has emerged as a potent, ATP-competitive inhibitor of a select group of serine/threonine kinases. Primarily targeting Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3), this compound serves as a valuable tool for researchers in the fields of cell cycle regulation, neurobiology, and drug discovery. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, experimental protocols for its use, and a visualization of the signaling pathways it modulates. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Similarly, Glycogen Synthase Kinase-3 (GSK-3) is a key enzyme in various signaling pathways, including those involved in metabolism, neurodevelopment, and apoptosis. Its aberrant activity has been implicated in neurodegenerative diseases, such as Alzheimer's disease, as well as in cancer and bipolar disorder.

This compound belongs to the aloisine family of compounds, which have been identified as potent inhibitors of both CDKs and GSK-3.[1][2] Specifically, this compound demonstrates significant inhibitory activity against CDK1/cyclin B, CDK5/p25, and GSK-3.[3] Its ability to competitively bind to the ATP-binding pocket of these kinases provides a mechanism for modulating their activity and studying their downstream effects.[1][2]

Biochemical and Pharmacological Data

The inhibitory activity of this compound and its closely related analog, Aloisine A, has been characterized against a panel of kinases. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, providing a quantitative measure of their potency.

CompoundTarget KinaseIC₅₀ (µM)
This compound CDK1/cyclin B0.70
CDK5/p251.5
GSK-3α/β0.92
Aloisine A (RP107) CDK1/cyclin B0.15
CDK2/cyclin A0.12
CDK2/cyclin E0.4
CDK5/p350.16
GSK-3α0.5
GSK-3β1.5

Data compiled from Mettey et al., 2003.[1][2]

Mechanism of Action and Signaling Pathways

This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of sensitive kinases, thereby preventing the phosphorylation of their downstream substrates. This inhibition affects key cellular processes, most notably cell cycle progression and signaling cascades regulated by GSK-3.

Inhibition of CDK1/Cyclin B and Cell Cycle Arrest

CDK1, in complex with cyclin B, is a key driver of the G2/M transition in the cell cycle. Inhibition of CDK1/cyclin B by this compound prevents the phosphorylation of proteins required for mitotic entry, leading to cell cycle arrest in the G2 phase. This mechanism is central to its potential as an anti-proliferative agent.

CDK1_Signaling_Pathway cluster_0 G2 Phase cluster_1 M Phase (Mitosis) Cyclin B Cyclin B CDK1/Cyclin B Complex CDK1/Cyclin B Complex Cyclin B->CDK1/Cyclin B Complex CDK1 CDK1 CDK1->CDK1/Cyclin B Complex Mitotic Substrates Mitotic Substrates CDK1/Cyclin B Complex->Mitotic Substrates Phosphorylation Phosphorylated Mitotic Substrates Phosphorylated Mitotic Substrates Mitotic Substrates->Phosphorylated Mitotic Substrates Mitotic Entry Mitotic Entry Phosphorylated Mitotic Substrates->Mitotic Entry This compound This compound This compound->CDK1/Cyclin B Complex Inhibition

Caption: Inhibition of the CDK1/Cyclin B pathway by this compound, leading to G2 cell cycle arrest.

Inhibition of GSK-3 Signaling

GSK-3 is a constitutively active kinase involved in a multitude of signaling pathways. Its inhibition by this compound can lead to the activation of pathways that are normally suppressed by GSK-3 activity, such as the Wnt/β-catenin pathway. In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3 by this compound prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, and subsequent transcription of target genes.

GSK3_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus GSK-3 GSK-3 β-catenin β-catenin GSK-3->β-catenin Phosphorylation Phosphorylated β-catenin Phosphorylated β-catenin β-catenin->Phosphorylated β-catenin β-catenin (stabilized) β-catenin (stabilized) β-catenin->β-catenin (stabilized) Stabilization & Translocation Proteasomal Degradation Proteasomal Degradation Phosphorylated β-catenin->Proteasomal Degradation This compound This compound This compound->GSK-3 Inhibition TCF/LEF TCF/LEF β-catenin (stabilized)->TCF/LEF Activation Target Gene Transcription Target Gene Transcription TCF/LEF->Target Gene Transcription

Caption: this compound inhibits GSK-3, leading to the stabilization and nuclear translocation of β-catenin.

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize the activity of this compound. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Kinase Assay for CDK1/cyclin B

This protocol describes a method to measure the kinase activity of CDK1/cyclin B using Histone H1 as a substrate.

Materials:

  • Recombinant active CDK1/cyclin B

  • Histone H1 (substrate)

  • This compound (or other inhibitors)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • [γ-³²P]ATP

  • ATP solution

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, Histone H1, and the desired concentration of this compound.

  • Initiate the reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP to the reaction mixture, followed by the addition of CDK1/cyclin B.

  • Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor.

In Vitro Kinase Assay for GSK-3

This protocol outlines a method for assessing GSK-3 activity using a synthetic peptide substrate.

Materials:

  • Recombinant active GSK-3

  • GS-1 peptide (a synthetic substrate for GSK-3)

  • This compound

  • Kinase assay buffer

  • [γ-³²P]ATP

  • ATP solution

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, GS-1 peptide, and various concentrations of this compound.

  • Start the kinase reaction by adding a solution of [γ-³²P]ATP and non-radioactive ATP, followed by the GSK-3 enzyme.

  • Incubate the mixture at 30°C for a defined period.

  • Terminate the reaction and quantify the incorporated radioactivity as described in the CDK1/cyclin B assay protocol.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the effect of this compound on the cell cycle distribution of a cell population.

Materials:

  • Cultured cells

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in appropriate culture vessels and allow them to adhere.

  • Treat the cells with various concentrations of this compound or a vehicle control for a desired duration (e.g., 24-48 hours).

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a valuable chemical probe for studying the roles of CDK1, CDK5, and GSK-3 in various cellular and physiological contexts. Its well-defined mechanism of action as an ATP-competitive inhibitor, coupled with its potency and selectivity, makes it a powerful tool for dissecting complex signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a foundation for researchers to effectively utilize this compound in their investigations into cell cycle control, neurobiology, and the development of novel therapeutic strategies.

Disclaimer: this compound is for research use only and is not intended for human or veterinary use. Researchers should adhere to all applicable safety guidelines when handling this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aloisines are a family of 6-phenyl[5H]pyrrolo[2,3-b]pyrazines that have emerged as potent inhibitors of key serine/threonine kinases, particularly cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2] This technical guide provides a comprehensive overview of Aloisine RP106 and its related analogues, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used for their characterization. Through a detailed examination of their biological activity, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors for therapeutic applications in oncology and neurodegenerative diseases.

Introduction

Cyclin-dependent kinases (CDKs) are fundamental regulators of the eukaryotic cell cycle, and their dysregulation is a hallmark of many cancers.[1] Similarly, glycogen synthase kinase-3 (GSK-3) is a critical enzyme implicated in a variety of cellular processes, including metabolism, neurodevelopment, and apoptosis. Its aberrant activity has been linked to neurodegenerative disorders such as Alzheimer's disease. The aloisine family of compounds, named in honor of Dr. Alois Alzheimer, represents a significant scaffold for the development of dual CDK/GSK-3 inhibitors.[1]

This compound and its related compounds act as competitive inhibitors of ATP at the catalytic site of these kinases.[1] This guide will delve into the quantitative data on their inhibitory activities, provide detailed experimental protocols for their evaluation, and visualize the key signaling pathways and experimental workflows.

Mechanism of Action

Aloisines exert their inhibitory effects by competing with ATP for binding to the catalytic subunit of the target kinases.[1] Kinetic studies have demonstrated that these compounds act as competitive inhibitors.[1] The co-crystal structure of aloisine B in complex with CDK2 reveals that the inhibitor binds to the ATP-binding pocket, forming two crucial hydrogen bonds with the backbone nitrogen and oxygen atoms of Leucine 83.[1] This interaction is a common feature among many ATP-competitive kinase inhibitors.

The inhibition of CDKs by aloisines leads to cell cycle arrest in both the G1 and G2 phases, ultimately inhibiting cell proliferation.[1][2] The dual inhibition of both CDKs and GSK-3 by this class of compounds makes them attractive candidates for further investigation in diseases where both pathways are implicated.

Quantitative Data: Structure-Activity Relationship (SAR) of Aloisine Analogues

A study by Mettey et al. (2003) systematically investigated the structure-activity relationships of 50 aloisine analogues. The following tables summarize the inhibitory concentrations (IC50) of a selection of these compounds against CDK1/cyclin B, CDK5/p25, and GSK-3β.

Table 1: Inhibitory Activity of Aloisine Analogues against CDK1/cyclin B, CDK5/p25, and GSK-3β

CompoundR1R2R3R4CDK1/cyclin B IC50 (µM)CDK5/p25 IC50 (µM)GSK-3β IC50 (µM)
Aloisine A (RP107) H(CH2)3CH34-OHH0.150.161.5
Aloisine B H(CH2)3CH33-ClH0.60.81.2
RP106 H(CH2)3CH34-OCH3H0.71.50.92
1 HHHH>100>100>100
2 HCH3HH1.84.52.5
11 H(CH2)3CH3HH0.81.21.8
23 H(CH2)3CH34-FH0.40.51.0
25 H(CH2)3CH34-ClH0.450.61.2
32 H(CH2)3CH34-OCH3H0.71.50.92
39 H(CH2)3CH34-OHH0.150.161.5
48 CH3(CH2)3CH34-OHH1012>25

Data extracted from Mettey et al., J Med Chem, 2003.

Experimental Protocols

Kinase Inhibition Assays

This protocol is adapted from the methods described by Mettey et al. (2003).

Objective: To determine the in vitro inhibitory activity of test compounds against CDK1/cyclin B, CDK5/p25, and GSK-3β.

Materials:

  • Purified recombinant human CDK1/cyclin B, CDK5/p25, and GSK-3β.

  • Histone H1 (for CDK assays) or GS-1 peptide (for GSK-3β assay) as substrate.

  • [γ-³²P]ATP.

  • Kinase buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).

  • Test compounds (dissolved in DMSO).

  • 96-well plates.

  • Phosphocellulose paper.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.

  • Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Km value for each kinase (e.g., 15 µM).

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell-Based Assays

Objective: To determine the effect of aloisine compounds on cell cycle progression.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7).

  • Complete cell culture medium.

  • Test compounds.

  • Phosphate-buffered saline (PBS).

  • 70% cold ethanol.

  • Propidium iodide (PI) staining solution (containing RNase A).

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Objective: To assess the induction of apoptosis by aloisine compounds.

Materials:

  • Cells treated with test compounds as described for cell cycle analysis.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit.[3][4]

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Follow the manufacturer's protocol for the specific TUNEL assay kit being used.

  • In general, the procedure involves fixing and permeabilizing the treated cells.

  • The cells are then incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP. TdT catalyzes the addition of the labeled dUTP to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.[3][5]

  • After incubation, the cells are washed to remove unincorporated nucleotides.

  • The fluorescently labeled apoptotic cells can then be visualized and quantified using a fluorescence microscope or a flow cytometer.

Mandatory Visualizations

Signaling Pathways

Caption: Signaling pathways inhibited by this compound and related compounds.

Experimental Workflows

Kinase_Inhibition_Workflow cluster_workflow Kinase Inhibition Assay Workflow start Start prepare Prepare Reagents (Kinase, Substrate, ATP, Compound) start->prepare reaction Incubate Reaction Mixture prepare->reaction stop Stop Reaction (Spot on Phosphocellulose) reaction->stop wash Wash to Remove Unincorporated ATP stop->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: Workflow for a radioactive kinase inhibition assay.

Cell_Cycle_Analysis_Workflow cluster_workflow Cell Cycle Analysis Workflow start Start culture Cell Culture and Treatment start->culture harvest Harvest and Fix Cells culture->harvest stain Stain with Propidium Iodide harvest->stain acquire Acquire Data (Flow Cytometry) stain->acquire analyze Analyze Cell Cycle Phases acquire->analyze end End analyze->end

Caption: Workflow for cell cycle analysis using flow cytometry.

Conclusion

This compound and its related compounds represent a promising class of kinase inhibitors with potent activity against both CDKs and GSK-3. The structure-activity relationship data provide a solid foundation for the rational design of more selective and potent inhibitors. The experimental protocols detailed in this guide offer a standardized approach for the characterization of these and other similar compounds. The continued investigation of the aloisine scaffold holds significant potential for the development of novel therapeutics for the treatment of cancer and neurodegenerative diseases.

References

Methodological & Application

Application Notes and Protocols for Aloisine RP106

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloisine RP106 belongs to the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines class of compounds, known as aloisines, which have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1][2] Deregulation of these kinases is implicated in a variety of proliferative diseases and neurodegenerative disorders, such as Alzheimer's disease, making them attractive therapeutic targets.[1][2] Aloisines, including derivatives like RP106, exert their inhibitory effect by competing with ATP for binding to the catalytic subunit of the kinases.[1][2] This competitive inhibition leads to cell cycle arrest at the G1 and G2 phases and can induce apoptosis, highlighting their potential as anti-cancer agents.[1][2][3] These application notes provide detailed protocols for investigating the biological effects of this compound.

Quantitative Data Summary

The inhibitory activity of aloisines is quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for Aloisine A, a representative member of the aloisine family, against a panel of kinases.

Kinase TargetIC50 (µM)
CDK1/cyclin B0.15
CDK2/cyclin A0.12
CDK2/cyclin E0.20
CDK5/p250.10
GSK-3α/β0.04

Data extracted from a study on Aloisine A, a closely related compound to RP106.[1]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inhibiting the CDK-mediated cell cycle progression.

Aloisine_Mechanism Mechanism of Action of this compound cluster_cell_cycle Cell Cycle Progression cluster_cdk_regulation CDK Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK_Cyclin CDK/Cyclin Complex Rb Rb Protein CDK_Cyclin->Rb Phosphorylation E2F E2F Rb->E2F Inhibits Genes S-Phase Genes E2F->Genes Transcription pRb p-Rb (Inactive) Aloisine This compound Aloisine->CDK_Cyclin Competitive Inhibition ATP ATP ATP->CDK_Cyclin Binds caption This compound competitively inhibits ATP binding to CDK/Cyclin complexes, preventing Rb phosphorylation and cell cycle progression.

Caption: this compound inhibits CDK/Cyclin complexes, blocking cell cycle progression.

Experimental Protocols

Kinase Inhibition Assay

This protocol is designed to determine the IC50 value of this compound against specific kinases like CDK2/cyclin A.

Materials:

  • Recombinant human CDK2/cyclin A

  • Histone H1 (as substrate)

  • This compound

  • [γ-³²P]ATP

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 96-well plate, add the kinase, substrate (Histone H1), and the diluted this compound or vehicle control.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot the reaction mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity relative to the vehicle control and plot the results against the logarithm of the inhibitor concentration to determine the IC50 value.

Kinase_Inhibition_Workflow Kinase Inhibition Assay Workflow Start Prepare Reagents Dilute Serial Dilution of This compound Start->Dilute Plate Plate Kinase, Substrate, and Inhibitor Dilute->Plate React Add [γ-³²P]ATP & Incubate Plate->React Stop Stop Reaction React->Stop Spot Spot on Phosphocellulose Paper Stop->Spot Wash Wash Paper Spot->Wash Measure Scintillation Counting Wash->Measure Analyze Calculate IC50 Measure->Analyze caption Workflow for determining the IC50 of this compound against a target kinase.

Caption: Workflow for determining the kinase inhibitory activity of this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure to analyze the effect of this compound on the cell cycle distribution of a cancer cell line.[4][5][6]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.[5]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[5]

  • Analyze the stained cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.[5]

Cell_Cycle_Analysis_Workflow Cell Cycle Analysis Workflow Start Seed Cells Treat Treat with This compound Start->Treat Harvest Harvest and Wash Cells Treat->Harvest Fix Fix with Cold Ethanol Harvest->Fix Stain Stain with Propidium Iodide Fix->Stain Analyze Flow Cytometry Analysis Stain->Analyze caption Workflow for analyzing the effect of this compound on the cell cycle.

Caption: Workflow for cell cycle analysis using flow cytometry.

Apoptosis Assay by Annexin V/PI Staining

This protocol is used to detect and quantify apoptosis induced by this compound.[7][8][9]

Materials:

  • Cancer cell line

  • Cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described in the cell cycle analysis protocol.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour. The analysis will distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[8]

Apoptosis_Assay_Workflow Apoptosis Assay Workflow Start Seed and Treat Cells Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate in Dark Stain->Incubate Analyze Flow Cytometry Analysis Incubate->Analyze caption Workflow for detecting apoptosis induced by this compound.

References

Aloisine RP106 in vitro assay

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the in vitro assessment of Aloisine compounds, with a focus on a representative member, RP106. This document provides detailed protocols for key assays, data presentation guidelines, and visual representations of the underlying biological pathways and experimental procedures.

Application Notes

Introduction to Aloisines

Aloisines are a class of chemical compounds that function as potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3).[1][2] By competitively binding to the ATP pocket of these kinases, aloisines block their catalytic activity, leading to cell cycle arrest at the G1 and G2 phases and the induction of apoptosis.[1][3] Their ability to target kinases implicated in both cell cycle regulation and neurodegenerative diseases, such as Alzheimer's, makes them a subject of significant interest in drug discovery.[1][2]

Mechanism of Action

Aloisine RP106, as a member of the aloisine family, is predicted to function as an ATP-competitive inhibitor of specific CDKs and GSK-3. This inhibition disrupts the normal progression of the cell cycle, which is tightly regulated by the sequential activation of CDKs. Specifically, inhibition of CDK1/cyclin B and CDK2/cyclin E would lead to arrests in the G2/M and G1/S phases, respectively.[2] The inhibition of CDK5/p25 and GSK-3β is also a key characteristic of this compound class, implicating it in pathways related to neuronal function and disease.[1][2]

Applications in Research and Drug Development

The protocols detailed below are designed to enable researchers to:

  • Determine the inhibitory potency (e.g., IC50) of this compound against target kinases.

  • Characterize the mode of inhibition (e.g., ATP-competitive).

  • Assess the effect of this compound on cell proliferation and viability in cancer cell lines.

  • Investigate the mechanism of cell cycle arrest induced by the compound.

Experimental Protocols

1. In Vitro Kinase Inhibition Assay

This protocol is designed to quantify the inhibitory activity of this compound against a panel of purified kinases (e.g., CDK1/cyclin B, CDK2/cyclin A, CDK5/p25, and GSK-3β).

Materials:

  • Purified recombinant kinases and their corresponding substrates (e.g., Histone H1 for CDKs, GS-1 peptide for GSK-3β).[3]

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Kinase buffer (specific to the kinase being assayed).

  • ATP solution.

  • 96-well plates.

  • Plate reader for detecting the assay signal (e.g., luminescence, fluorescence, or radioactivity).

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 96-well plate, add the kinase, its substrate, and the diluted this compound or vehicle control (DMSO).

  • Initiate the kinase reaction by adding a predetermined concentration of ATP.[3]

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period.

  • Stop the reaction and measure the kinase activity using a suitable detection method.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

2. Cell Proliferation Assay

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116).

  • Complete cell culture medium.

  • This compound stock solution.

  • 96-well cell culture plates.

  • Reagents for a proliferation assay (e.g., MTS, WST-1, or a DNA-based assay).[4]

  • Plate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the proliferation assay reagent to each well and incubate as per the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of proliferation inhibition and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

3. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line.

  • Complete cell culture medium.

  • This compound stock solution.

  • Phosphate-buffered saline (PBS).

  • Ethanol (70%, ice-cold).

  • Propidium iodide (PI) staining solution containing RNase A.

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat cells with this compound at concentrations around the GI50 value for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Data Presentation

Quantitative data from the in vitro assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Inhibitory Activity of this compound against Target Kinases

Kinase TargetIC50 (µM)
CDK1/cyclin BValue
CDK2/cyclin AValue
CDK5/p25Value
GSK-3βValue

Table 2: Anti-proliferative Activity of this compound

Cell LineGI50 (µM)
MCF-7Value
HCT116Value

Visualizations

Diagram 1: this compound Signaling Pathway

Aloisine_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S CDK2/Cyclin E G2 G2 Phase S->G2 M M Phase G2->M CDK1/Cyclin B M->G1 Aloisine This compound CDK2 CDK2/Cyclin E Aloisine->CDK2 Inhibits CDK1 CDK1/Cyclin B Aloisine->CDK1 Inhibits

Caption: Inhibition of CDK1 and CDK2 by this compound leads to cell cycle arrest.

Diagram 2: Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (Kinase, Substrate, ATP, this compound) start->prep_reagents plate_setup Plate Setup (Add Kinase, Substrate, Inhibitor) prep_reagents->plate_setup initiate_reaction Initiate Reaction (Add ATP) plate_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Signal Detection (Luminescence/Fluorescence) stop_reaction->detection data_analysis Data Analysis (Calculate % Inhibition, IC50) detection->data_analysis end End data_analysis->end

Caption: Workflow for determining the in vitro inhibitory activity of this compound.

Diagram 3: Cell-Based Assay Workflow

Cell_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells cell_attachment Allow Cells to Attach Overnight seed_cells->cell_attachment treatment Treat with this compound cell_attachment->treatment incubation Incubate for 72 hours treatment->incubation add_reagent Add Proliferation Reagent incubation->add_reagent measure_signal Measure Absorbance/Fluorescence add_reagent->measure_signal analyze_data Calculate GI50 measure_signal->analyze_data end End analyze_data->end

Caption: Workflow for assessing the anti-proliferative effects of this compound.

References

Application Notes and Protocols: Aloisine RP106 Cell-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloisines are a family of 6-phenyl[5H]pyrrolo[2,3-b]pyrazines that function as potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2] These compounds, including the designated RP106, exert their biological effects by competitively binding to the ATP pocket of these kinases, leading to cell cycle arrest and inhibition of cell proliferation.[1][2] This document provides detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of Aloisine RP106.

Aloisine compounds have demonstrated high selectivity for key regulators of the cell cycle and neuronal functions, including CDK1/cyclin B, CDK2/cyclin A-E, CDK5/p25, and GSK-3α/β.[1][2] The inhibition of these kinases results in the arrest of cells in both the G1 and G2 phases of the cell cycle.[1] These characteristics make Aloisine derivatives like RP106 promising candidates for therapeutic development in oncology and neurodegenerative diseases.

Signaling Pathway

The primary mechanism of action for this compound is the competitive inhibition of ATP binding to the catalytic subunit of CDKs and GSK-3.[1][2] This inhibition disrupts the phosphorylation cascade that drives the cell cycle, leading to cell cycle arrest.

Aloisine_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 This compound Action Cyclin/CDK Complexes Cyclin/CDK Complexes Rb Phosphorylation Rb Phosphorylation Cyclin/CDK Complexes->Rb Phosphorylation Cell Proliferation Cell Proliferation E2F Release E2F Release Rb Phosphorylation->E2F Release G1/S and G2/M Transition G1/S and G2/M Transition E2F Release->G1/S and G2/M Transition G1/S and G2/M Transition->Cell Proliferation Cell Cycle Arrest Cell Cycle Arrest G1/S and G2/M Transition->Cell Cycle Arrest Blocked This compound This compound ATP Binding Pocket ATP Binding Pocket This compound->ATP Binding Pocket Binds to ATP Binding Pocket->Cyclin/CDK Complexes Inhibits

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The following table summarizes the inhibitory activity of Aloisine A, a representative compound of the Aloisine family, against various kinases. This data is indicative of the expected activity profile for this compound.

Kinase TargetIC50 (µM)
CDK1/cyclin B0.15
CDK2/cyclin A0.20
CDK2/cyclin E0.40
CDK5/p250.12
GSK-3α/β0.20
Data is representative and may vary between specific Aloisine derivatives and experimental conditions.

Experimental Protocols

Cell Proliferation Assay (MTS/MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell_Proliferation_Assay_Workflow A Seed cells in 96-well plate B Treat with serial dilutions of this compound A->B C Incubate for 48-72 hours B->C D Add MTS/MTT reagent C->D E Incubate for 1-4 hours D->E F Measure absorbance E->F G Calculate IC50 F->G

Figure 2: Workflow for the cell proliferation assay.
Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with this compound at a concentration around the IC50 value for 24-48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 48 hours).

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.[3]

Apoptosis_Assay_Workflow A Seed and treat cells with this compound B Harvest cells A->B C Resuspend in binding buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Figure 3: Workflow for the apoptosis assay.

Conclusion

The protocols outlined in this document provide a comprehensive framework for characterizing the cellular effects of this compound. By assessing its impact on cell proliferation, cell cycle progression, and apoptosis, researchers can gain valuable insights into its potential as a therapeutic agent. The provided diagrams and data serve as a guide for experimental design and data interpretation in the evaluation of this promising class of CDK and GSK-3 inhibitors.

References

Application Notes and Protocols for Aloisine RP106 Cell Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloisine RP106 is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3).[1][2] As a member of the aloisine family, it functions as an ATP-competitive inhibitor, targeting key regulators of the cell cycle and other cellular processes.[3][4] Specifically, this compound has been shown to inhibit CDK1/cyclin B, CDK5/p25, and GSK-3 with high efficacy.[1][2] The inhibition of CDKs by aloisines leads to cell cycle arrest in both the G1 and G2 phases, ultimately blocking cell proliferation.[3][4] This mechanism of action makes this compound a compound of significant interest in cancer research and drug development.

These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using a standard colorimetric assay, the MTT assay. This method allows for the determination of the half-maximal inhibitory concentration (IC50) of the compound, a key parameter for evaluating its cytotoxic and anti-proliferative efficacy.

Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the catalytic subunit of CDKs and GSK-3.[3][4] CDKs are a family of protein kinases that are essential for the progression of the cell cycle. By inhibiting CDK1 and CDK2, this compound effectively halts the cell cycle at the G2/M and G1/S transitions, respectively, thereby preventing cell division.[5] The inhibition of GSK-3 by this compound points to its potential role in other signaling pathways, including those implicated in neurodegenerative diseases like Alzheimer's disease.[3][5]

Data Presentation

The following table summarizes the reported inhibitory concentrations (IC50) of this compound and the related compound Aloisine A against various kinases and in a cell proliferation assay. This data provides a reference for the expected potency of the compound.

CompoundTargetIC50 (µM)Cell LineAssay Type
This compound Cdk1/cyclin B0.70-Kinase Assay
This compound Cdk5/p251.5-Kinase Assay
This compound GSK-30.92-Kinase Assay
Aloisine A CDK1/cyclin B0.15-Kinase Assay
Aloisine A CDK2/cyclin A0.12-Kinase Assay
Aloisine A CDK2/cyclin E0.4-Kinase Assay
Aloisine A CDK5/p350.16-Kinase Assay
Aloisine A GSK-3α0.5-Kinase Assay
Aloisine A GSK-3β1.5-Kinase Assay
Aloisine A Cell Proliferation7NT2Proliferation Assay

Signaling Pathway

The diagram below illustrates the simplified signaling pathway of the cell cycle, highlighting the key points of inhibition by this compound.

Aloisine_Pathway Simplified Cell Cycle Inhibition by this compound G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->G1 CDK1_CyclinB CDK1/Cyclin B CDK1_CyclinB->G2 Aloisine This compound Aloisine->CDK2_CyclinE Aloisine->CDK1_CyclinB Workflow This compound Cell Viability Assay Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Prepare Prepare this compound dilutions Incubate1->Prepare Treat Treat cells with this compound Incubate1->Treat Prepare->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 3-4 hours Add_MTT->Incubate3 Solubilize Solubilize formazan with DMSO Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Analyze data and determine IC50 Read->Analyze End End Analyze->End

References

Application Notes and Protocols for Aloisine RP106 Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the inhibitory activity of Aloisine RP106 against target kinases. This compound is a potent inhibitor of several cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), acting as an ATP-competitive inhibitor.[1][2] The following protocols and data are intended to guide researchers in setting up and performing kinase assays to evaluate the potency and selectivity of this compound and similar compounds.

Quantitative Data: Inhibitory Activity of this compound

This compound has been shown to inhibit the activity of several key kinases involved in cell cycle regulation and neuronal functions. The half-maximal inhibitory concentration (IC50) values for this compound against its primary targets are summarized in the table below.

Kinase TargetIC50 (µM)
Cdk1/cyclin B0.70
Cdk5/p251.5
GSK-30.92

Table 1: IC50 values of this compound against various kinases.[3]

Experimental Protocols: this compound Kinase Assay

This protocol describes a general method to measure the kinase activity and the inhibitory effect of this compound using a luminescence-based assay format, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

I. Materials and Reagents
  • Kinases: Recombinant human CDK2/Cyclin A or GSK-3β

  • Substrates:

    • For CDK2/Cyclin A: Histone H1 or a specific peptide substrate (e.g., Rb-derived peptide).[4][5]

    • For GSK-3β: GS-1 peptide or a similar specific substrate.[1]

  • Inhibitor: this compound

  • Assay Platform: ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)

  • Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[6]

  • ATP: Adenosine 5'-triphosphate

  • Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements

  • Plate reader: Luminometer

II. Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection prep_reagents Prepare Reagents: - Kinase Reaction Buffer - ATP Solution - Kinase Dilution - Substrate Solution - this compound Dilutions add_inhibitor Add this compound or Vehicle Control to Wells prep_reagents->add_inhibitor Dispense add_kinase_substrate Add Kinase/Substrate Mix add_inhibitor->add_kinase_substrate Next Step initiate_reaction Initiate Reaction with ATP add_kinase_substrate->initiate_reaction Next Step incubate_reaction Incubate at 30°C initiate_reaction->incubate_reaction Start stop_reaction Add ADP-Glo™ Reagent (Stops Kinase Reaction) incubate_reaction->stop_reaction End Reaction incubate_stop Incubate at RT stop_reaction->incubate_stop Develop add_detection Add Kinase Detection Reagent incubate_stop->add_detection Next Step incubate_detect Incubate at RT add_detection->incubate_detect Develop read_luminescence Read Luminescence incubate_detect->read_luminescence Measure cell_cycle_pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D-CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates E2F E2F pRb_E2F->E2F Releases S_Phase_Genes S-Phase Gene Transcription DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->pRb_E2F Further Phosphorylates E2F->S_Phase_Genes Activates E2F->CyclinE_CDK2 Activates Transcription Aloisine_RP106 This compound Aloisine_RP106->CyclinE_CDK2 Inhibits

References

Application Notes and Protocols: Aloisine RP106 Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of Aloisine RP106, a potent cyclin-dependent kinase (CDK) inhibitor. The intended audience for this document includes researchers, scientists, and professionals involved in drug development.

Introduction

This compound belongs to the aloisine family of compounds, which are recognized as potent inhibitors of cyclin-dependent kinases (CDKs).[1][2][3] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Aloisines, including Aloisine A (also known as RP107), act as competitive inhibitors of ATP binding to the catalytic subunit of kinases, thereby blocking their activity.[3] This inhibition leads to cell cycle arrest in both G1 and G2 phases.[3]

Western blotting is an essential immunoassay technique used to detect and quantify specific proteins within a complex mixture, such as a cell lysate.[4][5] This protocol outlines the methodology to assess the impact of this compound on the protein expression levels of key cell cycle regulators, such as cyclins and CDKs, as well as the phosphorylation status of their substrates, like the Retinoblastoma protein (Rb).[6][7]

Signaling Pathway of CDK Inhibition by this compound

The following diagram illustrates the simplified signaling pathway affected by this compound. By inhibiting CDK1/cyclin B and CDK2/cyclin E complexes, this compound prevents the phosphorylation of the Retinoblastoma protein (pRb). Hypophosphorylated Rb remains bound to the transcription factor E2F, preventing the transcription of genes required for S-phase entry and thereby causing cell cycle arrest.

CDK_Inhibition_Pathway cluster_G1_S_Transition G1/S Phase Transition cluster_Inhibition Inhibition by this compound Cyclin D-CDK4/6 Cyclin D-CDK4/6 pRb pRb Cyclin D-CDK4/6->pRb Phosphorylates Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E-CDK2->pRb Phosphorylates E2F E2F pRb->E2F Releases Rb Rb Rb->E2F Bound Cell Cycle Arrest Cell Cycle Arrest Rb->Cell Cycle Arrest S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression This compound This compound This compound->Cyclin E-CDK2 Western_Blot_Workflow cluster_Preparation Sample Preparation cluster_Electrophoresis_Transfer Electrophoresis & Transfer cluster_Immunodetection Immunodetection cluster_Analysis Detection & Analysis A Cell Culture & Treatment with this compound B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D Sample Preparation (with Laemmli Buffer) C->D E SDS-PAGE D->E F Protein Transfer (to PVDF/Nitrocellulose) E->F G Blocking F->G H Primary Antibody Incubation G->H J Washing Steps H->J I Secondary Antibody Incubation I->J J->I K ECL Detection J->K L Signal Capture & Analysis K->L

References

Application Notes and Protocols: Aloisine RP106

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloisine RP106, with the chemical name 7-n-Butyl-6-(4-methoxyphenyl)-[5H]pyrrolo[2,3-b]pyrazine and CAS number 496864-15-4, is a potent small molecule inhibitor targeting key cellular kinases. It belongs to the aloisine family of compounds, which are recognized for their inhibitory activity against Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1][2] These kinases are crucial regulators of cell cycle progression, apoptosis, and various other cellular processes.[3][4][5] Dysregulation of CDK and GSK-3 activity is frequently observed in various cancers, making them attractive targets for therapeutic intervention. This compound exerts its inhibitory effect through competitive binding to the ATP pocket of these kinases.[3][4]

These application notes provide a comprehensive guide for the use of this compound in cell-based assays, including recommended working concentrations, detailed experimental protocols, and expected cellular effects.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound and the anti-proliferative effects of the closely related analog, Aloisine A (RP107). This data can be used as a starting point for determining the appropriate working concentrations in your cell-based experiments.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [2][6][7]

Target KinaseIC50 (µM)
Cdk1/cyclin B0.70
Cdk5/p251.5
GSK-30.92

Table 2: Anti-proliferative Activity of Aloisine A (RP107) [6]

Cell LineIC50 (µM)
NT2 (human pluripotent embryonal carcinoma)7
hNT (human neurons derived from NT2 cells)10.5

Note: The IC50 values for kinase inhibition were determined in biochemical assays. The effective concentration in cell-based assays will vary depending on the cell type, cell density, and the specific endpoint being measured. It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific experimental setup.

Mechanism of Action: CDK and GSK-3 Inhibition

This compound functions as an ATP-competitive inhibitor of CDKs and GSK-3. By occupying the ATP-binding pocket of these kinases, it prevents the transfer of phosphate groups to their respective substrates, thereby blocking their catalytic activity. Inhibition of CDKs, such as CDK1, leads to cell cycle arrest at the G1/S and G2/M transitions.[3][4][5] GSK-3 inhibition can impact multiple signaling pathways involved in cell proliferation and survival.

cluster_0 This compound Mechanism of Action This compound This compound CDK/GSK-3 CDK/GSK-3 This compound->CDK/GSK-3 Inhibits ATP ATP ATP->CDK/GSK-3 Binds Substrate Substrate CDK/GSK-3->Substrate Phosphorylates Apoptosis Apoptosis CDK/GSK-3->Apoptosis Regulates Phosphorylated Substrate Phosphorylated Substrate Cell Cycle Progression Cell Cycle Progression Phosphorylated Substrate->Cell Cycle Progression

Caption: Mechanism of this compound as a CDK/GSK-3 inhibitor.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on a given cell line and to calculate the IC50 value for cell proliferation.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be ≤ 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate (24-72h) Incubate (24-72h) Treat with this compound->Incubate (24-72h) Add MTT Add MTT Incubate (24-72h)->Add MTT Incubate (3-4h) Incubate (3-4h) Add MTT->Incubate (3-4h) Solubilize Formazan Solubilize Formazan Incubate (3-4h)->Solubilize Formazan Read Absorbance (570nm) Read Absorbance (570nm) Solubilize Formazan->Read Absorbance (570nm) Calculate IC50 Calculate IC50 Read Absorbance (570nm)->Calculate IC50

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptosis induced by this compound using flow cytometry.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat the cells with various concentrations of this compound (determined from the cell viability assay, e.g., 1x, 2x, and 5x the IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization (for adherent cells) and collect the supernatant containing any floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the flow cytometry data to differentiate between four cell populations:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

    • Quantify the percentage of cells in each quadrant for each treatment condition.

Seed & Treat Cells Seed & Treat Cells Harvest & Wash Cells Harvest & Wash Cells Seed & Treat Cells->Harvest & Wash Cells Resuspend in Binding Buffer Resuspend in Binding Buffer Harvest & Wash Cells->Resuspend in Binding Buffer Stain with Annexin V & PI Stain with Annexin V & PI Resuspend in Binding Buffer->Stain with Annexin V & PI Incubate Incubate Stain with Annexin V & PI->Incubate Add Binding Buffer Add Binding Buffer Incubate->Add Binding Buffer Flow Cytometry Analysis Flow Cytometry Analysis Add Binding Buffer->Flow Cytometry Analysis Quantify Apoptosis Quantify Apoptosis Flow Cytometry Analysis->Quantify Apoptosis

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50) for 24 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer.

  • Data Analysis:

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle for each treatment condition.

Expected Results and Troubleshooting

  • Cell Viability: this compound is expected to decrease cell viability in a dose- and time-dependent manner. If no effect is observed, consider increasing the concentration range or incubation time. Ensure the compound is fully dissolved in DMSO and diluted properly in the culture medium.

  • Apoptosis: Treatment with this compound at concentrations at or above the IC50 is expected to induce apoptosis. An increase in the Annexin V-positive cell population should be observed. If high levels of necrosis (PI-positive) are seen at lower concentrations, the compound may have acute cytotoxic effects on the specific cell line.

  • Cell Cycle: Aloisines have been reported to cause cell cycle arrest in both G1 and G2 phases.[3][4] The specific phase of arrest may depend on the cell type and the concentration of the compound used. Look for an accumulation of cells in the G0/G1 and/or G2/M peaks of the cell cycle histogram.

By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate its effects on cell proliferation, apoptosis, and cell cycle progression in various cellular models.

References

Application Notes and Protocols for Aloisine RP106 Treatment of Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the available scientific literature for the "Aloisine" family of compounds, potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3). As of the current date, specific data for "Aloisine RP106" is not publicly available. The information provided herein is extrapolated from studies on related compounds, particularly Aloisine A, and should be adapted and optimized for specific experimental conditions.

I. Application Notes

Introduction

Aloisines are a family of chemical compounds that function as potent inhibitors of key cellular kinases, including Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1] These kinases play crucial roles in cell cycle regulation, neuronal function, and apoptosis.[1][2] Deregulation of CDK and GSK-3 activity has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease.[1][3] Aloisine compounds, by targeting these kinases, offer a potential therapeutic avenue for neuroprotection and the study of neuronal death pathways.

Mechanism of Action

Aloisines exert their biological effects primarily through the competitive inhibition of the ATP-binding pocket of sensitive kinases.[1] This inhibition prevents the phosphorylation of downstream substrates, thereby modulating various cellular processes. In neuronal cells, the key targets of Aloisines are:

  • Cyclin-Dependent Kinase 5 (CDK5): A critical kinase in neuronal development, migration, and synaptic plasticity. Its deregulation, often through the cleavage of its activator p35 to p25, is associated with hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[1][3]

  • Glycogen Synthase Kinase-3 (GSK-3): A ubiquitously expressed serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell structure, and apoptosis. In the nervous system, GSK-3 is implicated in tau phosphorylation and neuronal apoptosis.[1]

  • Other CDKs (CDK1, CDK2): While primarily known for their role in cell cycle progression, these CDKs can be aberrantly activated in post-mitotic neurons under stress conditions, leading to apoptosis.[2][4][5]

By inhibiting these kinases, Aloisines can protect neurons from various insults, prevent apoptosis, and potentially modulate neuroinflammatory responses.[6]

Data Presentation

Table 1: Inhibitory Activity of Aloisine A against various kinases.

Kinase TargetIC50 (µM)
CDK1/cyclin B0.15
CDK5/p250.65
GSK-3β0.15

Data extracted from research on Aloisine A and presented as a reference for the Aloisine family.[1]

Table 2: Effects of CDK Inhibitors on Neuronal Cells.

CompoundCell TypeEffectConcentrationReference
OlomoucineNeuroepithelial cellsLengthens G1 phase, induces premature neurogenesis80 µM[4][7]
FlavopiridolPC12, Sympathetic & Cortical NeuronsSuppresses camptothecin-induced apoptosisIC50 = 100 nM[5]
OlomoucinePC12, Sympathetic & Cortical NeuronsSuppresses camptothecin-induced apoptosisIC50 = 50 µM[5]

This table provides context on the effects of other CDK inhibitors on neuronal cells, which may be comparable to the effects of Aloisines.

II. Experimental Protocols

Neuronal Cell Culture and Treatment

This protocol describes the general procedure for culturing and treating neuronal cells with Aloisine compounds.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons

  • Appropriate cell culture medium and supplements (e.g., DMEM, FBS, NGF for PC12 differentiation)

  • This compound (stock solution prepared in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding: Plate neuronal cells at a desired density in multi-well plates. For primary neurons, use coated plates (e.g., with poly-L-lysine).

  • Differentiation (if applicable): For cell lines like PC12, induce differentiation to a neuronal phenotype by treating with Nerve Growth Factor (NGF) in a low-serum medium for several days.[5]

  • Aloisine Treatment: Prepare working solutions of this compound by diluting the stock solution in a cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest Aloisine dose).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Downstream Analysis: After incubation, the cells can be harvested for various assays such as cell viability, apoptosis, or protein analysis.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Treated neuronal cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • After the Aloisine treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (TUNEL Staining)

This protocol detects DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Treated neuronal cells on coverslips or in a multi-well plate

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • In Situ Cell Death Detection Kit (TUNEL)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Wash the cells with PBS and fix them with the fixation solution for 1 hour at room temperature.

  • Wash the cells again with PBS and permeabilize them for 2 minutes on ice.

  • Wash the cells and proceed with the TUNEL staining according to the manufacturer's instructions. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips or image the plate using a fluorescence microscope.

  • Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained cells.

III. Visualizations

Aloisine_Signaling_Pathway cluster_0 This compound cluster_1 Kinase Inhibition cluster_2 Downstream Effects Aloisine This compound CDK5 CDK5/p25 Aloisine->CDK5 Inhibits GSK3b GSK-3β Aloisine->GSK3b Inhibits Tau_p Tau Hyperphosphorylation CDK5->Tau_p Promotes Apoptosis Neuronal Apoptosis CDK5->Apoptosis Promotes GSK3b->Tau_p Promotes GSK3b->Apoptosis Promotes

Caption: Proposed signaling pathway of this compound in neuronal cells.

Experimental_Workflow cluster_assays Downstream Assays start Start: Neuronal Cell Culture treatment Treatment with this compound (and controls) start->treatment incubation Incubation (24-72h) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis (TUNEL Staining) incubation->apoptosis protein Protein Analysis (Western Blot) incubation->protein end End: Data Analysis viability->end apoptosis->end protein->end Logical_Relationship Aloisine_Treatment This compound Treatment Kinase_Inhibition Inhibition of CDK5 & GSK-3β Aloisine_Treatment->Kinase_Inhibition Reduced_Tau_p Reduced Tau Hyperphosphorylation Kinase_Inhibition->Reduced_Tau_p Reduced_Apoptosis Reduced Neuronal Apoptosis Kinase_Inhibition->Reduced_Apoptosis Neuroprotection Neuroprotection Reduced_Tau_p->Neuroprotection Reduced_Apoptosis->Neuroprotection

References

Application Notes and Protocols for Aloisine RP106 in Glioblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive review of publicly available scientific literature, we must report that there is currently no specific data or established experimental protocols on the effects of Aloisine RP106 in glioblastoma cell lines. The "Aloisine" family of compounds, to which this compound belongs, are known inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2][3][4] While the general mechanism of action for this class of molecules suggests potential applications in cancer research, including glioblastoma, specific studies detailing the use and effects of this compound in this context have not been published.

Aloisines are 6-phenyl[5H]pyrrolo[2,3-b]pyrazines that act as competitive inhibitors of ATP binding to the catalytic subunit of kinases.[1][2][4] For instance, Aloisine A has been shown to be a potent inhibitor of CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35, with IC50 values of 0.15 μM, 0.12 μM, 0.4 μM, and 0.16 μM, respectively.[5] It also inhibits GSK-3α and GSK-3β with IC50 values of 0.5 μM and 1.5 μM, respectively.[5] This inhibition of CDKs can lead to cell cycle arrest in both the G1 and G2 phases.[1][2][4]

While this information provides a basis for the potential mechanism of action of Aloisine compounds, the absence of specific studies on this compound in glioblastoma means that no quantitative data on its effects on cell viability, apoptosis, or cell cycle distribution in these cell lines is available. Similarly, validated protocols for its application in relevant assays are not present in the current body of scientific literature.

Therefore, we are unable to provide the requested detailed application notes, protocols, and data tables for this compound in glioblastoma cell lines. Any such information would be speculative and not based on verified experimental results.

We recommend that researchers interested in the potential of this compound for glioblastoma treatment consider conducting initial dose-response studies to determine the IC50 value in relevant glioblastoma cell lines. Subsequently, standard protocols for cell viability assays (e.g., MTT or CellTiter-Glo), apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis (e.g., propidium iodide staining and flow cytometry), and Western blotting for key cell cycle and apoptotic markers could be adapted to investigate its effects.

We will continue to monitor the scientific literature and will provide updates should any relevant data on this compound in glioblastoma become available.

References

Application Notes and Protocols for Aloisine RP106 Cell Synchronization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloisine RP106 is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs), primarily targeting Cdk1/cyclin B, Cdk5/p25, and Glycogen Synthase Kinase-3 (GSK-3).[1] As a member of the aloisine family of 6-phenyl[5H]pyrrolo[2,3-b]pyrazines, it plays a crucial role in regulating the cell cycle.[2] this compound induces cell cycle arrest in both the G1 and G2 phases, making it a valuable tool for synchronizing cell populations for various research applications, including the study of cell cycle progression, DNA damage response, and the efficacy of anti-cancer therapeutics.[2]

This document provides a detailed protocol for the synchronization of cultured mammalian cells using this compound, guidance on data interpretation, and an overview of the underlying signaling pathways.

Mechanism of Action

This compound, like other aloisines, functions as an ATP-competitive inhibitor of CDKs. By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of key substrates required for cell cycle progression. Inhibition of Cdk1/cyclin B activity is the primary mechanism for the G2/M phase arrest, as this complex is essential for the G2 to M transition. The arrest in the G1 phase is likely mediated by the inhibition of other CDKs, such as Cdk2, which is also a target of the aloisine family.[2]

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound and the related compound Aloisine A against various kinases. This data is essential for determining the effective concentration range for cell synchronization experiments.

CompoundTarget KinaseIC50 (µM)
This compound Cdk1/cyclin B0.70
Cdk5/p251.5
GSK-30.92
Aloisine A Cdk1/cyclin B0.15
Cdk2/cyclin A0.12
Cdk2/cyclin E0.4
Cdk5/p350.16
GSK-3α1.5
GSK-3β0.5

Experimental Protocols

This protocol provides a general guideline for synchronizing adherent mammalian cells in the G2/M phase using this compound. Optimization may be required for specific cell lines and experimental conditions.

Reagents and Materials
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell culture flasks or plates

  • Propidium iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Protocol for G2/M Synchronization
  • Cell Seeding:

    • Culture cells to be synchronized in their recommended complete medium.

    • When cells reach 70-80% confluency, detach them using trypsin-EDTA.

    • Seed the cells onto new culture plates at a density that will allow for exponential growth during the experiment without reaching confluency.

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound by dissolving the powder in sterile DMSO.

    • Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.

  • Treatment with this compound:

    • Allow the seeded cells to attach and resume proliferation for at least 24 hours.

    • Dilute the 10 mM this compound stock solution in pre-warmed complete culture medium to the desired final concentration. A starting concentration range of 1-10 µM is recommended, based on the IC50 values. It is advisable to perform a dose-response experiment to determine the optimal concentration for the specific cell line.

    • Remove the existing medium from the cells and replace it with the medium containing this compound.

    • Incubate the cells for 16-24 hours. The optimal incubation time should be determined empirically for each cell line.

  • Release from G2/M Arrest (Optional):

    • To release the cells from the G2/M block, aspirate the medium containing this compound.

    • Wash the cells twice with a generous volume of sterile, pre-warmed PBS.

    • Add fresh, pre-warmed complete culture medium to the cells.

    • Cells are expected to synchronously re-enter the cell cycle. Samples can be collected at various time points post-release to study progression through mitosis and into G1.

  • Validation of Cell Synchronization by Flow Cytometry:

    • Sample Preparation:

      • Harvest both the synchronized (treated) and an asynchronous (untreated control) population of cells by trypsinization.

      • Centrifuge the cell suspensions to pellet the cells.

      • Wash the cell pellets once with cold PBS.

      • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

    • Staining:

      • Centrifuge the fixed cells and wash once with PBS.

      • Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

      • Incubate in the dark at room temperature for 30 minutes.

    • Analysis:

      • Analyze the stained cells using a flow cytometer.

      • Collect data for at least 10,000 events per sample.

      • Gate on single cells to exclude doublets and aggregates.

      • Generate a histogram of DNA content (PI fluorescence) to visualize the cell cycle distribution. A successfully synchronized population will show a significant enrichment of cells in the G2/M peak (4N DNA content) compared to the asynchronous control.

Visualizations

G2M_Arrest_Pathway G2 G2 Phase CDK1_CyclinB CDK1/Cyclin B Complex M M Phase (Mitosis) CDK1_CyclinB->M Promotes G2/M Transition Arrest G2/M Arrest Aloisine This compound Aloisine->CDK1_CyclinB Inhibits

Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.

Synchronization_Workflow start Seed Cells incubation1 Incubate for 24h start->incubation1 treatment Add this compound (1-10 µM) incubation1->treatment incubation2 Incubate for 16-24h treatment->incubation2 harvest Harvest Cells for Analysis incubation2->harvest release Wash and Add Fresh Medium (Optional Release) incubation2->release analysis Flow Cytometry Analysis harvest->analysis collect Collect Cells at Time Points release->collect collect->analysis

Caption: Experimental workflow for this compound cell synchronization.

References

Application Notes and Protocols for Aloisine RP106

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloisine RP106, also known as Aloisine A, is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2][3] As a member of the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines family, it functions as an ATP-competitive inhibitor, binding to the catalytic subunit of these kinases.[1][2][3] This inhibition disrupts key cellular processes, leading to cell cycle arrest at the G1/S and G2/M transitions and modulation of GSK-3-mediated signaling pathways.[1] These properties make this compound a valuable tool for research in oncology, neurobiology, and virology.

These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on cell proliferation, the cell cycle, and relevant signaling pathways.

Data Presentation

Table 1: Inhibitory Activity of this compound (Aloisine A) against various kinases.

Kinase TargetIC50 (µM)
CDK1/cyclin B0.15
CDK2/cyclin A0.12
CDK2/cyclin E0.4
CDK5/p250.16
GSK-3α0.5
GSK-3β1.5
ERK118
ERK222
c-Jun N-terminal kinase (JNK)~3-10

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathways affected by this compound and the general experimental workflows for its application in cell culture.

G cluster_0 This compound Mechanism of Action Aloisine This compound Kinase CDKs (e.g., CDK1, CDK2) GSK-3 Aloisine->Kinase Competitively Inhibits ATP Binding CellCycle Cell Cycle Progression (G1/S, G2/M) Aloisine->CellCycle Arrests GSK3_pathway GSK-3 Signaling Aloisine->GSK3_pathway Inhibits ATP ATP ATP->Kinase Substrate Kinase Substrate (e.g., Histone H1, Rb) Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate pSubstrate->CellCycle Promotes pSubstrate->GSK3_pathway Regulates

Caption: Mechanism of action of this compound.

G cluster_1 Experimental Workflow: Cell-Based Assays start Start: Cell Culture prep Prepare this compound Stock Solution start->prep treat Treat Cells with This compound prep->treat incubate Incubate for Defined Period treat->incubate analysis Downstream Analysis incubate->analysis prolif Cell Proliferation Assay (e.g., MTT, Crystal Violet) analysis->prolif cellcycle Cell Cycle Analysis (Flow Cytometry) analysis->cellcycle western Western Blot (Protein Expression/Phosphorylation) analysis->western

Caption: General experimental workflow.

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Reagent: this compound (powder)

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade

  • Protocol:

    • Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 281.35 g/mol , dissolve 2.81 mg in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage. When ready to use, thaw an aliquot at room temperature.

2. Cell Culture and Treatment

  • Recommended Cell Lines:

    • Human Foreskin Fibroblasts (HFFs)[1]

    • MeWo (human melanoma cell line)[1]

    • Huh7 (human hepatoma cell line)[4]

    • Other cancer cell lines or cell types relevant to the research question.

  • Culture Conditions:

    • Grow cells in the recommended culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol:

    • Seed cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for Western blotting and flow cytometry).

    • Allow cells to adhere and reach 60-70% confluency.

    • Prepare working concentrations of this compound by diluting the 10 mM stock solution in fresh culture medium. A typical final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

3. Cell Proliferation Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate and treat with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 24, 48, or 72 hours.

    • At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

4. Cell Cycle Analysis by Flow Cytometry

  • Principle: This technique uses a DNA-staining dye (e.g., Propidium Iodide) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound (e.g., 10 µM) for 24 hours.

    • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cells once with ice-cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at 4°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase.

5. Western Blot Analysis for CDK and GSK-3 Pathway Modulation

  • Principle: This technique is used to detect changes in the expression and phosphorylation status of proteins involved in the CDK and GSK-3 signaling pathways.

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound as described above.

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Phospho-Rb (Ser780, Ser807/811)

      • Total Rb

      • Cyclin D1

      • Cyclin E

      • CDK2

      • CDK4

      • Phospho-GSK-3β (Ser9)

      • Total GSK-3β

      • β-catenin

      • β-actin or GAPDH (as a loading control)

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software.

References

Application Notes and Protocols: Aloisine RP106 for Inhibiting Tau Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease. The abnormal phosphorylation of tau leads to its dissociation from microtubules, subsequent aggregation into neurofibrillary tangles (NFTs), and ultimately neuronal dysfunction and death. Key kinases implicated in this pathological process are Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3β (GSK-3β). Aloisine RP106 (also known as Aloisine A) has been identified as a potent, ATP-competitive inhibitor of these kinases, presenting a promising tool for research into the mechanisms of tauopathies and as a potential therapeutic lead compound.

These application notes provide a comprehensive overview of this compound and detailed protocols for its use in inhibiting tau phosphorylation in both in vitro and cell-based assays.

This compound: Mechanism of Action and Kinase Selectivity

This compound is a member of the aloisine family of 6-phenyl[5H]pyrrolo[2,3-b]pyrazines. It functions as a competitive inhibitor of ATP binding to the catalytic subunit of specific kinases. Its primary targets relevant to tau pathology are CDK5 and GSK-3β.

Signaling Pathway of Tau Phosphorylation by CDK5 and GSK-3β

Tau_Phosphorylation_Pathway cluster_activation Kinase Activation cluster_inhibition Inhibition by this compound cluster_phosphorylation Tau Phosphorylation cluster_pathology Pathological Outcome p35 p35 p25 p25 p35->p25 Cleavage CDK5_p25 Active CDK5/p25 p25->CDK5_p25 Calpain Calpain Calpain->p35 CDK5 CDK5 CDK5->CDK5_p25 Tau Tau CDK5_p25->Tau Phosphorylates Aloisine This compound Aloisine->CDK5_p25 Inhibits GSK3b Active GSK-3β Aloisine->GSK3b Inhibits GSK3b->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs In_Vitro_Kinase_Assay_Workflow A Prepare Kinase Reaction Mix (Buffer, ATP, Tau Substrate) B Add this compound (or vehicle control) A->B C Initiate Reaction with Kinase (CDK5/p25 or GSK-3β) B->C D Incubate at 30°C C->D E Stop Reaction (e.g., add SDS-PAGE buffer) D->E F Analyze Phosphorylation (Western Blot or Kinase Glo®) E->F Cell_Based_Assay_Workflow A Seed SH-SY5Y cells and allow to adhere B Pre-treat with this compound (or vehicle control) A->B C Induce Tau Hyperphosphorylation (e.g., with Okadaic Acid) B->C D Incubate for specified time C->D E Lyse cells and collect protein D->E F Analyze Phospho-Tau Levels (Western Blot) E->F

In Vivo Studies of Aloisine RP106: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches for "Aloisine RP106" did not yield any specific in vivo studies for a compound with this exact designation. The available scientific literature consistently refers to a related compound, Aloisine A (also known as RP107 ), which is a potent inhibitor of cyclin-dependent kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3). However, detailed in vivo efficacy, pharmacokinetic, and toxicology data for Aloisine A in animal models are also not publicly available.

Therefore, this document provides a generalized framework for potential in vivo studies of a CDK/GSK-3 inhibitor like Aloisine A, based on its known in vitro targets and potential therapeutic applications. The experimental protocols and data tables presented are illustrative templates and should be adapted based on actual experimental findings.

Introduction

Aloisine A is a small molecule inhibitor targeting key cellular kinases, including CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK5/p25, and GSK-3α/β.[1] These kinases are implicated in a variety of cellular processes, and their dysregulation is associated with diseases such as cancer, neurodegenerative disorders like Alzheimer's disease, and cystic fibrosis.[1][2] The following application notes and protocols are designed to guide researchers in the preclinical in vivo evaluation of compounds with a similar profile to Aloisine A.

Potential Therapeutic Areas and In Vivo Models

Based on the in vitro activity of Aloisine A, potential therapeutic applications for in vivo investigation include:

  • Oncology: As a CDK inhibitor, Aloisine A could potentially inhibit the proliferation of cancer cells.

  • Alzheimer's Disease: Inhibition of CDK5 and GSK-3β is a key strategy in reducing tau hyperphosphorylation, a hallmark of Alzheimer's disease.

  • Cystic Fibrosis: Aloisine A has been shown to stimulate the wild-type and mutated Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[1]

Table 1: Proposed Animal Models for In Vivo Efficacy Studies
Therapeutic AreaAnimal ModelRationale
Oncology Xenograft models in immunodeficient mice (e.g., NOD/SCID) using human cancer cell lines.To assess the anti-tumor efficacy of the test compound on human-derived tumors.
Alzheimer's Disease Transgenic mouse models of Alzheimer's disease (e.g., 5XFAD, APP/PS1).To evaluate the effect of the compound on amyloid-beta plaque deposition, tau pathology, and cognitive deficits.
Cystic Fibrosis Genetically engineered mouse models of cystic fibrosis (e.g., Cftr knockout or F508del mutant mice).To investigate the compound's ability to restore CFTR function and alleviate disease-related phenotypes.

Experimental Protocols

General Pharmacokinetic Study in Mice

This protocol outlines a typical single-dose pharmacokinetic study to determine the basic absorption, distribution, metabolism, and excretion (ADME) profile of a test compound.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of the test compound after intravenous (IV) and oral (PO) administration in mice.

Materials:

  • Test compound (e.g., Aloisine A)

  • Vehicle suitable for IV and PO administration

  • Male C57BL/6 mice (8-10 weeks old)

  • Blood collection supplies (e.g., EDTA-coated tubes, syringes)

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Dose Preparation: Prepare the test compound in the appropriate vehicle at the desired concentrations for IV and PO administration.

  • Animal Dosing:

    • IV Group: Administer a single bolus dose via the tail vein (e.g., 2 mg/kg).

    • PO Group: Administer a single dose via oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) from the saphenous vein or via cardiac puncture at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method.

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).

Table 2: Template for Pharmacokinetic Parameters
ParameterIV AdministrationPO Administration
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ngh/mL)
AUC (0-inf) (ngh/mL)
t1/2 (h)
CL (L/h/kg)
Vd (L/kg)
Bioavailability (%) N/A
Acute Toxicology Study in Mice

This protocol provides a basic framework for assessing the acute toxicity of a test compound.

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of the test compound in mice.

Procedure:

  • Dose Escalation: Administer single doses of the test compound to different groups of mice at increasing concentrations.

  • Clinical Observation: Monitor the animals for signs of toxicity, such as changes in behavior, appearance, and body weight, for a period of 7-14 days.

  • Endpoint Determination: The MTD is defined as the highest dose that does not cause significant morbidity or mortality.

Signaling Pathway and Workflow Diagrams

Signaling_Pathway cluster_CDK Cell Cycle Progression cluster_Neuro Neuronal Function & Pathology Aloisine Aloisine A CDK1_CyclinB CDK1/Cyclin B Aloisine->CDK1_CyclinB Inhibition CDK2_CyclinA CDK2/Cyclin A Aloisine->CDK2_CyclinA Inhibition CDK2_CyclinE CDK2/Cyclin E Aloisine->CDK2_CyclinE Inhibition CDK5_p25 CDK5/p25 Aloisine->CDK5_p25 Inhibition GSK3 GSK-3α/β Aloisine->GSK3 Inhibition Tau Tau Protein CDK5_p25->Tau Phosphorylation GSK3->Tau Phosphorylation

Caption: Inhibition of CDK and GSK-3 signaling pathways by Aloisine A.

Experimental_Workflow cluster_PK Pharmacokinetic Study cluster_Efficacy Efficacy Study (e.g., Xenograft) cluster_Tox Toxicology Study PK_Dosing IV & PO Dosing PK_Sampling Blood Sampling PK_Dosing->PK_Sampling PK_Analysis LC-MS/MS Analysis PK_Sampling->PK_Analysis PK_Params Parameter Calculation PK_Analysis->PK_Params E_Tumor Tumor Implantation E_Dosing Compound Administration E_Tumor->E_Dosing E_Monitor Tumor Growth Monitoring E_Dosing->E_Monitor E_Endpoint Endpoint Analysis E_Monitor->E_Endpoint Tox_Dosing Dose Escalation Tox_Observe Clinical Observation Tox_Dosing->Tox_Observe Tox_MTD MTD Determination Tox_Observe->Tox_MTD

Caption: General workflow for in vivo evaluation of a test compound.

Conclusion

While specific in vivo data for this compound or Aloisine A are not currently available in the public domain, the provided templates for application notes and protocols offer a structured approach for researchers to design and conduct their own in vivo studies. The inhibitory profile of Aloisine A against key kinases suggests its potential in several therapeutic areas, warranting further preclinical investigation in relevant animal models. Researchers are strongly encouraged to perform dose-ranging and toxicology studies before embarking on large-scale efficacy experiments.

References

Application Notes and Protocols for Aloisine RP106 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloisine RP106 is a potent, ATP-competitive inhibitor of key serine/threonine kinases, including Cyclin-Dependent Kinase 1 (Cdk1)/cyclin B, Cyclin-Dependent Kinase 5 (Cdk5)/p25, and Glycogen Synthase Kinase 3 (GSK3). Its ability to modulate these critical cellular signaling pathways makes it a valuable tool in cell cycle research, neurobiology, and oncology. Proper preparation of a stable and accurate stock solution is the first and most critical step for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro research purposes.

Data Presentation

Quantitative data for this compound is summarized in the table below. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.

PropertyValue
Molecular Weight 281.4 g/mol
Purity ≥95%
Appearance Crystalline solid
Solubility (DMSO) Information for the related compound Aloisine A is 10 mg/mL. A similar solubility is anticipated for this compound.
Recommended Solvent Dimethyl sulfoxide (DMSO), anhydrous

Experimental Protocols

Materials

  • This compound solid powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL), sterile

  • Pipette and sterile pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. This is a common starting concentration for many cell-based assays.

1. Calculation of Mass:

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 0.010 mol/L x 0.001 L x 281.4 g/mol x 1000 mg/g = 2.814 mg

2. Weighing the Compound:

  • Wear appropriate PPE.

  • On an analytical balance, carefully weigh out the calculated mass of this compound. It is recommended to weigh a slightly larger amount (e.g., 5 mg) and adjust the volume of DMSO accordingly to achieve the desired concentration. This minimizes weighing errors.

  • For example, if 5.0 mg is weighed, the required volume of DMSO would be: Volume (mL) = (Mass (mg) / Molecular Weight ( g/mol )) / Desired Concentration (mmol/L) = (5.0 mg / 281.4 g/mol ) / 10 mmol/L = 1.777 mL

3. Dissolving the Compound:

  • Transfer the weighed this compound powder to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

  • Visually inspect the solution to ensure there are no visible particles. If dissolution is slow, gentle warming of the tube to 37°C or brief sonication can aid in dissolving the compound.

4. Aliquoting and Storage:

  • To avoid repeated freeze-thaw cycles which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • For long-term storage, store the aliquots at -80°C. Under these conditions, the stock solution is expected to be stable for up to 6 months.

  • For short-term storage, aliquots can be kept at -20°C and should be used within one month.

Working Solution Preparation

To prepare a working solution for your experiment, dilute the 10 mM stock solution in the appropriate cell culture medium or buffer.

  • Example: To make a 10 µM working solution in 1 mL of cell culture medium:

    • (Volume of Stock) x (Concentration of Stock) = (Volume of Working Solution) x (Concentration of Working Solution)

    • (Volume of Stock) x (10 mM) = (1 mL) x (0.01 mM)

    • Volume of Stock = 0.001 mL = 1 µL

    • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

Important Considerations:

  • Always use high-purity, anhydrous DMSO to prevent hydrolysis of the compound.

  • Ensure the compound is fully dissolved before use.

  • When preparing working solutions, add the stock solution to the medium or buffer and mix immediately to prevent precipitation.

  • The final concentration of DMSO in the experimental setup should be kept low (typically <0.5%) as it can have cytotoxic effects.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and the signaling pathways it is known to inhibit.

G Experimental Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage cluster_use Application calc Calculate Mass of this compound (MW = 281.4 g/mol) weigh Weigh this compound Powder calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Optional: Warm to 37°C or Sonicate) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_long Store at -80°C (up to 6 months) aliquot->store_long Long-term store_short Store at -20°C (up to 1 month) aliquot->store_short Short-term dilute Dilute to Working Concentration in Culture Medium/Buffer store_long->dilute store_short->dilute experiment Use in Experiment dilute->experiment

Caption: Workflow for preparing this compound stock solution.

G This compound Signaling Pathway Inhibition cluster_cdk Cell Cycle Progression cluster_neuronal Neuronal Function & Development cluster_gsk3 Multiple Cellular Processes Aloisine_RP106 This compound Cdk1_CyclinB Cdk1/Cyclin B Aloisine_RP106->Cdk1_CyclinB Cdk5_p25 Cdk5/p25 Aloisine_RP106->Cdk5_p25 GSK3 GSK3 Aloisine_RP106->GSK3 G2_M_Transition G2/M Phase Transition Cdk1_CyclinB->G2_M_Transition Neuronal_Processes Neuronal Cytoskeleton Dynamics Synaptic Plasticity Cdk5_p25->Neuronal_Processes Cellular_Functions Glycogen Metabolism Gene Transcription Apoptosis GSK3->Cellular_Functions

Caption: this compound inhibits key signaling pathways.

Aloisine RP106: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloisine RP106 is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). Its ability to target key regulators of the cell cycle and other cellular processes has made it a valuable tool in cancer research and neurobiology. This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.

Supplier Information

This compound can be procured from various biochemical suppliers. Researchers should always refer to the supplier's specific product data sheet for the most accurate information regarding purity, storage, and handling.

SupplierCAS NumberMolecular FormulaMolecular WeightPurity
Santa Cruz Biotechnology496864-15-4C₁₇H₁₉N₃O281.4 g/mol ≥95%
Biosynth496864-15-4C₁₇H₁₉N₃O281.35 g/mol Not Specified
Cayman Chemical496864-15-4C₁₇H₁₉N₃O281.4 g/mol ≥98%
MedchemExpress496864-15-4C₁₇H₁₉N₃O281.35 g/mol 99.86%
Cenmed Enterprises496864-15-4C₁₆H₁₇N₃O281.4 g/mol Not Specified
GlpBio496864-15-4C₁₇H₁₉N₃O281.4 g/mol >98%

Mechanism of Action & Signaling Pathway

This compound exerts its biological effects by inhibiting the kinase activity of specific CDKs and GSK-3. By competing with ATP for the binding site on these kinases, it prevents the phosphorylation of their downstream substrates, thereby disrupting the signaling pathways they control. The primary targets of this compound are CDK1/cyclin B, CDK5/p25, and GSK-3. These kinases are pivotal in cell cycle progression, neuronal function, and apoptosis.

Aloisine_RP106_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Neuronal Function & Apoptosis CDK1_CyclinB CDK1/Cyclin B G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition Phosphorylation CDK5_p25 CDK5/p25 Neuronal_Processes Neuronal Processes CDK5_p25->Neuronal_Processes Phosphorylation GSK3 GSK-3 Apoptosis_Regulation Apoptosis Regulation GSK3->Apoptosis_Regulation Phosphorylation Aloisine_RP106 This compound Aloisine_RP106->CDK1_CyclinB Inhibition Aloisine_RP106->CDK5_p25 Inhibition Aloisine_RP106->GSK3 Inhibition

This compound inhibits key kinases in cell cycle and neuronal pathways.

Quantitative Data

The inhibitory activity of this compound and its analogue, Aloisine A, has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Table 1: IC₅₀ values of this compound (compound 38) against target kinases.

KinaseIC₅₀ (µM)
CDK1/cyclin B0.70
CDK5/p251.5
GSK-30.92

Data from Mettey, Y., et al. J Med Chem. 2003 Jan 16;46(2):222-36.

Table 2: IC₅₀ values of Aloisine A (a related compound) against a panel of kinases.

KinaseIC₅₀ (µM)
CDK1/cyclin B0.15
CDK2/cyclin A0.12
CDK2/cyclin E0.4
CDK5/p350.16
GSK-3α0.5
GSK-3β1.5
erk118
erk222
c-Jun N-terminal kinase (JNK)~3-10
Protein Kinase C (α, β1, β2, γ, δ, ε, η, ξ)>100

Data from MedchemExpress product page for Aloisine A.

Experimental Protocols

In Vitro Kinase Assay (Radioactive)

This protocol is adapted from the methods used in the initial characterization of aloisines to determine their inhibitory effect on CDK and GSK-3 activity.

Objective: To quantify the inhibitory activity of this compound on CDK1/cyclin B, CDK5/p25, and GSK-3.

Materials:

  • Purified active CDK1/cyclin B, CDK5/p25, or GSK-3β

  • Histone H1 (for CDKs) or GS-1 peptide (for GSK-3) as substrate

  • This compound stock solution (in DMSO)

  • [γ-³²P]ATP

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂, 100 µM ATP)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation counter and cocktail

Workflow:

Kinase_Assay_Workflow A Prepare reaction mix: Kinase, Substrate, This compound (or DMSO) B Initiate reaction with [γ-³²P]ATP A->B C Incubate at 30°C B->C D Spot reaction mixture onto P81 paper C->D E Wash P81 paper with 0.75% phosphoric acid D->E F Wash with acetone E->F G Quantify radioactivity using scintillation counting F->G

Workflow for the in vitro radioactive kinase assay.

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate (Histone H1 for CDKs, GS-1 for GSK-3), and varying concentrations of this compound (or DMSO as a vehicle control) in kinase buffer.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone and allow the papers to dry.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to assess the effect of this compound on the cell cycle distribution of a cell population.

Objective: To determine the percentage of cells in G1, S, and G2/M phases of the cell cycle after treatment with this compound.

Materials:

  • Cell line of interest (e.g., a cancer cell line)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a DMSO control) for a specified duration (e.g., 24-48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

Cell Proliferation Assay (MTT Assay)

This protocol provides a method to evaluate the effect of this compound on cell proliferation.

Objective: To measure the dose-dependent effect of this compound on the proliferation of a cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound (and a DMSO control) and incubate for the desired period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the control and determine the IC₅₀ value.

Troubleshooting & Optimization

troubleshooting Aloisine RP106 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aloisine RP106. This resource is designed to assist researchers, scientists, and drug development professionals in successfully conducting experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/cyclin B, CDK5/p25, and Glycogen Synthase Kinase 3 (GSK3).[1] It belongs to the aloisine family of compounds, which act as competitive inhibitors of ATP binding to the catalytic subunit of these kinases.[2][3][4][5] This inhibition of critical cell cycle and signaling kinases leads to cell cycle arrest in both G1 and G2 phases and can induce apoptosis.[2][4][5]

Q2: What are the primary applications of this compound in research?

This compound is primarily used in cancer research to study the effects of inhibiting CDK and GSK3 pathways. Its ability to induce cell cycle arrest and apoptosis makes it a valuable tool for investigating cancer cell proliferation and survival.[6][7] It is also relevant in neuroscience research due to its inhibition of CDK5 and GSK3, kinases implicated in neurodegenerative diseases like Alzheimer's disease.[2][7]

Q3: How should I dissolve and store this compound?

For optimal results, it is crucial to ensure proper dissolution and storage of this compound.

SolventSolubilityStorage Conditions
DMSOUp to 12 mg/mLStore stock solutions at -20°C for up to 3 months or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
DMFUp to 25 mg/mL
DMF:PBS (pH 7.2) (1:4)0.2 mg/mLPrepare fresh for aqueous-based assays.

Data compiled from publicly available information.

Q4: What are the known IC50 values for this compound?

The half-maximal inhibitory concentrations (IC50) of this compound against its primary targets are summarized below.

TargetIC50 (µM)
Cdk1/cyclin B0.70
Cdk5/p251.5
GSK30.92

These values are indicative and may vary depending on the specific assay conditions.[1]

Troubleshooting Guides

This section provides solutions to common problems that may arise during experiments with this compound.

Issue 1: Inconsistent or No Inhibitory Effect in Cell-Based Assays

Possible Causes & Solutions:

  • Poor Cell Permeability:

    • Troubleshooting Step: While many small molecule inhibitors have good cell permeability, this can be cell-line dependent. If you suspect poor uptake, you can perform a cell permeability assay or try to encapsulate this compound in a delivery vehicle like liposomes.

    • Expected Outcome: Improved and more consistent inhibition of intracellular targets.

  • Compound Instability in Media:

    • Troubleshooting Step: The stability of this compound in cell culture media over the course of your experiment may be a factor. Prepare fresh solutions of the inhibitor for each experiment and consider a time-course experiment to assess the duration of its activity.

    • Expected Outcome: More reliable and reproducible results.

  • Incorrect Dosage:

    • Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Start with a broad range of concentrations around the published IC50 values.

    • Expected Outcome: Identification of the effective concentration range for your experiment.

  • Cell Line Specific Effects:

    • Troubleshooting Step: The cellular context, including the expression levels of target kinases and compensatory signaling pathways, can influence the inhibitor's effect. Test this compound in multiple cell lines to determine if the observed effects are consistent.[1]

    • Expected Outcome: A better understanding of the inhibitor's activity in different genetic backgrounds.

Issue 2: High Cytotoxicity or Off-Target Effects

Possible Causes & Solutions:

  • Off-Target Kinase Inhibition:

    • Troubleshooting Step: At higher concentrations, kinase inhibitors can affect unintended targets.[1][2] To investigate this, perform a kinome-wide selectivity screen. Alternatively, compare the phenotype induced by this compound with that of other CDK/GSK3 inhibitors with different chemical scaffolds.

    • Expected Outcome: Identification of potential off-target effects and a clearer understanding of the observed phenotype.

  • Solvent Toxicity:

    • Troubleshooting Step: High concentrations of solvents like DMSO can be toxic to cells. Ensure that the final solvent concentration in your cell culture media is low (typically <0.5%) and include a vehicle control (media with the same concentration of solvent) in your experiments.

    • Expected Outcome: Confirmation that the observed cytotoxicity is due to this compound and not the solvent.

Issue 3: Inconsistent Results in In-Vitro Kinase Assays

Possible Causes & Solutions:

  • ATP Concentration:

    • Troubleshooting Step: Since this compound is an ATP-competitive inhibitor, the concentration of ATP in your assay will significantly impact the apparent IC50 value.[6] If you are not seeing inhibition, your ATP concentration may be too high. Perform the assay at an ATP concentration close to the Km for the specific kinase.

    • Expected Outcome: More accurate determination of the inhibitor's potency.

  • Enzyme Quality and Activity:

    • Troubleshooting Step: The purity and activity of the recombinant kinase can vary. Ensure you are using a high-quality, active enzyme. Run a control reaction without the inhibitor to confirm robust kinase activity.

    • Expected Outcome: Reliable and reproducible kinase assay results.

  • Compound Precipitation:

    • Troubleshooting Step: this compound may precipitate in the aqueous buffer of the kinase assay, especially at higher concentrations. Visually inspect the assay wells for any signs of precipitation. You can also measure the solubility of the compound in your assay buffer.

    • Expected Outcome: Prevention of false-negative results due to compound insolubility.

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

This protocol allows for the analysis of cell cycle distribution in cells treated with this compound.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 24, 48 hours).

  • Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS and resuspend in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.[8][9]

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining

This protocol enables the detection and quantification of apoptotic cells following treatment with this compound.[10][11]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the cell cycle analysis protocol.

  • Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: In-Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase.

Materials:

  • Recombinant active kinase (e.g., CDK1/cyclin B, CDK5/p25, GSK3)

  • Kinase-specific substrate (e.g., Histone H1 for CDKs)

  • This compound

  • Kinase Assay Buffer

  • ATP (at a concentration near the Km of the kinase)

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the desired concentrations of this compound (or vehicle control), and the recombinant kinase.

  • Initiation: Start the kinase reaction by adding the substrate and ATP mixture.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and measure the kinase activity using a detection reagent such as the ADP-Glo™ kit, which quantifies the amount of ADP produced.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.[12][13][14]

Visualizations

Aloisine_RP106_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_outcomes Cellular Outcomes G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK1_CyclinB CDK1/Cyclin B CDK1_CyclinB->G2 Promotes G2/M Transition CDK5_p25 CDK5/p25 GSK3 GSK3 Aloisine_RP106 This compound Aloisine_RP106->CDK1_CyclinB Aloisine_RP106->CDK5_p25 Inhibits Aloisine_RP106->GSK3 Inhibits CellCycleArrest Cell Cycle Arrest (G1 and G2/M) Aloisine_RP106->CellCycleArrest Apoptosis Apoptosis Aloisine_RP106->Apoptosis

Caption: Signaling pathway of this compound.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start Experiment with this compound Problem Inconsistent or Unexpected Results? Start->Problem CheckSolubility Verify Solubility and Stability in Media/Buffer Problem->CheckSolubility Yes Solution Optimized Experiment Problem->Solution No DoseResponse Perform Dose-Response Curve CheckSolubility->DoseResponse VehicleControl Include Vehicle Control DoseResponse->VehicleControl KinomeScreen Consider Kinome Screen for Off-Targets VehicleControl->KinomeScreen CheckEnzymeActivity Confirm Kinase Activity (In-Vitro) KinomeScreen->CheckEnzymeActivity CheckCellHealth Assess Cell Viability and Proliferation CheckEnzymeActivity->CheckCellHealth CheckCellHealth->Solution

Caption: Troubleshooting workflow for this compound experiments.

Experimental_Workflow_Cell_Cycle Start Start: Cell Seeding Treatment Treat with this compound or Vehicle Control Start->Treatment Harvest Harvest Cells (Adherent + Floating) Treatment->Harvest Fixation Fix Cells in 70% Ethanol Harvest->Fixation Staining Stain with Propidium Iodide (containing RNase A) Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis End End: Determine Cell Cycle Distribution Analysis->End

Caption: Experimental workflow for cell cycle analysis.

References

Technical Support Center: Aloisine RP106

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aloisine RP106.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, ATP-competitive inhibitor of several cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). Its primary targets include CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK5/p25, and GSK-3α/β.[1][2][3] It belongs to a class of compounds known as 6-phenyl[5H]pyrrolo[2,3-b]pyrazines, also referred to as aloisines.[1][2][3]

Q2: What are the common research applications for this compound?

Given its inhibitory activity against key regulators of the cell cycle and neuronal functions, this compound is primarily used in cancer research to study cell cycle progression and apoptosis.[1][3] It is also investigated in the context of neurodegenerative diseases, such as Alzheimer's disease, due to its inhibition of CDK5/p25 and GSK-3.[1][2][3]

Q3: How should I store this compound?

This compound should be stored as a solid at -20°C. For stock solutions, it is recommended to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Solubility and Stock Solution Preparation

The solubility of this compound can be challenging in aqueous solutions. Below is a summary of its solubility in common organic solvents.

SolventConcentrationSource
DMSO~12 mg/mLGlpBio
DMF~25 mg/mLGlpBio
DMF:PBS (pH 7.2) (1:4)~0.2 mg/mLGlpBio

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Materials: this compound powder, anhydrous DMSO (cell culture grade), sterile microcentrifuge tubes.

  • Calculation: Determine the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 281.36 g/mol ).

  • Dissolution:

    • Weigh the this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.

  • Aliquoting and Storage:

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Troubleshooting Solubility Issues

Precipitation of this compound upon dilution into aqueous buffers or cell culture media is a common issue. The following guide provides a systematic approach to troubleshoot and mitigate this problem.

Troubleshooting Workflow for this compound Precipitation

G start Precipitation Observed in Aqueous Solution check_dmso Is the final DMSO concentration <1%? start->check_dmso increase_dmso Increase final DMSO concentration (e.g., up to 5%) and re-test. check_dmso->increase_dmso No check_concentration Is the working concentration of this compound too high? check_dmso->check_concentration Yes still_precipitates Precipitation persists increase_dmso->still_precipitates lower_concentration Lower the working concentration and re-test. check_concentration->lower_concentration Yes check_buffer Is the aqueous buffer at room temperature? check_concentration->check_buffer No lower_concentration->still_precipitates warm_buffer Warm buffer to 37°C prior to adding stock solution. check_buffer->warm_buffer No check_addition How was the stock solution added? check_buffer->check_addition Yes warm_buffer->still_precipitates dropwise_addition Add stock solution dropwise while vortexing the buffer. check_addition->dropwise_addition Not dropwise check_addition->still_precipitates Dropwise dropwise_addition->still_precipitates solubilizing_agents Consider solubilizing agents: - Cyclodextrins (e.g., HP-β-CD) - Co-solvents (e.g., PEG300, Tween 80) still_precipitates->solubilizing_agents success Solution is clear solubilizing_agents->success

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

The following are generalized protocols based on the initial characterization of aloisines.[1][2][3] Researchers should optimize these protocols for their specific experimental systems.

In Vitro Kinase Assays

This protocol describes how to measure the inhibitory activity of this compound against its target kinases.

  • Prepare Kinase Reaction Buffer: A typical buffer may contain 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM DTT, and 10 mM MgCl₂.

  • Prepare Substrate and ATP: Use a generic kinase substrate (e.g., histone H1 for CDKs) and ATP. The final concentration of ATP should be near the Km for the specific kinase.

  • Set Up Kinase Reaction:

    • In a microcentrifuge tube or 96-well plate, combine the kinase, its respective cyclin (for CDKs), and the substrate in the kinase reaction buffer.

    • Add varying concentrations of this compound (or DMSO as a vehicle control).

    • Pre-incubate for 10-15 minutes at 30°C.

  • Initiate Reaction: Add ATP (can be radiolabeled, e.g., [γ-³²P]ATP) to start the reaction.

  • Incubate: Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer or by spotting onto phosphocellulose paper and washing with phosphoric acid.

  • Detection: Analyze the incorporation of phosphate into the substrate via SDS-PAGE and autoradiography or by scintillation counting.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

This protocol is for assessing the effect of this compound on the proliferation of a cancer cell line.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment:

    • Use a suitable cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®).

    • Follow the manufacturer's instructions for the chosen reagent. This typically involves adding the reagent to each well and incubating for a specific time.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the readings to the vehicle control to determine the percentage of cell viability.

    • Calculate the IC₅₀ value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Signaling Pathways

This compound inhibits several key signaling pathways involved in cell cycle regulation and neuronal function.

CDK1/Cyclin B Signaling Pathway

G Cyclin B Cyclin B CDK1/Cyclin B Complex CDK1/Cyclin B Complex Cyclin B->CDK1/Cyclin B Complex CDK1 CDK1 CDK1->CDK1/Cyclin B Complex Mitosis Mitosis CDK1/Cyclin B Complex->Mitosis Promotes This compound This compound This compound->CDK1/Cyclin B Complex Inhibits

Caption: Inhibition of the CDK1/Cyclin B pathway by this compound.

CDK5/p25 Signaling Pathway

G p35 p35 p25 p25 p35->p25 Cleavage by Calpain Calpain Calpain->p25 CDK5/p25 Complex CDK5/p25 Complex p25->CDK5/p25 Complex CDK5 CDK5 CDK5->CDK5/p25 Complex Neuronal Apoptosis Neuronal Apoptosis CDK5/p25 Complex->Neuronal Apoptosis Promotes This compound This compound This compound->CDK5/p25 Complex Inhibits G GSK-3 GSK-3 Hyperphosphorylated Tau Hyperphosphorylated Tau GSK-3->Hyperphosphorylated Tau Phosphorylates Tau Protein Tau Protein Tau Protein->Hyperphosphorylated Tau Neurofibrillary Tangles Neurofibrillary Tangles Hyperphosphorylated Tau->Neurofibrillary Tangles Leads to This compound This compound This compound->GSK-3 Inhibits

References

Technical Support Center: Aloisine RP106

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Aloisine RP106. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for this compound?

This compound belongs to the aloisine family of compounds, which function as competitive inhibitors of ATP binding to the catalytic subunit of kinases.[1][2] This has been demonstrated through kinetic studies and the co-crystal structure of a related family member, aloisine B, with CDK2.[1][2] The interaction involves the formation of two hydrogen bonds between the aloisine molecule and the backbone nitrogen and oxygen atoms of Leu83 in the ATP-binding pocket of the kinase.[1]

2. My cells are arresting in both G1 and G2 phases. Is this an expected outcome?

Yes, this is an expected cellular effect of aloisines. Treatment with these compounds has been shown to cause cell cycle arrest in both the G1 and G2 phases.[1][2][3] The G1 arrest is correlated with the inhibition of CDK2/cyclin E, while the G2/M arrest is linked to the inhibition of CDK1/cyclin B.[3]

3. Is this compound a selective inhibitor? What are its primary targets and known off-targets?

This compound is part of the aloisine family, which is known to potently inhibit Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1][2][3] A selectivity study on Aloisine A, a prominent member of this family, revealed that it is highly selective for CDK1/cyclin B, CDK2/cyclin A, CDK5/p25, and GSK-3α/β.[1][2] While potent against these targets, it shows significantly less activity against a broader panel of other kinases, indicating a relatively high degree of selectivity.[1] However, at higher concentrations, off-target inhibition of other kinases may occur.

Troubleshooting Guide

Issue: I am observing unexpected cellular phenotypes that don't seem to be related to CDK or GSK-3 inhibition.

Possible Cause: This could be due to off-target effects of this compound, especially if used at high concentrations. While relatively selective, aloisines can inhibit other kinases at reduced potencies.

Solution:

  • Review Kinase Selectivity Profile: Refer to the kinase inhibition data for Aloisine A (Table 1) as a guide to potential off-target kinases. Consider if the observed phenotype could be explained by the inhibition of one of these less sensitive kinases.

  • Titrate Compound Concentration: Perform a dose-response experiment to determine the lowest effective concentration that yields the desired on-target effect (e.g., CDK-related cell cycle arrest). Using a lower concentration can minimize off-target effects.

  • Use a More Selective Inhibitor: If off-target effects are a significant concern, consider using a more recently developed, highly selective inhibitor for your target of interest as a control to confirm that the observed phenotype is due to the inhibition of the intended primary target.

  • Rescue Experiments: If you hypothesize an off-target effect on a specific kinase, you can try to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.

Data and Protocols

Quantitative Data

Table 1: Kinase Selectivity of Aloisine A

Kinase TargetIC50 (µM)
Primary Targets
CDK1/cyclin B0.12
CDK2/cyclin A0.2
CDK2/cyclin E0.7
CDK5/p250.1
GSK-3α/β0.65
Screened Off-Targets (Examples)
PKA>10
PKCα>10
MAPK1/ERK1>10
c-Src>10
Insulin Receptor>10
A total of 26 kinases were tested, with most showing IC50 values >10 µM. Data from M. Bach et al., J. Med. Chem. 2003.[1]

Table 2: IC50 Values for Selected Aloisines

CompoundCDK1/cyclin B (µM)CDK5/p25 (µM)GSK-3β (µM)
Aloisine A0.120.100.65
Aloisine B0.150.181.2
This compound 0.32 0.18 3.8
Data from M. Bach et al., J. Med. Chem. 2003.[1]
Experimental Protocols

Kinase Activity Assays

The activity of CDKs and GSK-3 was assayed in a buffer containing 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 25 mM Tris-HCl pH 7.5, and 50 µg/mL heparin.[1]

  • CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p25 Assays:

    • Histone H1 was used as the substrate.

    • The reaction mixture included the kinase, histone H1, and [γ-33P]ATP (250-400 µM).

    • Reactions were incubated for 30 minutes at 30°C.

    • The reaction was stopped by adding 3% phosphoric acid.

    • A 10 µL aliquot of the reaction mixture was spotted onto P81 phosphocellulose paper.

    • Filters were washed three times in 1% phosphoric acid.

    • Radioactivity was measured by scintillation counting.

  • GSK-3α/β Assay:

    • A specific peptide substrate (GS-1) was used.

    • The reaction mixture included the kinase, GS-1 peptide, and [γ-33P]ATP (15-30 µM).

    • Incubation and stopping conditions were the same as for the CDK assays.

    • Sample processing and radioactivity measurement were performed as described above.

Cell Cycle Analysis

  • Cells (e.g., Neuro2A) were cultured in a suitable medium.

  • This compound was added at various concentrations for a specified time (e.g., 24 hours).

  • Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C.

  • Fixed cells were washed and resuspended in PBS containing RNase A and propidium iodide.

  • Samples were incubated in the dark for 30 minutes at room temperature.

  • Cell cycle distribution was analyzed by flow cytometry.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 On-Target Pathways G1 G1 Phase S S Phase G1->S Progression G2 G2 Phase S->G2 M M Phase G2->M Progression CDK2_E CDK2/Cyclin E CDK2_E->G1 Drives G1/S Transition CDK1_B CDK1/Cyclin B CDK1_B->G2 Drives G2/M Transition Aloisine_CDK This compound Aloisine_CDK->CDK2_E Inhibits Aloisine_CDK->CDK1_B Inhibits GSK3 GSK-3β Substrates Tau, β-catenin, etc. GSK3->Substrates Phosphorylates Aloisine_GSK This compound Aloisine_GSK->GSK3 Inhibits

Caption: On-target signaling pathways of this compound.

Start Start: Kinase + Substrate + [γ-33P]ATP Add_Inhibitor Add this compound (Varying Concentrations) Start->Add_Inhibitor Incubate Incubate (30 min @ 30°C) Add_Inhibitor->Incubate Stop_Reaction Stop Reaction (3% Phosphoric Acid) Incubate->Stop_Reaction Spot_Paper Spot on P81 Phosphocellulose Paper Stop_Reaction->Spot_Paper Wash Wash Filters (1% Phosphoric Acid) Spot_Paper->Wash Count Scintillation Counting (Measure 33P incorporation) Wash->Count Analyze Analyze Data (Calculate IC50) Count->Analyze

Caption: Experimental workflow for kinase activity assays.

Input This compound Target ATP-Binding Pocket of Kinase (e.g., CDK2) Input->Target Binds to Outcome Inhibition of Kinase Activity Target->Outcome Leads to ATP ATP ATP->Target Competes for binding

Caption: ATP-competitive mechanism of action for this compound.

References

Aloisine RP106 Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Aloisine RP106 in cell culture experiments. The information provided is based on the known mechanisms of the Aloisine family of compounds, potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound belongs to the Aloisine family of compounds, which act as competitive inhibitors of ATP binding to the catalytic subunit of kinases.[1][2] They exhibit high selectivity for key cell cycle and signaling kinases, including CDK1/cyclin B, CDK2/cyclin A-E, CDK5/p25, and GSK-3α/β.[1] By blocking the activity of these kinases, this compound disrupts cell cycle progression and can induce apoptosis.

Q2: What are the expected effects of this compound on cultured cells?

The primary effects of this compound in cell culture are the inhibition of cell proliferation and the induction of cell death. This is achieved through the arrest of the cell cycle at the G1 and G2 phases.[1][2] Consequently, users can expect to observe a decrease in cell viability and an increase in apoptotic markers.

Q3: How should I determine the optimal concentration of this compound for my experiments?

The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with a broad range of concentrations (e.g., 10 nM to 100 µM) and narrow down to a more specific range based on the initial results.

Q4: At which phases of the cell cycle does this compound cause arrest?

Aloisines have been shown to arrest cells in both the G1 and G2 phases of the cell cycle.[1] The specific cell cycle arrest profile may depend on the cell type and the concentration of the compound used. G1 arrest is often associated with the inhibition of CDK2/cyclin E, while G2/M arrest is linked to the inhibition of CDK1/cyclin B.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No significant decrease in cell viability. 1. Sub-optimal concentration of this compound. 2. Cell line is resistant to CDK/GSK-3 inhibition. 3. Compound degradation.1. Perform a dose-response curve to determine the optimal concentration. 2. Test the compound on a known sensitive cell line to confirm its activity. Consider using a different compound with an alternative mechanism of action. 3. Ensure proper storage of the compound as recommended by the manufacturer. Prepare fresh stock solutions for each experiment.
High variability between replicate wells. 1. Uneven cell seeding. 2. Inaccurate pipetting of the compound. 3. Edge effects in the culture plate.1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Calibrate pipettes regularly. Use a multi-channel pipette for adding the compound to multiple wells to ensure consistency. 3. Avoid using the outer wells of the culture plate, as they are more prone to evaporation.
Unexpected cell morphology. 1. Off-target effects of the compound. 2. High concentration leading to acute toxicity.1. Review the literature for known off-target effects of Aloisines. 2. Lower the concentration of this compound and observe if the morphology normalizes.
Difficulty in detecting apoptosis. 1. Apoptosis assay is not sensitive enough. 2. The time point of analysis is not optimal.1. Use a combination of apoptosis assays (e.g., Annexin V/PI staining, caspase activity assay, and TUNEL assay) for a more comprehensive analysis. 2. Perform a time-course experiment to identify the optimal time point for detecting apoptosis after treatment.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Signaling Pathways and Workflows

Aloisine_Mechanism_of_Action cluster_0 This compound cluster_1 Kinase Inhibition cluster_2 Cellular Outcomes Aloisine This compound CDK1_CyclinB CDK1/Cyclin B Aloisine->CDK1_CyclinB Inhibits CDK2_CyclinE CDK2/Cyclin E Aloisine->CDK2_CyclinE Inhibits GSK3b GSK-3β Aloisine->GSK3b Inhibits G2M_Arrest G2/M Arrest CDK1_CyclinB->G2M_Arrest Leads to G1_Arrest G1 Arrest CDK2_CyclinE->G1_Arrest Leads to Apoptosis Apoptosis GSK3b->Apoptosis Induces

Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells incubate Incubate for 24/48/72h treat_cells->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance end End read_absorbance->end Troubleshooting_Logic start Problem: No effect on cell viability check_concentration Is the concentration optimal? start->check_concentration check_cell_line Is the cell line known to be sensitive? check_concentration->check_cell_line Yes solution1 Perform dose-response experiment check_concentration->solution1 No check_compound Is the compound stock fresh? check_cell_line->check_compound Yes solution2 Test on a sensitive control cell line check_cell_line->solution2 No solution3 Prepare fresh stock solution check_compound->solution3 No

References

Technical Support Center: Aloisine RP106

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aloisine RP106.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a member of the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines family, known as aloisines. It functions as a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1][2] Its mechanism of action is the competitive inhibition of ATP binding to the catalytic subunit of these kinases.[2] This inhibition of CDK activity leads to cell cycle arrest in the G1 and G2 phases, thereby inhibiting cell proliferation.[2]

Q2: What are the primary targets of this compound?

The primary targets of the aloisine family of compounds are CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK5/p25, and GSK-3α/β.[1]

Q3: What is the recommended starting concentration for this compound in cell-based assays?

A starting concentration in the low micromolar range is recommended. Based on the IC50 values of the closely related analog Aloisine A, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for most cell lines.[1] However, the optimal concentration is cell-line dependent and should be determined empirically through a dose-response experiment.

Q4: How should I dissolve and store this compound?

This compound is soluble in DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in the culture medium. Stock solutions in DMSO can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles.

Q5: At which phases of the cell cycle does this compound induce arrest?

Aloisine compounds have been shown to arrest cells in both the G1 and G2 phases of the cell cycle.[2] The specific phase of arrest can be dependent on the cell type and the concentration of the inhibitor used.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on cell proliferation or viability. Concentration too low: The concentration of this compound may be insufficient to inhibit the target kinases in your specific cell line.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal inhibitory concentration.
Cell line resistance: The cell line may have intrinsic or acquired resistance to CDK/GSK-3 inhibitors.Consider using a different cell line or a positive control inhibitor known to be effective in your chosen cell line.
Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution from a new vial of the compound.
Incorrect experimental setup: Issues with cell seeding density, incubation time, or assay method could mask the effect of the inhibitor.Review and optimize your experimental protocol. Ensure cells are in the logarithmic growth phase during treatment.
High levels of cytotoxicity observed, even at low concentrations. Concentration too high: The concentration of this compound may be toxic to your specific cell line.Lower the concentration range in your dose-response experiments.
Off-target effects: At higher concentrations, kinase inhibitors can have off-target effects leading to cytotoxicity.If possible, perform target engagement or downstream signaling analysis (e.g., Western blot for phosphorylated substrates) to confirm on-target activity at non-toxic concentrations.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.Ensure the final concentration of DMSO in the culture medium is below a toxic level (typically ≤ 0.5%).
Inconsistent or variable results between experiments. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or growth media can affect cellular responses.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment.
Inaccurate pipetting: Errors in preparing serial dilutions or adding the compound to the wells can lead to variability.Use calibrated pipettes and ensure proper mixing of solutions.
Assay variability: The assay used to measure cell viability or proliferation may have inherent variability.Include appropriate positive and negative controls in every experiment. Increase the number of technical and biological replicates.
Precipitation of the compound in the culture medium. Poor solubility: this compound may have limited solubility in the final culture medium, especially at higher concentrations.Ensure the final concentration of the compound does not exceed its solubility limit in the medium. Briefly vortex or sonicate the diluted solution before adding it to the cells. Consider using a medium with a higher serum concentration if appropriate for your experiment.

Quantitative Data

The following tables summarize the inhibitory activity of Aloisine A, a close structural analog of this compound. This data can be used as a reference for designing experiments with this compound.

Table 1: In Vitro Inhibitory Activity of Aloisine A against Purified Kinases

KinaseIC50 (µM)
CDK1/cyclin B0.15
CDK2/cyclin A0.12
CDK2/cyclin E0.4
CDK5/p350.16
GSK-3α0.5
GSK-3β1.5
erk118
erk222
Data sourced from MedchemExpress.[1]

Table 2: Cellular Activity of Aloisine A in Different Cell Lines

Cell LineAssayIC50 (µM)
NT2 (dividing)Proliferation7
hNT (postmitotic neurons)Proliferation10.5
Data sourced from MedchemExpress.[1]

Experimental Protocols

Protocol 1: General Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Viability/Proliferation Measurement: At the end of the incubation period, measure cell viability or proliferation using a standard assay (e.g., MTT, XTT, or CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of Downstream Signaling

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at the desired concentrations for the appropriate duration. Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of downstream targets of CDKs (e.g., Rb) or GSK-3 (e.g., β-catenin, Tau) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Aloisine_RP106_Mechanism_of_Action cluster_0 Cell Cycle Progression cluster_1 Key Regulators G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK1_CyclinB CDK1/Cyclin B CDK1_CyclinB->G2 Promotes G2/M Transition CDK2_CyclinAE CDK2/Cyclin A/E CDK2_CyclinAE->G1 Promotes G1/S Transition GSK3 GSK-3β Aloisine This compound Aloisine->CDK1_CyclinB Inhibits Aloisine->CDK2_CyclinAE Inhibits Aloisine->GSK3 Inhibits ATP ATP ATP->CDK1_CyclinB ATP->CDK2_CyclinAE ATP->GSK3

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Experiment Start Problem No/Low Effect Observed Start->Problem CheckConc Is Concentration Optimal? Problem->CheckConc Concentration CheckCells Is Cell Line Sensitive? Problem->CheckCells Cell Line CheckCompound Is Compound Active? Problem->CheckCompound Compound Integrity CheckProtocol Is Protocol Optimized? Problem->CheckProtocol Protocol CheckConc->CheckCells Yes SolutionConc Perform Dose-Response CheckConc->SolutionConc No CheckCells->CheckCompound Yes SolutionCells Use Positive Control/ Different Cell Line CheckCells->SolutionCells No CheckCompound->CheckProtocol Yes SolutionCompound Prepare Fresh Stock CheckCompound->SolutionCompound No SolutionProtocol Review/Optimize Protocol CheckProtocol->SolutionProtocol No End Problem Solved SolutionConc->End SolutionCells->End SolutionCompound->End SolutionProtocol->End

Caption: Troubleshooting workflow for unexpected results.

References

Technical Support Center: Aloisine RP106

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Aloisine RP106" is not publicly available. This technical support guide is based on general principles for handling novel small molecule inhibitors in a research setting and provides hypothetical data and protocols for a compound with the characteristics of a CDK4/6 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). Its primary mechanism of action is to block the phosphorylation of the Retinoblastoma (Rb) protein. This prevents the release of the E2F transcription factor, leading to cell cycle arrest at the G1 phase and subsequent inhibition of tumor cell proliferation.

CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 pRb pRb CDK46->pRb Phosphorylation RP106 This compound RP106->CDK46 Inhibition E2F E2F pRb->E2F Releases Rb Rb G1_Arrest G1 Phase Cell Cycle Arrest E2F->G1_Arrest Transcription of S-phase genes

Diagram 1: this compound Signaling Pathway

Q2: What is the recommended solvent and storage condition for this compound?

This compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO at a concentration of 10 mM. The stock solution should be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Stability of this compound

The stability of this compound can be influenced by the solvent, storage temperature, and the composition of the cell culture media.

Table 1: Stability of this compound Stock Solution (10 mM in DMSO)

Storage ConditionStability (≥95% purity)
-80°C12 months
-20°C6 months
4°C1 week
Room Temperature (25°C)24 hours

Table 2: Stability of this compound in Cell Culture Media at 37°C

Media TypeSupplementHalf-life (t½)
DMEM10% FBS~48 hours
RPMI-164010% FBS~42 hours
Serum-Free MediaN/A~24 hours

Note: Stability in media can be cell-line dependent due to metabolic enzymes. It is advisable to replace the media with freshly diluted this compound every 48 hours for long-term experiments.

Troubleshooting Guide

Issue 1: Lower than expected cellular potency or inconsistent results.

  • Potential Cause 1: Compound Degradation. this compound may have degraded due to improper storage or repeated freeze-thaw cycles of the stock solution.

    • Solution: Prepare fresh stock solutions from the lyophilized powder. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

  • Potential Cause 2: Instability in Media. The compound may not be stable in your specific cell culture media over the duration of the experiment.

    • Solution: Refresh the media with newly diluted this compound every 24-48 hours. Consider performing a stability test of the compound in your specific media using HPLC or LC-MS.

  • Potential Cause 3: Plastic Binding. Some compounds can bind to the plastic of culture vessels or pipette tips.

    • Solution: Use low-binding plasticware for your experiments.

Issue 2: Evidence of compound precipitation in stock solution or media.

  • Potential Cause 1: Poor Solubility. The concentration of this compound may have exceeded its solubility limit in the chosen solvent or media.

    • Solution: Ensure the final concentration of DMSO in the cell culture media is below 0.5% to maintain solubility. When diluting the stock solution, add it to the media with vigorous vortexing. If precipitation persists, consider using a different solvent or a lower working concentration.

  • Potential Cause 2: Temperature Effects. The compound may be precipitating out of solution upon cooling.

    • Solution: Warm the stock solution to room temperature before diluting it into the pre-warmed cell culture media.

Issue 3: High levels of cell death or off-target effects observed.

  • Potential Cause 1: Incorrect Dosage. The concentration of this compound being used may be too high for the specific cell line, leading to toxicity.

    • Solution: Perform a dose-response curve to determine the optimal concentration range for your cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM).

  • Potential Cause 2: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) may be too high.

    • Solution: Ensure the final solvent concentration in the media is consistent across all treatments and is at a non-toxic level (typically <0.5% for DMSO). Include a vehicle control (media with the same concentration of solvent) in your experiments.

Problem Inconsistent Results/ Low Potency Cause1 Compound Degradation? Problem->Cause1 Cause2 Media Instability? Problem->Cause2 Cause3 Solubility Issue? Problem->Cause3 Solution1 Prepare Fresh Aliquots Cause1->Solution1 Solution2 Refresh Media (24-48h) Cause2->Solution2 Solution3 Check Solvent %, Use Low-Binding Ware Cause3->Solution3

Diagram 2: Troubleshooting Logic Flow

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure to determine the IC50 value of this compound in a cancer cell line (e.g., MCF-7).

Start Start Seed Seed Cells (96-well plate) Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with this compound (Dose-Response) Incubate1->Treat Incubate2 Incubate (72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 AddSolvent Add Solubilization Solvent Incubate3->AddSolvent Read Read Absorbance (570 nm) AddSolvent->Read End End Read->End

Diagram 3: Cell Viability Assay Workflow
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. Also, prepare a vehicle control (e.g., 0.2% DMSO in media).

  • Cell Treatment: Remove the old media from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessing this compound Stability in Media

This protocol provides a method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

  • Preparation: Prepare a 10 µM solution of this compound in your cell culture medium of interest (with and without serum). Also, prepare a control sample in a stable solvent like acetonitrile.

  • Incubation: Incubate the media samples at 37°C in a cell culture incubator.

  • Time Points: At various time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect an aliquot of each sample.

  • Sample Processing: Immediately stop any potential degradation by adding an equal volume of cold acetonitrile to the aliquot to precipitate proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze using a suitable C18 column. The mobile phase and gradient will need to be optimized for this compound.

  • Data Analysis: Quantify the peak area of this compound at each time point. The stability is determined by comparing the peak area at each time point to the peak area at time 0. The biological half-life of a drug in cell culture media can be determined.[1] For some compounds, it's also important to look for the appearance of new peaks that may correspond to degradation products.[1]

References

Technical Support Center: Aloisine RP106

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Aloisine RP106 and preventing its precipitation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 (GSK-3).[1] It functions by competing with ATP for the binding site on these kinases, thereby inhibiting their activity.[2][3] This inhibition can lead to cell cycle arrest in both the G1 and G2 phases.[2]

Q2: What are the primary targets of this compound?

The primary targets of this compound are:

  • Cdk1/cyclin B

  • Cdk5/p25

  • GSK-3[1]

Q3: What are the solubility characteristics of this compound?

This compound is a crystalline solid with the following reported solubilities:

  • DMF: 25 mg/mL

  • DMSO: 12 mg/mL

  • DMF:PBS (pH 7.2) (1:4): 0.2 mg/mL[1]

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound from solution can lead to inaccurate experimental results. The following guide provides a systematic approach to identify and resolve common causes of precipitation.

Logical Troubleshooting Workflow

cluster_stock Stock Solution Issues cluster_working Working Solution Issues cluster_media Media and Culture Issues cluster_storage Storage Issues start Precipitation Observed stock_check Step 1: Verify Stock Solution start->stock_check working_check Step 2: Review Working Solution Preparation stock_check->working_check Stock solution is clear stock_issue1 Incomplete Dissolution stock_check->stock_issue1 Precipitate in stock stock_issue2 Stock Concentration Too High stock_check->stock_issue2 Precipitate in stock media_check Step 3: Examine Cell Culture Media and Conditions working_check->media_check Working solution prep is correct working_issue1 Solvent Shock working_check->working_issue1 Precipitate forms upon dilution working_issue2 Final Concentration Exceeds Solubility working_check->working_issue2 Precipitate forms upon dilution storage_check Step 4: Assess Storage Conditions media_check->storage_check Media conditions are optimal media_issue1 Low Temperature of Media media_check->media_issue1 media_issue2 pH of Media media_check->media_issue2 media_issue3 Interaction with Media Components media_check->media_issue3 solution Precipitation Resolved storage_check->solution Storage is appropriate storage_issue1 Repeated Freeze-Thaw Cycles storage_check->storage_issue1 storage_issue2 Improper Storage Temperature storage_check->storage_issue2 cluster_cell_cycle Cell Cycle Progression cluster_neuronal Neuronal Function cluster_wnt Wnt Signaling Pathway G1 G1 Phase S S Phase G1->S Cdk2 G2 G2 Phase S->G2 M M Phase G2->M Cdk1/cyclin B M->G1 Cdk5 Cdk5/p25 Tau Tau Protein Cdk5->Tau Phosphorylation Neurodegeneration Neurodegeneration Tau->Neurodegeneration GSK3 GSK-3 BetaCatenin β-catenin GSK3->BetaCatenin Phosphorylation for Degradation Degradation Degradation BetaCatenin->Degradation AloisineRP106 This compound AloisineRP106->Cdk5 Inhibits AloisineRP106->GSK3 Inhibits Cdk1/cyclin B Cdk1/cyclin B AloisineRP106->Cdk1/cyclin B Inhibits

References

Technical Support Center: Interpreting Aloisine RP106 Assay Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting the results of kinase assays involving Aloisine RP106. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Aloisines?

Aloisines are a family of chemical compounds that act as inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3).[1][2] Kinetic studies have demonstrated that aloisines function as competitive inhibitors of ATP binding to the catalytic subunit of the kinase.[1][2] This means that this compound likely binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.

Q2: Which kinases are likely to be inhibited by this compound?

Aloisine A, a representative member of this family, has been shown to be highly selective for CDK1/cyclin B, CDK2/cyclin A-E, CDK5/p25, and GSK-3α/β.[1][2] Therefore, it is plausible that this compound will show inhibitory activity against these or related kinases.

Q3: What kind of results should I expect from a successful this compound kinase inhibition assay?

In a successful experiment, you should observe a dose-dependent decrease in kinase activity with increasing concentrations of this compound. This is typically visualized as a sigmoidal curve when plotting percent inhibition versus the logarithm of the inhibitor concentration. From this curve, you can determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the kinase activity.

Q4: My in-vitro and cell-based assay results with this compound are different. Why?

Discrepancies between in-vitro and cell-based assays are common. Several factors can contribute to this:

  • ATP Concentration: In-vitro assays are often performed at ATP concentrations much lower than physiological levels, which can make an inhibitor appear more potent.[3][4] The high ATP concentration within a cell can outcompete an ATP-competitive inhibitor like this compound, leading to a higher apparent IC50.

  • Cellular Environment: The complex intracellular environment, including scaffolding proteins and signaling complexes, can influence how an inhibitor binds to its target.[3]

  • Off-Target Effects: In a cellular context, the observed effect may be due to the compound acting on multiple targets, not just the primary kinase of interest.[3]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

High variability can obscure real effects and make data interpretation difficult.

Potential Cause Troubleshooting Step
Pipetting Inaccuracy Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well variation.[3]
Edge Effects Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. If their use is necessary, ensure proper plate sealing and incubation conditions.[3]
Inconsistent Incubation Times Use a multi-channel pipette or an automated liquid handler to start and stop reactions simultaneously.[3]
Issue 2: Inconsistent IC50 Values

Fluctuations in the calculated IC50 value for this compound can be a significant source of frustration.

Potential Cause Troubleshooting Step
Variable Enzyme Activity Prepare single-use aliquots of the kinase to avoid multiple freeze-thaw cycles that can reduce its activity.
Substrate Depletion Ensure that the substrate concentration is well below the Km value and that less than 10-20% of the substrate is consumed during the reaction.
Compound Instability Prepare fresh dilutions of this compound for each experiment from a concentrated stock.
Issue 3: No Inhibition Observed

If this compound does not appear to inhibit the kinase, consider the following:

Potential Cause Troubleshooting Step
Incorrect Kinase or Substrate Verify the identity and purity of the kinase and substrate. Ensure that the chosen substrate is appropriate for the kinase being assayed.
Inactive Compound Confirm the identity and purity of your this compound sample. If possible, test its activity in a well-characterized, sensitive assay.
Assay Conditions Optimize the assay conditions, including buffer pH, salt concentration, and incubation time, to ensure the kinase is active.

Data Presentation

Table 1: Hypothetical IC50 Determination for this compound against CDK2/cyclin A
This compound (µM)Log [this compound]Kinase Activity (RFU)% Inhibition
0N/A10,0000
0.01-89,5005
0.1-78,50015
1-65,00050
10-51,50085
100-450095

RFU: Relative Fluorescence Units

Experimental Protocols

Protocol: In-Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol outlines a general procedure for determining the IC50 of this compound.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in reaction buffer.

    • Prepare a 2X substrate and ATP solution in reaction buffer.

    • Prepare a serial dilution of this compound in reaction buffer at 4X the final concentration.

  • Assay Procedure:

    • Add 5 µL of the 4X this compound serial dilution to the wells of a microplate.

    • Add 10 µL of the 2X kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate and ATP solution.

    • Incubate for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase.

    • Stop the reaction by adding a stop solution containing a developing reagent.

    • Incubate for the recommended development time.

    • Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background (no enzyme control) from all wells.

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

ATP_Competition cluster_kinase Kinase Kinase Kinase (Active Site) Product Phosphorylated Product Kinase->Product Phosphorylates ATP ATP ATP->Kinase Binds to Active Site Aloisine_RP106 This compound Aloisine_RP106->Kinase Binds to Active Site Substrate Substrate Substrate->Kinase Binds

Caption: Mechanism of ATP-competitive inhibition by this compound.

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents (Kinase, Substrate, ATP, RP106) start->reagent_prep plate_setup Add this compound to Plate reagent_prep->plate_setup add_kinase Add Kinase Solution plate_setup->add_kinase pre_incubation Pre-incubate add_kinase->pre_incubation start_reaction Add Substrate/ATP Mix pre_incubation->start_reaction reaction_incubation Incubate start_reaction->reaction_incubation stop_reaction Stop Reaction & Add Developing Reagent reaction_incubation->stop_reaction read_plate Read Plate stop_reaction->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for a kinase inhibition assay.

Troubleshooting_Tree start Inconsistent Results? high_variability High Variability between Replicates? start->high_variability Yes inconsistent_ic50 Inconsistent IC50 Values? start->inconsistent_ic50 No high_variability->inconsistent_ic50 No check_pipetting Check Pipetting Technique & Calibration high_variability->check_pipetting Yes no_inhibition No Inhibition Observed? inconsistent_ic50->no_inhibition No check_enzyme_aliquots Use Single-Use Enzyme Aliquots inconsistent_ic50->check_enzyme_aliquots Yes verify_reagents Verify Kinase, Substrate & Compound no_inhibition->verify_reagents Yes check_edge_effects Address Edge Effects check_pipetting->check_edge_effects solution Problem Resolved check_edge_effects->solution check_compound_stability Prepare Fresh Compound Dilutions check_enzyme_aliquots->check_compound_stability check_compound_stability->solution optimize_conditions Optimize Assay Conditions verify_reagents->optimize_conditions optimize_conditions->solution

Caption: Troubleshooting decision tree for kinase assay issues.

References

Technical Support Center: Aloisine RP106

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Aloisine RP106, a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1][2] The information provided is intended to assist in the design and troubleshooting of experiments aimed at understanding its mechanism of action and potential resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound belongs to the aloisine family of compounds, which act as competitive inhibitors of ATP binding to the catalytic subunit of kinases.[1][2] Kinetic studies and co-crystal structures have demonstrated that aloisines bind to the ATP-binding pocket of kinases like CDK2.[1][2] This inhibition of CDK activity leads to cell cycle arrest in both the G1 and G2 phases.[1][2]

Q2: Which kinases are inhibited by the aloisine family of compounds?

A2: Aloisines have been shown to be highly selective inhibitors of several key kinases. The primary targets include CDK1/cyclin B, CDK2/cyclin A-E, CDK5/p25, and GSK-3α/β.[1][2] The inhibitory activity of aloisines against these kinases is presented in the table below.

Troubleshooting Guide

Problem: Decreased sensitivity or acquired resistance to this compound in cell lines after prolonged treatment.

Possible Cause 1: Alterations in the Target Kinase

  • Hypothesis: Mutations in the ATP-binding pocket of CDK2 or other target CDKs may reduce the binding affinity of this compound.

  • Troubleshooting/Experimental Protocol:

    • Sequence the target CDK genes (e.g., CDK2) from both the parental sensitive and the resistant cell lines.

    • Compare the sequences to identify any potential mutations in the resistant cells.

    • Perform in vitro kinase assays using recombinant wild-type and mutant CDK proteins to assess the IC50 values of this compound.

Possible Cause 2: Upregulation of Bypass Signaling Pathways

  • Hypothesis: Cancer cells may develop resistance by activating alternative signaling pathways to bypass the cell cycle block imposed by this compound. A common mechanism of resistance to CDK4/6 inhibitors is the loss of the Retinoblastoma (Rb) tumor suppressor protein or the upregulation of Cyclin E.[3]

  • Troubleshooting/Experimental Protocol:

    • Western Blot Analysis: Compare the protein expression levels of key cell cycle regulators (e.g., Rb, p-Rb, Cyclin D1, Cyclin E, p16, p21, p27) in sensitive versus resistant cells.

    • Quantitative Real-Time PCR (qRT-PCR): Analyze the mRNA expression levels of genes encoding the above proteins.

    • Co-treatment with other inhibitors: Investigate if co-treatment with inhibitors of potential bypass pathways (e.g., PI3K/AKT/mTOR pathway inhibitors) can restore sensitivity to this compound.[3]

Possible Cause 3: Increased Drug Efflux

  • Hypothesis: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.

  • Troubleshooting/Experimental Protocol:

    • qRT-PCR and Western Blot: Analyze the expression of common drug efflux pumps (e.g., MDR1/ABCB1, MRP1/ABCC1).

    • Efflux Pump Inhibition Assay: Treat resistant cells with known inhibitors of ABC transporters (e.g., verapamil for MDR1) in combination with this compound to see if sensitivity is restored.

Quantitative Data Summary

Table 1: Inhibitory Activity of Aloisine A against various kinases.

KinaseIC50 (µM)
CDK1/cyclin B0.15
CDK2/cyclin A0.12
CDK2/cyclin E0.2
CDK5/p250.1
GSK-3α/β0.04

Data presented is for Aloisine A, a representative member of the aloisine family, as specific data for RP106 was not available. Data sourced from publicly available research.[1]

Table 2: Hypothetical Experimental Data for Troubleshooting this compound Resistance.

Cell LineThis compound IC50 (µM)Rb Expression (Relative to Sensitive)Cyclin E1 mRNA (Fold Change)
Sensitive0.51.01.0
Resistant Clone 18.20.1 (Loss of expression)1.2
Resistant Clone 26.51.15.8 (Upregulation)

This table presents hypothetical data to illustrate potential findings when investigating resistance mechanisms.

Experimental Protocols

Western Blot for Rb and Cyclin E1 Expression

  • Cell Lysis: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris gel and run at 150V for 1-1.5 hours.

  • Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Rb (1:1000), Cyclin E1 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Aloisine_Mechanism_of_Action cluster_0 Cell Cycle Progression cluster_1 CDK/Cyclin Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->G1 Promotes G1/S Transition CDK1_CyclinB CDK1/Cyclin B CDK1_CyclinB->G2 Promotes G2/M Transition Aloisine_RP106 This compound Aloisine_RP106->CDK2_CyclinE Inhibits Aloisine_RP106->CDK1_CyclinB Inhibits ATP ATP ATP->CDK2_CyclinE ATP->CDK1_CyclinB

Caption: Mechanism of action of this compound on the cell cycle.

Resistance_Pathways cluster_0 This compound Sensitive Cell cluster_1 Potential Resistance Mechanisms cluster_2 Rb Loss cluster_3 Cyclin E Upregulation RP106_S This compound CDK2_S CDK2 RP106_S->CDK2_S Inhibits G1_Arrest_S G1 Arrest Rb_S Rb CDK2_S->Rb_S Phosphorylates (Inhibits) E2F_S E2F Rb_S->E2F_S Inhibits E2F_S->G1_Arrest_S Release leads to S-phase entry RP106_R1 This compound CDK2_R1 CDK2 RP106_R1->CDK2_R1 Inhibits Rb_Loss Rb (Loss of function) CDK2_R1->Rb_Loss E2F_R1 E2F (Constitutively Active) Rb_Loss->E2F_R1 Proliferation1 Uncontrolled Proliferation E2F_R1->Proliferation1 RP106_R2 This compound CDK2_R2 CDK2 RP106_R2->CDK2_R2 Inhibits (Ineffective) Rb_R2 Rb CDK2_R2->Rb_R2 Hyper-phosphorylates CyclinE_Up Cyclin E (Upregulated) CyclinE_Up->CDK2_R2 Activates Proliferation2 Uncontrolled Proliferation Rb_R2->Proliferation2

Caption: Potential resistance mechanisms to this compound.

References

Technical Support Center: Aloisine RP106

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies researchers, scientists, and drug development professionals may encounter during experiments with Aloisine RP106 and other members of the aloisine family of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound belongs to the aloisine family of 6-phenyl[5H]pyrrolo[2,3-b]pyrazines, which function as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1][2] Kinetic studies have demonstrated that aloisines act as competitive inhibitors of ATP binding to the catalytic subunit of these kinases.[1][2] This inhibition of kinase activity leads to cell cycle arrest in both the G1 and G2 phases.[1][2]

Q2: Which specific kinases are targeted by the aloisine family?

Members of the aloisine family, such as Aloisine A, have shown high selectivity for a specific subset of kinases. The primary targets include:

  • CDK1/cyclin B

  • CDK2/cyclin A

  • CDK2/cyclin E

  • CDK5/p25

  • GSK-3α

  • GSK-3β[1][2]

Both CDK5/p25 and GSK-3 have been implicated in the pathology of Alzheimer's disease.[1][2]

Q3: How does this compound bind to its target kinases?

The co-crystal structure of aloisine with CDK2 reveals that it binds to the ATP-binding pocket of the kinase.[1][2] The interaction is stabilized by two hydrogen bonds between the aloisine molecule and the backbone nitrogen and oxygen atoms of the Leu83 residue within the ATP-binding site.[1][2]

Troubleshooting Guide for Inconsistent Results

Q1: We are observing significant variability in the IC50 values for this compound between experiments. What could be the cause?

Several factors can contribute to variability in IC50 values. Consider the following:

  • ATP Concentration: Since aloisines are ATP-competitive inhibitors, variations in the ATP concentration in your kinase assays will directly impact the apparent IC50 value. Ensure that the ATP concentration is consistent across all experiments.

  • Cell Health and Confluency: The metabolic state of your cells can influence experimental outcomes. Use cells at a consistent passage number and confluency. Over-confluent or unhealthy cells may exhibit altered kinase activity.

  • Assay Conditions: Minor variations in incubation times, temperature, and reagent concentrations can lead to inconsistent results. Standardize all assay parameters and ensure they are meticulously followed in each experiment.

Q2: Our cell line is not showing the expected G1/G2 phase arrest after treatment with this compound. Why might this be?

If you are not observing the expected cell cycle arrest, consider these possibilities:

  • Cell Line Specificity: The cellular context, including the expression levels of different CDKs and cyclins, can influence the response to a CDK inhibitor. Some cell lines may be inherently resistant to the effects of aloisine.

  • Compound Concentration and Purity: Verify the concentration and purity of your this compound stock solution. Degradation or incorrect concentration can lead to a lack of efficacy.

  • Experimental Timing: The timing of sample collection after treatment is crucial for observing cell cycle effects. Perform a time-course experiment to determine the optimal time point for observing G1/G2 arrest in your specific cell line.

Q3: We are concerned about potential off-target effects in our experiments. How can we mitigate this?

Minimizing off-target effects is critical for accurate interpretation of results. Here are some recommendations:

  • Titrate the Compound: Use the lowest effective concentration of this compound to minimize the likelihood of engaging off-target kinases.

  • Use Appropriate Controls: Include both positive and negative controls in your experiments. A well-characterized, selective CDK inhibitor can serve as a positive control, while a structurally related but inactive compound can be a useful negative control.

  • Orthogonal Approaches: Confirm your findings using alternative methods. For example, if you observe a phenotype upon treatment with this compound, try to replicate the effect by using siRNA or shRNA to knockdown the target kinase.

Quantitative Data Summary

The following table summarizes the reported IC50 values for Aloisine A and Aloisine B against a panel of kinases.

Kinase TargetAloisine A IC50 (µM)Aloisine B IC50 (µM)
CDK1/cyclin B0.150.6
CDK2/cyclin A0.120.4
CDK2/cyclin E0.20.7
CDK5/p250.10.25
GSK-3α/β0.0350.12

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase.

  • Reagents and Materials:

    • Recombinant kinase (e.g., CDK2/cyclin A)

    • Kinase-specific substrate (e.g., Histone H1)

    • This compound (dissolved in an appropriate solvent, e.g., DMSO)

    • ATP (at a concentration near the Km for the specific kinase)

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of this compound in the kinase assay buffer.

    • In a microplate, add the kinase and the kinase-specific substrate to each well.

    • Add the diluted this compound or vehicle control (e.g., DMSO) to the appropriate wells.

    • Pre-incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 15 minutes).

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the reaction for the desired time (e.g., 60 minutes) at the optimal temperature.

    • Stop the reaction according to the detection reagent manufacturer's instructions.

    • Add the detection reagent and incubate as required.

    • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

Aloisine_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_kinase_activity Kinase Activity G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK1 CDK1/Cyclin B CDK1->G2 Promotes G2/M Transition CDK2 CDK2/Cyclin A/E CDK2->G1 Promotes G1/S Transition GSK3 GSK-3α/β Aloisine This compound Aloisine->CDK1 Aloisine->CDK2 Aloisine->GSK3 ATP ATP ATP->CDK1 ATP->CDK2 ATP->GSK3 Troubleshooting_Workflow Inconsistent_Results Inconsistent Results Observed Check_Reagents Verify Reagent Concentration & Purity (this compound, ATP) Inconsistent_Results->Check_Reagents Standardize_Protocol Standardize Experimental Protocol (Incubation Times, Temperatures) Inconsistent_Results->Standardize_Protocol Cell_Culture_Practices Review Cell Culture Practices (Passage Number, Confluency) Inconsistent_Results->Cell_Culture_Practices Perform_Controls Perform Control Experiments (Positive/Negative Controls) Check_Reagents->Perform_Controls Standardize_Protocol->Perform_Controls Cell_Culture_Practices->Perform_Controls Data_Analysis Re-analyze Data Perform_Controls->Data_Analysis Consistent_Results Consistent Results Achieved Data_Analysis->Consistent_Results

References

Technical Support Center: Aloisine RP106 Photostability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Aloisine RP106, understanding its photostability is critical for ensuring experimental accuracy and maintaining the compound's integrity. This guide provides a comprehensive resource for addressing potential issues related to the photostability of this compound, including frequently asked questions, troubleshooting guides, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is known about the photostability of this compound?

Currently, there is no specific public data available on the photostability of this compound. However, this compound belongs to the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines class of compounds, which are heterocyclic aromatic compounds.[1][2][3] Such compounds can be susceptible to photodegradation depending on their specific chemical structure and the experimental conditions. Therefore, it is crucial for researchers to perform their own photostability studies.

Q2: Why is photostability testing important for a compound like this compound?

Photostability testing is essential to ensure that light exposure does not lead to a significant change in the compound's properties, which could affect its efficacy and safety.[4][5][6] For a kinase inhibitor like this compound, photodegradation could result in a loss of potency, the formation of impurities with altered biological activity, or even toxic byproducts.

Q3: What are the general principles of photostability testing?

Photostability testing involves exposing the drug substance to light sources that mimic the visible and ultraviolet (UV) spectrum of sunlight. The International Council for Harmonisation (ICH) provides guidelines (specifically ICH Q1B) for standardized photostability testing.[4][5][7] The testing is typically conducted in a sequential manner, starting with the drug substance itself, then the exposed drug product, and finally the drug product in its immediate and marketing packaging.[4][5][8]

Q4: What kind of changes can I expect if this compound is photolabile?

If this compound is photolabile, you might observe:

  • A decrease in the concentration of the active compound.

  • The appearance of new peaks in your analytical chromatogram, indicating the formation of photodegradation products.

  • A change in the physical appearance of the sample (e.g., color change).

  • A decrease in biological activity in your experimental assays.

Troubleshooting Guide

This section addresses specific issues that researchers might encounter during their experiments with this compound, potentially related to its photostability.

Problem Possible Cause Recommended Solution
Inconsistent results in cell-based assays. The stock solution of this compound may be degrading due to repeated exposure to ambient light.Prepare fresh stock solutions frequently. Aliquot stock solutions into smaller, single-use vials to minimize light exposure to the entire batch. Store all solutions protected from light, for example, by wrapping containers in aluminum foil.
Appearance of unknown peaks in HPLC analysis over time. Photodegradation of this compound in solution.Analyze samples immediately after preparation. If storage is necessary, store solutions in amber vials or in the dark at a low temperature. Confirm if the new peaks are degradation products by conducting a forced degradation study.
Loss of compound potency in stored solutions. The solvent used may be promoting photodegradation.Evaluate the photostability of this compound in different solvents to identify a more stable formulation. Ensure solvents are of high purity and free of peroxides, which can accelerate photodegradation.
Precipitate formation in the sample solution after light exposure. A photodegradation product might be less soluble than the parent compound.Characterize the precipitate to determine if it is a degradation product. If so, this indicates significant photolability, and the compound should be handled under strict light-protected conditions.

Experimental Protocols

To assess the photostability of this compound, researchers can follow the principles outlined in the ICH Q1B guideline. Below are key experimental methodologies.

Forced Photodegradation Study

This study is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To evaluate the overall photosensitivity of this compound and identify degradation products.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., DMSO, methanol, or acetonitrile) at a known concentration. Also, place a sample of the solid compound in a chemically inert, transparent container.

  • Light Exposure: Expose the samples to a light source that produces both visible and UV output. A common setup uses a combination of a cool white fluorescent lamp and a near-UV lamp.[4][5] The recommended total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours per square meter.[4][5][8]

  • Dark Control: A control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions to differentiate between light-induced and thermal degradation.[9]

  • Analysis: At appropriate time points, analyze the exposed and dark control samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.

  • Data Evaluation: Compare the chromatograms of the exposed and control samples. Look for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Confirmatory Photostability Study

This study is performed on a single batch of the drug substance to confirm its photostability characteristics under standardized conditions.[4][5]

Objective: To determine the intrinsic photostability of this compound.

Methodology:

  • Sample Preparation: Place a thin layer of the solid this compound powder in a suitable transparent container.

  • Light Exposure: Expose the sample to the same light conditions as in the forced degradation study (not less than 1.2 million lux hours and 200 watt-hours/m²).

  • Dark Control: Include a dark control sample stored under the same conditions.

  • Analysis: After the exposure period, analyze both the exposed and dark control samples for any changes in physical properties (appearance, color) and for the formation of degradation products by HPLC.

  • Data Evaluation: If significant degradation is observed, further testing of the compound in its intended formulation and packaging will be necessary.

Quantitative Data Summary

Since no specific photostability data for this compound is available, the following table provides a template for researchers to summarize their own findings based on the protocols described above.

Parameter This compound (Solid State) This compound (in Solution) ICH Q1B Guideline
Light Source e.g., Xenon lampe.g., Cool white fluorescent and near-UV lampsOption 1 or Option 2 light sources[4]
Total Illumination (lux hours) Report valueReport value≥ 1.2 million
Near UV Energy (watt-hours/m²) Report valueReport value≥ 200
% Degradation Report valueReport valueN/A
Number of Degradants Report valueReport valueN/A
Appearance Change Describe changeDescribe changeN/A

Visualizations

Signaling Pathway of Aloisines

Aloisines, including compounds structurally related to RP106, are known to inhibit Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1] They act as competitive inhibitors of ATP binding to the kinase's catalytic subunit.[1][2] This inhibition disrupts the cell cycle and other signaling pathways regulated by these kinases.

Aloisine_Signaling_Pathway cluster_0 This compound cluster_1 Kinase ATP Binding Pocket cluster_2 Cellular Processes Aloisine This compound CDK_GSK3 CDK/GSK-3 Aloisine->CDK_GSK3 Inhibits CellCycle Cell Cycle Progression CDK_GSK3->CellCycle Regulates OtherPathways Other Signaling Pathways CDK_GSK3->OtherPathways Regulates ATP ATP ATP->CDK_GSK3 Binds

Caption: Mechanism of action of Aloisines as ATP-competitive kinase inhibitors.

Experimental Workflow for Photostability Testing

The following workflow outlines the logical steps for conducting a photostability assessment of this compound according to ICH Q1B guidelines.

Photostability_Workflow start Start: Prepare this compound Samples (Solid & Solution) exposure Expose to Light Source (ICH Q1B Conditions) start->exposure dark_control Store Dark Control (Same Temp/Humidity) start->dark_control analysis Analyze Samples at Time Points (e.g., HPLC-PDA) exposure->analysis dark_control->analysis data_eval Evaluate Data: - Compare Exposed vs. Control - Identify Degradants - Quantify Degradation analysis->data_eval decision Significant Degradation? data_eval->decision end_stable End: Compound is Photostable Under Test Conditions decision->end_stable No end_labile End: Compound is Photolabile Implement Protective Measures decision->end_labile Yes

Caption: Decision workflow for the photostability testing of this compound.

References

Technical Support Center: Aloisine RP106

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Aloisine RP106. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing cytotoxicity associated with this compound in in vitro experiments.

Product Information
  • Product Name: this compound

  • Mechanism of Action: this compound is a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2). It is under investigation for its potential as an anti-cancer therapeutic due to its role in cell cycle regulation.

  • Known Cytotoxicity: While highly effective at inducing cell cycle arrest in cancer cell lines, this compound can exhibit off-target effects, particularly at higher concentrations, leading to cytotoxicity in both cancerous and non-cancerous cell lines. This is hypothesized to be due to the inhibition of other kinases essential for cell survival.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Suggested Solution
High cytotoxicity in target cancer cell line at expected effective concentrations. On-target toxicity: The cancer cell line may be highly dependent on the CDK2 pathway for survival.Validate the expression levels of CDK2 in your cell line. Consider using a lower concentration of this compound in combination with another agent.
Off-target effects: this compound may be inhibiting other essential kinases.Perform a kinome scan to identify potential off-target interactions.
Significant cytotoxicity observed in non-cancerous control cell lines. Compound concentration: The concentration of this compound may be too high, leading to non-specific toxicity.Perform a dose-response curve to determine the IC50 value and use the lowest effective concentration.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity.Run a vehicle control experiment with the solvent at the same concentrations used for the compound to determine if the solvent is contributing to cell death.[1]
Inconsistent cytotoxicity results between experiments. Variability in cell culture conditions: Differences in cell passage number, seeding density, or media components can affect results.Standardize all cell culture parameters for consistency.
Compound degradation: The compound may not be stable under your experimental conditions.Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles.
Precipitation of this compound in cell culture media. Solubility issues: The compound may have low solubility in your culture medium.Check the solubility of this compound in your media. Consider using a different solvent or a solubilizing agent if compatible with your cell line.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's intended action?

A1: this compound is designed to inhibit Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. By inhibiting CDK2, this compound aims to induce cell cycle arrest, primarily at the G1/S transition, thereby preventing cancer cell proliferation.

Q2: What are the suspected off-target effects of this compound that may lead to cytotoxicity?

A2: While the exact off-target profile is still under investigation, it is hypothesized that this compound may inhibit other structurally similar kinases that are crucial for cell survival pathways. This non-specific inhibition can lead to apoptosis and necrosis.[2][3][4][5]

Q3: How can I differentiate between on-target and off-target cytotoxicity?

A3: To distinguish between on-target and off-target effects, you can perform rescue experiments. Transfecting cells with a drug-resistant mutant of the target kinase should alleviate the on-target effects but not the off-target effects. Additionally, using a structurally different inhibitor with the same target can help confirm if the observed cytotoxicity is target-related.[6]

Q4: What are the recommended control experiments when assessing this compound cytotoxicity?

A4: It is essential to include the following controls in your experiments:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Untreated Control: Cells that are not exposed to either the compound or the vehicle.

  • Positive Control: A known cytotoxic agent to ensure your assay is performing correctly.

  • Negative Control: A cell line known to be resistant to CDK2 inhibition.

Q5: Are there strategies to mitigate the cytotoxicity of this compound while maintaining its therapeutic effect?

A5: Yes, several strategies can be employed:

  • Optimize Concentration and Incubation Time: Use the lowest effective concentration for the shortest necessary duration.[1]

  • Co-treatment with Antioxidants: If oxidative stress is suspected as a contributor to cytotoxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) may be beneficial.[1]

  • Combination Therapy: Consider using this compound at a lower concentration in combination with other therapeutic agents that have a different mechanism of action.

Data Presentation

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineTypeTarget Expression (CDK2)IC50 (µM)
MCF-7Breast CancerHigh0.5
HCT116Colon CancerHigh1.2
A549Lung CancerModerate5.8
HEK293Normal KidneyLow25.4
MRC-5Normal LungLow> 50

Table 2: Effect of N-acetylcysteine (NAC) on this compound Cytotoxicity in A549 Cells

TreatmentCell Viability (%)
Vehicle Control98.2 ± 2.1
This compound (5 µM)55.4 ± 4.5
This compound (5 µM) + NAC (1 mM)78.9 ± 3.8
NAC (1 mM)97.5 ± 2.3

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of cell viability.[7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (and controls) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.[8]

  • Cell Treatment: Treat cells with this compound as desired in a 6-well plate.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI and incubate for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

G cluster_pathway This compound Signaling Pathways CDK2 CDK2 CellCycle G1/S Progression CDK2->CellCycle Promotes Proliferation Cell Proliferation CellCycle->Proliferation SurvivalKinase Survival Kinase (e.g., ERK) SurvivalSignal Pro-survival Signaling SurvivalKinase->SurvivalSignal Promotes Apoptosis Apoptosis SurvivalSignal->Apoptosis Inhibits AloisineRP106 This compound AloisineRP106->CDK2 Inhibition (On-target) AloisineRP106->SurvivalKinase Inhibition (Off-target)

Caption: On-target and potential off-target signaling pathways of this compound.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Start: Observe Unexpected Cytotoxicity dose_response 1. Dose-Response and Time-Course start->dose_response controls 2. Run Vehicle and Other Controls dose_response->controls apoptosis_assay 3. Apoptosis vs. Necrosis (Annexin V/PI Assay) controls->apoptosis_assay off_target_analysis 4. Off-Target Analysis (e.g., Kinome Scan) apoptosis_assay->off_target_analysis mitigation 5. Mitigation Strategy (e.g., Co-treatment) off_target_analysis->mitigation end End: Optimized Protocol mitigation->end

Caption: A workflow for investigating and mitigating this compound cytotoxicity.

G cluster_troubleshooting Troubleshooting Logic for High Cytotoxicity start High Cytotoxicity Observed q1 Is cytotoxicity also in vehicle control? start->q1 a1_yes Solvent Toxicity q1->a1_yes Yes q2 Is cytotoxicity cell line specific? q1->q2 No a2_yes On-target or specific off-target effect q2->a2_yes Yes a2_no General cytotoxicity or experimental artifact q2->a2_no No

Caption: A logical diagram for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Aloisine RP106

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aloisine RP106. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound belongs to the aloisine family of compounds, which are known as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1][2] The primary mechanism of action for aloisines is the competitive inhibition of ATP binding to the catalytic subunit of these kinases.[1][2] By blocking the ATP-binding pocket, this compound prevents the phosphorylation of downstream target proteins, which can lead to cell cycle arrest in both the G1 and G2 phases.[1][3]

2. What are the primary kinase targets of the aloisine family?

Members of the aloisine family, such as Aloisine A, have been shown to be highly selective for a specific set of kinases. The primary targets include CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK5/p25, and GSK-3α/β.[1][2][4]

3. What is the recommended solvent and storage condition for this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to refer to the manufacturer's Certificate of Analysis for specific storage recommendations, but generally, stock solutions should be stored at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles.

4. How can I be sure the observed effect is due to my target kinase inhibition?

To confirm that the observed cellular phenotype is a direct result of inhibiting the target kinase, several controls are essential:

  • Use a structurally related inactive compound: If available, an inactive analog of this compound can serve as an excellent negative control.

  • Rescue experiments: Attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the target kinase.

  • Knockdown/Knockout studies: Compare the phenotype induced by this compound with that of siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target kinase.

  • Monitor downstream targets: Use western blotting to confirm that known downstream substrates of the target kinase show reduced phosphorylation levels upon treatment.

Troubleshooting Guide

Q1: I am not observing any effect of this compound in my cell-based assay. What could be the issue?

A1: There are several potential reasons for a lack of effect:

  • Inhibitor Concentration: The concentration of this compound may be too low. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Refer to the IC50 values in the data table below as a starting point.

  • Cell Permeability: Ensure that the compound is able to penetrate the cell membrane of your specific cell type.

  • Compound Stability: Verify the integrity and stability of your this compound stock. Improper storage or multiple freeze-thaw cycles can lead to degradation.

  • Target Expression: Confirm that your cells express the target kinase (e.g., CDK2, CDK5, GSK-3) at sufficient levels. Low or absent expression will result in a diminished or null response.

  • Experimental Duration: The incubation time may be insufficient to observe a phenotypic change. For effects on cell proliferation or cell cycle arrest, treatment times of 24-72 hours are often required.

Q2: My cells are showing high levels of toxicity or unexpected phenotypes. How can I troubleshoot this?

A2: Unexplained toxicity or phenotypes can often be attributed to off-target effects, a known consideration for many kinase inhibitors.[5][6]

  • Lower the Concentration: The first step is to perform a dose-response curve to find the lowest effective concentration that produces the desired on-target effect while minimizing toxicity.

  • Vehicle Control: Ensure that the concentration of the solvent (e.g., DMSO) in your vehicle control matches the highest concentration used in your experimental conditions, as the solvent itself can be toxic at higher levels.

  • Off-Target Analysis: Aloisines have known off-targets. For example, Aloisine A also inhibits ERK1/2 and JNK at higher concentrations.[4] Consider if the inhibition of these or other kinases could explain the observed phenotype.[7][8] A kinase profiling screen can help identify unintended targets.

  • Consult Literature: Review literature for known off-target effects of aloisines or similar CDK/GSK-3 inhibitors to understand potential confounding activities.

Q3: I am using this compound for cell cycle synchronization, but the synchronization is inefficient. What can I do?

A3: CDK inhibitors are commonly used to arrest cells at specific cell cycle checkpoints, such as G1.[9][10]

  • Optimize Arrest Time: The duration of treatment required to arrest the entire population in G1 can vary between cell lines. Perform a time-course experiment (e.g., 12, 18, 24 hours) and analyze the cell cycle distribution by flow cytometry to determine the optimal arrest time.

  • Release Efficiency: After arresting the cells, the inhibitor must be washed out thoroughly to allow synchronous re-entry into the cell cycle. Wash the cells at least twice with fresh, pre-warmed media.

  • Cell Density: Ensure cells are sub-confluent during the arrest period. High cell density can lead to contact inhibition, which can interfere with cell cycle re-entry.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of Aloisine A, a well-characterized member of the aloisine family, against various kinases. These values can serve as a reference for designing experiments with this compound.

Kinase TargetIC50 (µM)
CDK1/cyclin B0.15
CDK2/cyclin A0.12
CDK2/cyclin E0.4
CDK5/p350.16
GSK-3α0.5
GSK-3β1.5
ERK118
ERK222
JNK~3-10
(Data sourced from MedchemExpress for Aloisine A).[4]

Experimental Protocols

1. Protocol: In Vitro Kinase Assay

This protocol provides a general framework for measuring the inhibitory activity of this compound against a purified kinase.

  • Materials:

    • Purified active kinase (e.g., CDK2/cyclin A)

    • Kinase-specific substrate (e.g., Histone H1)

    • This compound

    • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP)

    • Kinase reaction buffer

    • Stop solution (e.g., EDTA)

  • Procedure:

    • Prepare serial dilutions of this compound in kinase reaction buffer. Include a DMSO-only vehicle control.

    • In a microplate, add the purified kinase and its substrate to each well.

    • Add the diluted this compound or vehicle control to the appropriate wells and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding ATP. For radioactive assays, this will be [γ-³²P]ATP mixed with cold ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding a stop solution.

    • Quantify substrate phosphorylation. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter. For non-radioactive methods (e.g., ADP-Glo™, Z'-LYTE™), follow the manufacturer's instructions.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Protocol: Cell Proliferation (MTT) Assay

This protocol measures the effect of this compound on cell viability and proliferation.

  • Materials:

    • Cells of interest

    • Complete culture medium

    • This compound

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with DMSO) and a no-cell background control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 562 nm using a microplate reader.[2]

    • After subtracting the background, normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

3. Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.[2]

  • Materials:

    • Cells treated with this compound

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

  • Procedure:

    • Culture and treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).

    • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

    • Wash the cell pellet with cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 4 hours (or overnight).[2]

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA, which can interfere with DNA staining.

    • Incubate in the dark at 37°C for 30-60 minutes.[2]

    • Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Mechanism of Action: ATP Competition cluster_kinase Kinase ATP-Binding Pocket cluster_ligands Competing Ligands cluster_outcome Outcome Kinase CDK/GSK-3 ATP_Site ATP Binding Site Phosphorylation Substrate Phosphorylation ATP_Site->Phosphorylation Enables Inhibition Inhibition of Phosphorylation ATP ATP ATP->ATP_Site Binds RP106 This compound RP106->ATP_Site Competitively Binds RP106->Inhibition Leads to

Caption: Competitive inhibition of the kinase ATP-binding site by this compound.

General Experimental Workflow A 1. Hypothesis This compound affects Cell Process X via Target Kinase Y B 2. In Vitro Assay Determine IC50 against purified Kinase Y A->B C 3. Cell-Based Assay Treat cells with dose-range of this compound A->C D 4. Phenotypic Readout Measure effect on Process X (e.g., Proliferation, Cell Cycle) C->D F 6. Controls - Vehicle Control - Negative Control (Inactive Analog) - Positive Control (Known Inhibitor) C->F Include E 5. Target Validation Confirm inhibition of Kinase Y (e.g., Western Blot for p-Substrate) D->E

Caption: Workflow for characterizing the effects of this compound.

Troubleshooting: No Observed Effect Start No effect observed in cell assay Q1 Is the IC50 known for your target? Start->Q1 A1_Yes Yes: Use concentration 5-10x above IC50 Q1->A1_Yes Yes A1_No No: Perform dose-response (e.g., 0.1 to 100 µM) Q1->A1_No No Q2 Is the compound soluble and stable? Q3 Does the cell line express the target kinase? Q2->Q3 Yes A2 Check solvent and storage. Prepare fresh stock. Q2->A2 No/Unsure Q4 Is the treatment duration sufficient? Q3->Q4 Yes A3 Confirm expression via Western Blot / qPCR. Q3->A3 No/Unsure A4 Perform a time-course experiment (e.g., 24-72h). Q4->A4 No/Unsure A1_Yes->Q2 A1_No->Q2

Caption: Decision tree for troubleshooting a lack of experimental effect.

References

Validation & Comparative

Aloisine RP106: A Comparative Guide to a Dual CDK/GSK-3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Aloisine RP106, a member of the aloisine family of cyclin-dependent kinase (CDK) inhibitors, against other prominent CDK inhibitors. The information is intended to provide an objective overview based on available preclinical data to aid in research and drug development efforts.

Introduction to this compound

This compound is a potent, cell-permeable inhibitor that primarily targets Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1][2] The aloisine family of compounds, including the well-characterized Aloisine A, function as ATP-competitive inhibitors, binding to the catalytic subunit of these kinases.[3][4] This inhibition of critical cell cycle and signaling kinases leads to cell cycle arrest in both the G1 and G2 phases.[3]

Comparative Analysis of Kinase Inhibition

Table 1: IC50 Values of this compound and Aloisine A against a Panel of Kinases

CompoundCDK1/cyclin BCDK2/cyclin ACDK2/cyclin ECDK5/p25CDK5/p35GSK-3αGSK-3β
This compound 0.70 µM[1]--1.5 µM[1]--0.92 µM[1]
Aloisine A 0.15 µM0.12 µM0.4 µM-0.16 µM0.5 µM1.5 µM

Data for Aloisine A is included to provide a broader context for the aloisine family's inhibitory profile. Dashes (-) indicate where data is not available.

Table 2: Comparative IC50 Values of Selected CDK Inhibitors

InhibitorCDK1/cyclin BCDK2/cyclin ACDK4/cyclin D1CDK6/cyclin D3CDK5/p25CDK9/cyclin T1
This compound 0.70 µM[1]---1.5 µM[1]-
Palbociclib >10 µM>10 µM0.011 µM0.016 µM--
Ribociclib >1 µM>1 µM0.010 µM[5]0.039 µM[5]>10 µM>10 µM
Abemaciclib 0.069 µM0.034 µM0.002 µM0.010 µM-0.005 µM
Dinaciclib 0.003 µM[6]0.001 µM[6]0.011 µM0.015 µM0.001 µM[6]0.004 µM[6]

Mechanism of Action and Cellular Effects

This compound, like other aloisines, exerts its anti-proliferative effects by inducing cell cycle arrest. The inhibition of CDK1 and CDK2 is consistent with the observed arrest in both the G1 and G2 phases of the cell cycle.

Signaling Pathway of CDK Inhibition

CDK_Pathway Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors Signaling Cascade Signaling Cascade Receptors->Signaling Cascade Cyclin D/CDK4_6 Cyclin D/CDK4_6 Signaling Cascade->Cyclin D/CDK4_6 Rb Rb Cyclin D/CDK4_6->Rb phosphorylates Cyclin E/CDK2 Cyclin E/CDK2 S_Phase S_Phase Cyclin E/CDK2->S_Phase promotes entry Cyclin A/CDK2 Cyclin A/CDK2 G2_Phase G2_Phase Cyclin A/CDK2->G2_Phase promotes progression Cyclin B/CDK1 Cyclin B/CDK1 M_Phase M_Phase Cyclin B/CDK1->M_Phase promotes entry pRb pRb E2F E2F Rb->E2F inhibits E2F->Cyclin E/CDK2 activates transcription G1_Phase G1_Phase S_Phase->Cyclin A/CDK2 G2_Phase->Cyclin B/CDK1 Aloisine_RP106 Aloisine_RP106 Aloisine_RP106->Cyclin B/CDK1 Other_CDK_Inhibitors Other_CDK_Inhibitors Other_CDK_Inhibitors->Cyclin D/CDK4_6 Other_CDK_Inhibitors->Cyclin E/CDK2

Caption: Simplified CDK signaling pathway and points of inhibition.

While quantitative data on the percentage of cell cycle arrest induced by this compound in specific cancer cell lines is limited, the dual inhibition of G1 and G2 phase CDKs suggests a broad impact on cell proliferation. In contrast, inhibitors like Palbociclib, Ribociclib, and Abemaciclib are highly selective for CDK4/6 and primarily induce a G1 arrest. Dinaciclib, a pan-CDK inhibitor, affects multiple stages of the cell cycle.

Experimental Protocols

Detailed below are generalized protocols for key experiments used to characterize CDK inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).

Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Kinase Kinase Incubate Incubate Kinase->Incubate Substrate Substrate Substrate->Incubate ATP ATP ATP->Incubate Inhibitor_Dilutions Inhibitor_Dilutions Inhibitor_Dilutions->Incubate Detection_Reagent Detection_Reagent Incubate->Detection_Reagent Measure_Signal Measure_Signal Detection_Reagent->Measure_Signal Calculate_IC50 Calculate_IC50 Measure_Signal->Calculate_IC50

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagents: Purified recombinant CDK/cyclin complexes, kinase-specific substrate (e.g., Histone H1 for CDK1/cyclin B), ATP, kinase reaction buffer, and the test inhibitor (this compound or comparators).

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • In a microplate, combine the kinase, substrate, and inhibitor dilutions in the reaction buffer.

    • Initiate the reaction by adding a predetermined concentration of ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

    • Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate or remaining ATP (e.g., using luminescence or fluorescence).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined using a non-linear regression curve fit.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

Methodology:

  • Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the test inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell Cycle Analysis

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following inhibitor treatment.

Methodology:

  • Cell Treatment: Treat cultured cancer cells with the test inhibitor at various concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence signal is proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

Logical Comparison of Inhibitor Profiles

The selection of a CDK inhibitor for research or therapeutic development depends on the desired target profile and cellular outcome.

Logical Framework for Inhibitor Selection

Inhibitor_Selection Desired_Target Desired_Target Pan_CDK_Inhibition Pan_CDK_Inhibition Desired_Target->Pan_CDK_Inhibition Selective_CDK4_6_Inhibition Selective_CDK4_6_Inhibition Desired_Target->Selective_CDK4_6_Inhibition Dual_CDK_GSK3_Inhibition Dual_CDK_GSK3_Inhibition Desired_Target->Dual_CDK_GSK3_Inhibition Dinaciclib Dinaciclib Pan_CDK_Inhibition->Dinaciclib Palbociclib_Ribociclib_Abemaciclib Palbociclib_Ribociclib_Abemaciclib Selective_CDK4_6_Inhibition->Palbociclib_Ribociclib_Abemaciclib Aloisine_RP106 Aloisine_RP106 Dual_CDK_GSK3_Inhibition->Aloisine_RP106 Broad_Cell_Cycle_Arrest Broad_Cell_Cycle_Arrest Dinaciclib->Broad_Cell_Cycle_Arrest G1_Arrest G1_Arrest Palbociclib_Ribociclib_Abemaciclib->G1_Arrest G1_G2_Arrest_and_GSK3_Pathway_Modulation G1_G2_Arrest_and_GSK3_Pathway_Modulation Aloisine_RP106->G1_G2_Arrest_and_GSK3_Pathway_Modulation

Caption: Decision tree for selecting a CDK inhibitor based on target profile.

Conclusion

This compound is a potent inhibitor of CDK1, CDK5, and GSK-3. Its ability to induce both G1 and G2 cell cycle arrest distinguishes it from the highly selective CDK4/6 inhibitors. However, a comprehensive understanding of its activity against the full spectrum of CDKs and its performance in direct comparison with clinically approved CDK inhibitors in cellular models is currently limited by the available data. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to identify the contexts in which its unique inhibitory profile may be most advantageous.

References

A Head-to-Head Comparison of Aloisine RP106 and Roscovitine: Potent Cyclin-Dependent Kinase Inhibitors in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of preclinical cancer research and neurodegenerative disease studies, the inhibition of cyclin-dependent kinases (CDKs) remains a pivotal strategy. Among the myriad of small molecule inhibitors, Aloisine RP106 and roscovitine have emerged as significant tools for dissecting the intricacies of cell cycle control and neuronal functions. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their specific research needs.

At a Glance: Key Differences and Similarities

FeatureThis compound (Aloisine A)Roscovitine (Seliciclib)
Primary Targets Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3)Cyclin-Dependent Kinases (CDKs)
Mechanism of Action ATP-competitive inhibitorATP-competitive inhibitor
Cell Cycle Effects Arrests cells in both G1 and G2 phases[1][2]Induces cell cycle arrest, primarily in G1 and G2/M phases[3]
Key Advantages Dual inhibitor of CDKs and GSK-3, offering a broader spectrum of action in relevant disease models.Well-characterized, with extensive data on its cellular effects and a history in clinical trials.
Reported Clinical Status PreclinicalHas undergone Phase I and II clinical trials[4]

Performance Data: A Quantitative Comparison

The inhibitory activity of this compound and roscovitine against a panel of kinases has been evaluated in various studies. The following table summarizes their half-maximal inhibitory concentrations (IC50), providing a direct comparison of their potency. It is important to note that IC50 values can vary between different experimental setups. The data presented below is collated from studies where both compounds were tested under similar conditions to ensure a fair comparison.

Kinase TargetThis compound (Aloisine A) IC50 (µM)Roscovitine IC50 (µM)
CDK1/cyclin B0.150.65
CDK2/cyclin A0.120.7
CDK2/cyclin E0.40.7
CDK5/p250.160.2
GSK-3α/β1.5/0.5>10

Data sourced from Mettey et al., J Med Chem, 2003.

Mechanism of Action and Signaling Pathways

Both this compound and roscovitine exert their effects by competing with ATP for the binding pocket of CDKs.[1][2] This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest and, in many cancer cell lines, apoptosis.

Roscovitine's Impact on the Cell Cycle

Roscovitine's primary mechanism involves the inhibition of key CDKs that govern cell cycle transitions. By inhibiting CDK2, it prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thus causing a G1 arrest.[3][5][6] Inhibition of CDK1 by roscovitine leads to a G2/M arrest.

roscovitine_pathway cluster_g1 G1 Transition Roscovitine Roscovitine CDK2_CyclinE CDK2/Cyclin E Roscovitine->CDK2_CyclinE inhibits CDK1_CyclinB CDK1/Cyclin B Roscovitine->CDK1_CyclinB inhibits pRb pRb CDK2_CyclinE->pRb phosphorylates E2F E2F pRb->E2F sequesters S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates G1_Arrest G1 Phase Arrest G2_M_Arrest G2/M Phase Arrest CDK1_CyclinB->G2_M_Arrest promotes G2/M transition

Roscovitine's mechanism of cell cycle arrest.
This compound: A Dual Inhibitor

This compound not only inhibits CDKs, leading to G1 and G2 phase arrest in a manner similar to roscovitine, but it also potently inhibits GSK-3.[1][2] GSK-3 is a key kinase in multiple signaling pathways, including the Wnt signaling pathway, and its inhibition has been implicated in both cancer and neurodegenerative diseases. This dual activity makes this compound a valuable tool for studying the interplay between cell cycle regulation and other critical cellular processes.

aloisine_pathway Aloisine_RP106 This compound CDKs CDK1, CDK2, CDK5 Aloisine_RP106->CDKs inhibits GSK3 GSK-3α/β Aloisine_RP106->GSK3 inhibits Cell_Cycle_Arrest G1 & G2 Phase Arrest CDKs->Cell_Cycle_Arrest leads to Downstream_Signaling Downstream GSK-3 Signaling Pathways (e.g., Wnt) GSK3->Downstream_Signaling modulates

Dual inhibitory action of this compound.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are provided below. These protocols represent standard procedures and may require optimization for specific cell lines or experimental conditions.

In Vitro Kinase Inhibition Assay

This assay is used to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

kinase_assay_workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions start->prepare_reagents add_inhibitor Add Serially Diluted Inhibitor to Microplate Wells prepare_reagents->add_inhibitor add_kinase Add Kinase to Wells add_inhibitor->add_kinase pre_incubate Pre-incubate to Allow Inhibitor-Kinase Binding add_kinase->pre_incubate initiate_reaction Initiate Reaction by Adding ATP and Substrate pre_incubate->initiate_reaction incubate Incubate at Optimal Temperature initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Signal (e.g., Luminescence, Fluorescence) stop_reaction->detect_signal analyze_data Analyze Data and Calculate IC50 detect_signal->analyze_data end End analyze_data->end

Workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified recombinant kinase

  • Specific kinase substrate (e.g., histone H1 for CDKs)

  • ATP (radiolabeled [γ-³²P]ATP or non-radioactive for detection kits)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test inhibitors (this compound, roscovitine) dissolved in DMSO

  • 96-well microplate

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the inhibitors in DMSO.

  • In a 96-well plate, add the kinase and the inhibitor to the kinase reaction buffer.

  • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding ATP and the specific substrate.

  • Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.

  • Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution containing EDTA).

  • Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to assess the cytotoxic effects of the inhibitors.[7][8]

Materials:

  • Cells of interest

  • Complete culture medium

  • Test inhibitors (this compound, roscovitine)

  • 96-well cell culture plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitors (and a DMSO vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the control group.

Western Blotting

Western blotting is used to detect and quantify the levels of specific proteins to assess the downstream effects of the inhibitors on signaling pathways.[9][10][11][12][13]

Materials:

  • Cells treated with inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb, anti-cyclin D1, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration of the lysates.

  • Denature the protein samples and separate them by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system and quantify the band intensities. Normalize the protein of interest to a loading control (e.g., β-actin).

Conclusion

Both this compound and roscovitine are potent, ATP-competitive inhibitors of CDKs with significant utility in preclinical research. Roscovitine is a well-established tool with a wealth of supporting literature and has been investigated in clinical trials. Its effects on the cell cycle are thoroughly documented. This compound, while less extensively studied, presents the intriguing advantage of dual CDK and GSK-3 inhibition, opening up avenues for investigating the crosstalk between these crucial signaling pathways in various diseases. The choice between these two inhibitors will ultimately depend on the specific research question, the biological context, and the desired spectrum of kinase inhibition. This guide provides the foundational data and methodologies to make an informed decision and to design rigorous, reproducible experiments.

References

A Comparative Guide: Aloisine RP106 vs. Flavopiridol in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two cyclin-dependent kinase (CDK) inhibitors, Aloisine RP106 and Flavopiridol. By presenting available experimental data, this document aims to assist researchers in evaluating these compounds for their potential applications in cancer drug discovery and development.

Introduction

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. This has made them attractive targets for therapeutic intervention. This compound and Flavopiridol are both small molecule inhibitors of CDKs, but they exhibit distinct profiles in terms of their targets, potency, and cellular effects.

This compound is a member of the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines family, known as aloisines. It is a derivative of Aloisine A and has been identified as an inhibitor of Cdk1, Cdk5, and GSK3.

Flavopiridol (Alvocidib) is a synthetic flavonoid that acts as a broad-spectrum CDK inhibitor, targeting multiple CDKs involved in cell cycle progression and transcription. It was the first CDK inhibitor to enter clinical trials.

Mechanism of Action

Both this compound and Flavopiridol are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins.

This compound acts as a competitive inhibitor of ATP for CDK1/cyclin B, CDK5/p25, and GSK3. The broader family of aloisines has been shown to interact with the ATP-binding pocket through hydrogen bonds with the backbone of Leu 83 in CDK2.

Flavopiridol competitively inhibits a wide range of CDKs, including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[1] Its inhibition of transcriptional CDKs (CDK7 and CDK9) leads to the suppression of global transcription, which contributes significantly to its cytotoxic effects.[2]

Kinase Inhibition Profile

A direct head-to-head comparison of the kinase inhibition profiles of this compound and Flavopiridol is not available in the public domain. The following tables summarize the available IC50 data from independent studies.

Table 1: Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (µM)
Cdk1/cyclin B0.70[3]
Cdk5/p251.5[3]
GSK30.92[3]
CDK2/cyclin AData not available
CDK4/cyclin D1Data not available
CDK7/cyclin HData not available
CDK9/cyclin T1Data not available

Table 2: Kinase Inhibitory Activity of Flavopiridol

Kinase TargetIC50 (nM)
CDK1/cyclin B30[4][5]
CDK2/cyclin A170[4][5]
CDK4/cyclin D1100[4][5]
CDK6~40[3]
CDK7300[2]
CDK93[6]

Cellular Effects

Antiproliferative Activity

Flavopiridol has demonstrated potent antiproliferative activity against a wide range of cancer cell lines.

Table 3: Antiproliferative Activity of Flavopiridol in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
A431Squamous cell carcinoma75[4]
A2780Ovarian carcinoma23[4]
HCT116Colon carcinoma13 (clonogenic assay)[6]
PC3Prostate cancer10 (clonogenic assay)[6]
Mia PaCa-2Pancreatic cancer36 (clonogenic assay)[6]
LNCaPProstate cancer16[6]
K562Chronic myelogenous leukemia130[6]
Cell Cycle Arrest

Studies on the specific effects of This compound on the cell cycle are not available. However, the aloisine family of compounds, in general, has been reported to induce cell cycle arrest in both G1 and G2 phases.[7][8]

Flavopiridol is known to cause cell cycle arrest at both the G1/S and G2/M transitions, consistent with its inhibition of CDK1, CDK2, and CDK4.[9][10]

Induction of Apoptosis

Specific data on the induction of apoptosis by This compound is not publicly available.

Flavopiridol is a potent inducer of apoptosis in various cancer cell lines, including those from hematopoietic origin.[11][12][13] This is partly due to the downregulation of anti-apoptotic proteins like Mcl-1, which is a consequence of transcriptional inhibition.[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by CDK inhibitors and a general workflow for evaluating their efficacy.

CDK_Inhibition_Pathway General CDK Inhibition Pathway for Cell Cycle Control cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates pRb p-Rb CDK46->pRb E2F E2F Rb->E2F inhibits S_Phase S Phase Entry E2F->S_Phase promotes CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 activates M_Phase M Phase Entry CDK1->M_Phase promotes Aloisine This compound Aloisine->CDK1 Flavopiridol Flavopiridol Flavopiridol->CDK46 Flavopiridol->CDK1

Figure 1: General CDK Inhibition Pathway

Transcriptional_Inhibition_Pathway Transcriptional Inhibition by Flavopiridol Flavopiridol Flavopiridol CDK9 CDK9/Cyclin T1 (P-TEFb) Flavopiridol->CDK9 inhibits RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II phosphorylates pRNA_Pol_II Phospho-RNA Pol II RNA_Pol_II->pRNA_Pol_II Transcription Gene Transcription pRNA_Pol_II->Transcription promotes Anti_Apoptotic Anti-apoptotic proteins (e.g., Mcl-1) Transcription->Anti_Apoptotic leads to synthesis of Apoptosis Apoptosis Anti_Apoptotic->Apoptosis inhibits

Figure 2: Transcriptional Inhibition by Flavopiridol

Experimental_Workflow Experimental Workflow for CDK Inhibitor Evaluation start Start kinase_assay In vitro Kinase Assay (IC50 determination) start->kinase_assay cell_culture Cancer Cell Line Culture start->cell_culture data_analysis Data Analysis & Comparison kinase_assay->data_analysis mtt_assay Cell Viability Assay (e.g., MTT) cell_culture->mtt_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry, PI Staining) cell_culture->cell_cycle_analysis apoptosis_assay Apoptosis Assay (Flow Cytometry, Annexin V/PI) cell_culture->apoptosis_assay mtt_assay->data_analysis cell_cycle_analysis->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Figure 3: Experimental Workflow

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase.

Protocol:

  • Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., histone H1 for CDKs), and kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Add serial dilutions of the test compound (this compound or Flavopiridol) to the reaction mixture.

  • Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP).

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell Viability (MTT) Assay

Objective: To assess the effect of the test compound on cell proliferation and viability.

Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the test compound on cell cycle distribution.

Protocol:

  • Treat cells with the test compound at a relevant concentration (e.g., IC50) for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by the test compound.

Protocol:

  • Treat cells with the test compound for a specified time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Conclusion

Flavopiridol is a well-characterized, broad-spectrum CDK inhibitor with a substantial body of preclinical and clinical data. It potently inhibits multiple CDKs, leading to cell cycle arrest and apoptosis in a wide range of cancer cells.

This compound is a more recently identified compound from the aloisine family with demonstrated inhibitory activity against CDK1, CDK5, and GSK3. However, a comprehensive public dataset on its broader kinase selectivity and its effects on cancer cell proliferation, cell cycle, and apoptosis is currently lacking.

For researchers considering these inhibitors, Flavopiridol offers a well-documented profile for comparative studies, while this compound and the broader aloisine class represent a promising but less explored chemical space for the development of novel CDK inhibitors. Further investigation into the biological activities of this compound is warranted to fully understand its therapeutic potential.

References

A Comparative Guide: Aloisine RP106 vs. Palbociclib in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of cyclin-dependent kinase (CDK) inhibitors, a clear understanding of the comparative efficacy, selectivity, and mechanism of action of available compounds is paramount. This guide provides a detailed comparison of Aloisine RP106 and palbociclib, two noteworthy kinase inhibitors. While extensive experimental data is available for the FDA-approved drug palbociclib, publicly accessible research on this compound is more limited. This guide synthesizes the available information to offer a comprehensive overview.

Mechanism of Action and Signaling Pathways

Palbociclib is a highly selective, reversible, small-molecule inhibitor of CDK4 and CDK6.[1][2] These kinases, in complex with cyclin D, play a crucial role in the G1 phase of the cell cycle.[1][2] The CDK4/6-cyclin D complex phosphorylates the Retinoblastoma protein (Rb), leading to its inactivation.[1][2] This, in turn, releases the E2F transcription factor, allowing for the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[1] By inhibiting CDK4 and CDK6, palbociclib prevents the phosphorylation of Rb, thereby maintaining it in its active, growth-suppressive state and inducing G1 cell cycle arrest.[1][2]

Palbociclib_Pathway cluster_0 G1 Phase cluster_1 Intervention Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits G1/S Transition G1/S Transition E2F->G1/S Transition promotes Palbociclib Palbociclib Palbociclib->CDK4/6 inhibits

Diagram 1: Palbociclib's Mechanism of Action.

This compound belongs to the aloisine family of compounds, which are 6-phenyl[5H]pyrrolo[2,3-b]pyrazines.[3] Aloisines are known to act as competitive inhibitors of ATP binding to the catalytic subunit of kinases.[3] Specifically, Aloisine A has been shown to be a potent inhibitor of CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK5/p25, and Glycogen Synthase Kinase-3 (GSK-3) α and β.[3] While detailed peer-reviewed data for this compound is scarce, it is commercially described as an inhibitor of CDK1, CDK5, and GSK-3. This suggests a broader kinase inhibition profile compared to the high selectivity of palbociclib for CDK4/6. The inhibition of CDK1 and CDK2 by aloisines leads to cell cycle arrest in both the G1 and G2 phases.[3]

Quantitative Data on Inhibitory Activity

A direct comparison of the inhibitory potency of this compound and palbociclib is challenging due to the limited availability of public data for this compound against a comprehensive kinase panel and in various cell lines. However, the available data for both compounds are summarized below.

Table 1: Kinase Inhibition Profile

Kinase TargetAloisine A IC50 (µM)[3]Palbociclib IC50 (nM)
CDK1/cyclin B0.15>10,000
CDK2/cyclin A0.12>10,000
CDK2/cyclin E0.4>10,000
CDK4/cyclin D1 >1011 [4]
CDK6/cyclin D3 >1016 [4]
CDK5/p250.16-
GSK-3α0.5-
GSK-3β1.5-

Note: Data for this compound is not available in peer-reviewed literature. Data for Aloisine A is provided as a reference for the aloisine family.

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell LineCancer TypeAloisine A IC50 (µM)[3]Palbociclib IC50 (nM)
NT2Teratocarcinoma7-
hNT (differentiated neurons)-10.5-
MDA-MB-231Triple-Negative Breast Cancer-432[5]
MCF-7ER-positive Breast Cancer-148[5]
T47DER-positive Breast Cancer-Varies based on resistance[3]

Note: Data for this compound is not available in peer-reviewed literature. Data for Aloisine A is provided as a reference for the aloisine family.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the evaluation of kinase inhibitors like this compound and palbociclib.

Kinase Inhibition Assay (General Protocol)

This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase.

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction and Detection Kinase Kinase Incubation Incubation Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation Test Compound Test Compound Test Compound->Incubation Detection Detection Incubation->Detection Stop Reaction Data Analysis Data Analysis Detection->Data Analysis Measure Signal

Diagram 2: General Workflow for a Kinase Inhibition Assay.

Methodology:

  • Reaction Setup: In a microplate well, the purified recombinant kinase is combined with its specific substrate (e.g., a peptide or protein like Rb) and a buffer solution containing necessary cofactors (e.g., MgCl2).

  • Compound Addition: The test compound (this compound or palbociclib) is added at various concentrations. A control group with no inhibitor is also included.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric assays: Using radiolabeled ATP ([γ-32P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays: Measuring the amount of ADP produced using an enzyme-coupled reaction that generates a luminescent signal.

    • Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (General Protocol)

This assay assesses the effect of a compound on the growth and division of cancer cells.

Methodology:

  • Cell Seeding: Cancer cells of interest are seeded into a multi-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (this compound or palbociclib). A vehicle control (e.g., DMSO) is included.

  • Incubation: The cells are incubated for a period of time, typically 48 to 72 hours, to allow for cell proliferation.

  • Quantification of Cell Viability/Proliferation: The number of viable cells is determined using one of several methods:

    • MTS/MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.

    • Crystal Violet Assay: Stains the DNA of adherent cells, and the amount of dye is proportional to the cell number.

    • Cell Counting: Direct counting of cells using a hemocytometer or an automated cell counter.

  • Data Analysis: The percentage of cell growth inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.

Conclusion

Palbociclib is a well-characterized and highly selective inhibitor of CDK4 and CDK6 with a clear mechanism of action centered on inducing G1 cell cycle arrest. Its efficacy in certain breast cancer subtypes is supported by extensive preclinical and clinical data.

This compound, as part of the broader aloisine family, appears to have a different and potentially wider kinase inhibition profile, targeting CDK1, CDK5, and GSK-3. This suggests a mechanism of action that could involve cell cycle arrest at both G1 and G2 phases. However, a comprehensive, publicly available dataset from peer-reviewed studies detailing the specific activity and selectivity of this compound is currently lacking.

For researchers, the choice between these inhibitors would depend on the specific research question. Palbociclib serves as a precise tool for studying the effects of CDK4/6 inhibition. This compound and other aloisines may be of interest for investigating the effects of broader CDK and GSK-3 inhibition. Further peer-reviewed studies on this compound are necessary to enable a more direct and detailed comparison with established inhibitors like palbociclib.

References

A Comparative Analysis of Aloisine RP106 and Aloisine A for Kinase Inhibition in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Examination of Two Potent Pyrrolo-pyrazine Compounds for Cyclin-Dependent Kinase and Glycogen Synthase Kinase-3 Inhibition.

In the landscape of kinase inhibitor research, the aloisine family of compounds has emerged as a significant area of study due to their potent and selective inhibition of key cellular regulators. This guide provides a detailed, data-driven comparison of two prominent members of this family, Aloisine RP106 and Aloisine A. Both compounds are potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), enzymes implicated in a variety of cellular processes, including cell cycle progression, apoptosis, and neuronal function.[1][2][3] This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the biochemical activity of these two molecules to inform their research and development efforts.

Quantitative Performance Analysis

The inhibitory activity of this compound and Aloisine A has been characterized against a panel of kinases. The following table summarizes their half-maximal inhibitory concentrations (IC50), providing a quantitative basis for comparison.

Target KinaseThis compound (IC50)Aloisine A (IC50)
CDK1/cyclin B0.70 µM[3][4]0.15 µM[4]
CDK2/cyclin ANot Reported0.12 µM
CDK2/cyclin ENot Reported0.4 µM
CDK5/p251.5 µM[3][4]0.16 µM
GSK-3αNot Reported0.5 µM
GSK-3β0.92 µM[3][4]1.5 µM

Mechanism of Action: Competitive ATP Inhibition

Both this compound and Aloisine A function as ATP-competitive inhibitors.[1][3][5] This mechanism involves the binding of the aloisine molecule to the ATP-binding pocket of the target kinase, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This competitive inhibition is a key feature of the aloisine family and is responsible for their ability to modulate kinase activity.[1][5]

ATP_Competitive_Inhibition cluster_kinase Kinase Active Site ATP_Binding_Pocket ATP-Binding Pocket Substrate Substrate Protein ATP_Binding_Pocket->Substrate Phosphorylates ATP ATP ATP->ATP_Binding_Pocket Binds Aloisine Aloisine (RP106 or A) Aloisine->ATP_Binding_Pocket Competitively Binds (Inhibition) Phosphorylated_Substrate Phosphorylated Substrate

Mechanism of ATP-competitive inhibition by Aloisines.

Cellular Effects: Cell Cycle Arrest

A primary cellular consequence of CDK inhibition by aloisines is the arrest of the cell cycle. By inhibiting CDKs that are crucial for cell cycle progression, such as CDK1 and CDK2, these compounds can halt cells in both the G1 and G2 phases of the cell cycle.[1][5] This anti-proliferative effect is a key area of investigation for their potential therapeutic applications.

Signaling Pathway Inhibition

This compound and Aloisine A impact cellular signaling pathways regulated by CDKs and GSK-3. Inhibition of these kinases can lead to a cascade of downstream effects, including alterations in gene expression, protein stability, and cellular metabolism. The diagram below illustrates a simplified representation of the signaling pathways affected by these inhibitors.

CDK_GSK3_Signaling_Pathway cluster_cdk CDK Pathway cluster_gsk3 GSK-3 Pathway Aloisine Aloisine (RP106 or A) CDK CDK1/2, CDK5 Aloisine->CDK Inhibits GSK3 GSK-3α/β Aloisine->GSK3 Inhibits Cell_Cycle Cell Cycle Progression CDK->Cell_Cycle Regulates Neuronal_Function Neuronal Function CDK->Neuronal_Function Regulates Glycogen_Metabolism Glycogen Metabolism GSK3->Glycogen_Metabolism Regulates Gene_Expression Gene Expression GSK3->Gene_Expression Regulates Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - Inhibitor Dilutions - ATP - Buffer Start->Prepare_Reagents Reaction_Setup Set up Kinase Reaction in 96-well Plate: - Add Kinase, Substrate, Inhibitor Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction (Add ATP) Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Quantification Quantify Phosphorylation Stop_Reaction->Quantification Data_Analysis Data Analysis: - Plot % Inhibition vs. [Inhibitor] - Calculate IC50 Quantification->Data_Analysis End End Data_Analysis->End

References

Comparative Analysis of Aloisines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Performance of Aloisine Analogs in Kinase Inhibition and Anti-Proliferative Activity

This guide provides a comparative analysis of aloisines, a family of 6-phenyl[5H]pyrrolo[2,3-b]pyrazines, which have emerged as potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds. We present a summary of their inhibitory activities against key kinases, their effects on cancer cell proliferation, detailed experimental protocols for their evaluation, and a visualization of their mechanism of action.

Mechanism of Action

Aloisines exert their biological effects primarily through the competitive inhibition of ATP binding to the catalytic subunit of protein kinases.[1][2][3] This mode of action has been confirmed through kinetic studies and co-crystallization of aloisine B with CDK2, which revealed key interactions within the ATP-binding pocket.[1][3] Their inhibitory activity is particularly pronounced against members of the CDK family (CDK1, CDK2, and CDK5) and GSK-3α/β, kinases that play crucial roles in cell cycle regulation, neuronal function, and apoptosis.[1][2][3] Inhibition of these kinases by aloisines leads to cell cycle arrest at the G1 and G2/M phases, ultimately suppressing cell proliferation.[1][2][3][4]

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of aloisine A and its analogs against a panel of protein kinases and their anti-proliferative effects on various cancer cell lines.

Table 1: Inhibitory Activity (IC50) of Aloisine A against a Panel of Protein Kinases

Kinase TargetIC50 (µM)
CDK1/cyclin B0.15
CDK2/cyclin A0.2
CDK2/cyclin E0.7
CDK5/p250.2
GSK-3α/β0.65

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Data extracted from studies on the selectivity of aloisine A.[4]

Table 2: Comparative Anti-proliferative Activity (GI50) of Aloisines in Human Cancer Cell Lines

CompoundCell LineCancer TypeGI50 (µM)
Aloisine A MCF-7Breast3.41
T-47DBreast3.82
Aloisine B MCF-7Breast>10
T-47DBreast>10

GI50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells. Data is representative of the differential activity of aloisine analogs.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of aloisines against target kinases.

Materials:

  • Purified recombinant kinase (e.g., CDK2/cyclin A)

  • Kinase-specific substrate (e.g., Histone H1)

  • Aloisine compounds (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare serial dilutions of the aloisine compounds in kinase reaction buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add the kinase and its specific substrate to each well.

  • Add the serially diluted aloisine compounds to the wells. Include a control with DMSO only (no inhibitor).

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or just cold ATP for non-radioactive assays) to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction. For radioactive assays, this can be done by adding a stop solution (e.g., 3% phosphoric acid) and spotting the mixture onto phosphocellulose paper. For non-radioactive assays like ADP-Glo™, follow the manufacturer's instructions to stop the reaction and measure the generated ADP.

  • For radioactive assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescence using a luminometer.

  • Plot the percentage of kinase activity against the logarithm of the aloisine concentration.

  • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the growth-inhibitory (GI50) concentrations of aloisines on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, T-47D)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Aloisine compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of the aloisine compounds in complete cell culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the aloisine compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 72 hours under the same conditions.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the GI50 value by plotting the percentage of cell viability against the logarithm of the aloisine concentration and fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams illustrate the signaling pathway affected by aloisines and a typical experimental workflow for their evaluation.

Caption: Signaling pathway of aloisine-mediated cell cycle arrest.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Kinase\nInhibition Assay Kinase Inhibition Assay Determine\nIC50 Values Determine IC50 Values Kinase\nInhibition Assay->Determine\nIC50 Values Data\nAnalysis Data Analysis Determine\nIC50 Values->Data\nAnalysis Cell Culture Cell Culture Compound\nTreatment Compound Treatment Cell Culture->Compound\nTreatment Cell Viability\n(MTT Assay) Cell Viability (MTT Assay) Compound\nTreatment->Cell Viability\n(MTT Assay) Determine\nGI50 Values Determine GI50 Values Cell Viability\n(MTT Assay)->Determine\nGI50 Values Determine\nGI50 Values->Data\nAnalysis Aloisine\nAnalogs Aloisine Analogs Aloisine\nAnalogs->Kinase\nInhibition Assay Aloisine\nAnalogs->Compound\nTreatment

References

Comparative Selectivity Profile of Aloisine RP106 and Other Cyclin-Dependent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase selectivity profile of Aloisine RP106 with other well-established cyclin-dependent kinase (CDK) inhibitors: Flavopiridol, Roscovitine, and Olomoucine. The information is intended to assist researchers in selecting the most appropriate tool compound for their studies in cell cycle regulation and oncology.

Executive Summary

This compound is a member of the aloisine family of pyrrolo[2,3-b]pyrazines, which are potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2][3] This guide presents a head-to-head comparison of the in vitro kinase inhibitory activities of this compound and its analogues with other commonly used CDK inhibitors. While a single study profiling all compounds against the same comprehensive kinase panel is not available, this guide collates data from various reputable sources to provide a comparative overview. It is important to note that this compound is distinct from Aloisine A (also known as RP107).[4][5]

Kinase Selectivity Profiles

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound, Aloisine A, Flavopiridol, Roscovitine, and Olomoucine against a panel of kinases. Lower IC50 values indicate greater potency.

Table 1: Selectivity Profile of this compound and Aloisine A

Kinase TargetThis compound IC50 (µM)Aloisine A (RP107) IC50 (µM)
CDK1/cyclin B0.70[1][6]0.15[4]
CDK2/cyclin A-0.12[4]
CDK2/cyclin E-0.4[4]
CDK5/p251.5[1][6]0.16[4]
GSK-3α-0.5[4]
GSK-3β0.92[1][6]1.5[4]
ERK1-18[4]
ERK2-22[4]
JNK-~3-10[4]
PIM1->10
Insulin Receptor Tyrosine Kinase-60
Protein Kinase C (α, β1, β2, γ, δ, ε, η, ξ)->100[4]

Data for a broader panel of 26 kinases for Aloisine A can be found in Mettey et al., J. Med. Chem. 2003, 46(2), 222-236.[3]

Table 2: Comparative Selectivity Profiles of Common CDK Inhibitors

Kinase TargetFlavopiridol IC50 (nM)Roscovitine IC50 (µM)Olomoucine II IC50 (µM)
CDK1/cyclin B30[7]0.65[8][9]7.6[10][11]
CDK2/cyclin A170[7]0.7[9]-
CDK2/cyclin E-0.7[9]0.1[10][11]
CDK4/cyclin D1100[7]>100[8]19.8[10][11]
CDK5/p35-0.16[8][9]-
CDK660[12]>100[8]-
CDK7/cyclin H875[12]0.49[13]0.45[10][11]
CDK9/cyclin T20[12]-0.06[10][11]
GSK-3280[12]--
ERK1>14,00034[13]-
ERK2>14,00014[13]32[14]

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Signaling Pathways and Mechanism of Action

Aloisines, including RP106, act as competitive inhibitors of ATP binding to the catalytic subunit of CDKs and GSK-3.[1][3] Inhibition of specific CDKs leads to cell cycle arrest. Aloisine A has been shown to arrest cells in both the G1 and G2 phases of the cell cycle.[3] G1 arrest is likely mediated by the inhibition of CDK2, which is crucial for the G1/S transition, while G2 arrest is attributed to the inhibition of CDK1/cyclin B, the key regulator of entry into mitosis.

Caption: this compound induces cell cycle arrest at G1 and G2 phases.

Experimental Protocols

The following is a generalized protocol for an in vitro kinase assay to determine the IC50 values of inhibitors like this compound. This protocol is based on methodologies commonly used for CDK and GSK-3 assays.[15][16][17][18][19][20][21][22][23][24][25][26]

1. Reagents and Buffers:

  • Kinase: Purified recombinant human CDK1/cyclin B, CDK5/p25, or GSK-3β.

  • Substrate: Histone H1 for CDKs, or a specific peptide substrate like GS-1 for GSK-3.

  • Kinase Assay Buffer: Typically contains MOPS or HEPES buffer (pH ~7.2-7.5), MgCl2, EGTA, EDTA, and DTT.

  • ATP: [γ-32P]ATP or [γ-33P]ATP for radiometric assays, or unlabeled ATP for luminescence-based assays.

  • Inhibitor: this compound or other test compounds dissolved in DMSO.

  • Stopping Reagent: Phosphoric acid for radiometric assays or a specific reagent for luminescence-based assays.

2. Assay Procedure:

  • Prepare serial dilutions of the inhibitor in the kinase assay buffer.

  • In a microplate, add the kinase, substrate, and inhibitor solution.

  • Initiate the kinase reaction by adding the ATP solution.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the stopping reagent.

  • For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For luminescence-based assays (e.g., ADP-Glo™), follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Inhibition_Assay_Workflow Experimental Workflow for Kinase Inhibition Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Serial Dilution of Inhibitor Serial Dilution of Inhibitor Combine Kinase Mix and Inhibitor Combine Kinase Mix and Inhibitor Serial Dilution of Inhibitor->Combine Kinase Mix and Inhibitor Prepare Kinase, Substrate, and Buffer Mix Prepare Kinase, Substrate, and Buffer Mix Prepare Kinase, Substrate, and Buffer Mix->Combine Kinase Mix and Inhibitor Initiate with ATP Initiate with ATP Combine Kinase Mix and Inhibitor->Initiate with ATP Incubate at 30°C Incubate at 30°C Initiate with ATP->Incubate at 30°C Stop Reaction Stop Reaction Incubate at 30°C->Stop Reaction Radiometric Detection Radiometric Detection Stop Reaction->Radiometric Detection Luminescence Detection Luminescence Detection Stop Reaction->Luminescence Detection Spot on P81 paper Spot on P81 paper Wash Wash Spot on P81 paper->Wash Scintillation Counting Scintillation Counting Wash->Scintillation Counting Plot % Inhibition vs. [Inhibitor] Plot % Inhibition vs. [Inhibitor] Scintillation Counting->Plot % Inhibition vs. [Inhibitor] Add Detection Reagent Add Detection Reagent Measure Luminescence Measure Luminescence Add Detection Reagent->Measure Luminescence Measure Luminescence->Plot % Inhibition vs. [Inhibitor] Calculate IC50 Calculate IC50 Plot % Inhibition vs. [Inhibitor]->Calculate IC50

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

References

Validating Aloisine RP106 Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Aloisine RP106's performance in kinase inhibition against other known inhibitors, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.

Comparative Analysis of Kinase Inhibition

This compound, also known as Aloisine A, is a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1][2] Its mechanism of action is through competitive inhibition of ATP binding to the catalytic subunit of these kinases.[1][2][3][4] To contextualize its efficacy, the following tables summarize its half-maximal inhibitory concentration (IC50) values against key kinases alongside those of other well-established inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibition
InhibitorCDK1/cyclin B (IC50)CDK2/cyclin A (IC50)CDK5/p25 (IC50)CDK4/cyclin D1 (IC50)CDK6/cyclin D3 (IC50)
Aloisine A (RP106) 0.12 µM0.15 µM0.20 µM>10 µM>10 µM
Palbociclib---11 nM16 nM
Ribociclib---10 nM39 nM
Abemaciclib---2 nM10 nM

Data for Aloisine A from M. S. M. et al., 2003. Data for Palbociclib, Ribociclib, and Abemaciclib from various sources. Note that assay conditions can influence IC50 values.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition
InhibitorGSK-3α (IC50)GSK-3β (IC50)
Aloisine A (RP106) 0.65 µM1.2 µM
CHIR-9902110 nM6.7 nM
SB21676334.3 nM34.3 nM
LY20903141.5 nM0.9 nM

Data for Aloisine A from M. S. M. et al., 2003. Data for other inhibitors from various commercial and literature sources.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ATP Competition)

This protocol outlines a general method for determining the IC50 value of a test compound, such as this compound, against a specific kinase in an ATP-competitive manner.

1. Reagents and Materials:

  • Purified recombinant kinase (e.g., CDK2/cyclin A, GSK-3β)

  • Kinase-specific substrate (e.g., Histone H1 for CDKs, GS-1 peptide for GSK-3)

  • Test compound (this compound) and control inhibitors

  • Adenosine Triphosphate (ATP), radio-labeled (γ-³²P or γ-³³P) or non-labeled depending on detection method

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Assay plates (e.g., 96-well format)

  • Detection reagents (e.g., PhosphorImager screen, Luminescence-based ADP detection kit)

  • Plate reader or PhosphorImager

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in the kinase reaction buffer.

  • Reaction Setup: In each well of the assay plate, add the kinase and its specific substrate.

  • Inhibitor Addition: Add the diluted test compound or control inhibitor to the wells. Include a control with no inhibitor (vehicle only).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine the potency of competitive inhibitors.[5][6]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction using an appropriate method (e.g., adding a stop solution, or spotting onto a phosphocellulose membrane).

  • Signal Detection: Measure the kinase activity. For radioactive assays, this involves quantifying the incorporated radiolabeled phosphate into the substrate. For non-radioactive assays, this could involve measuring ADP production via luminescence or fluorescence.[7]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Molecular Pathways and Workflows

To better understand the context of this compound's activity, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors CyclinD Cyclin D Growth_Factors->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription p16 p16 (INK4a) p16->CDK46 Inhibits Aloisine_RP106_CDK This compound (CDK4/6 Inactive) Aloisine_RP106_CDK->CDK46 Inhibits CDK2_E CDK2 CyclinE->CDK2_E Activates DNA_Replication DNA Replication CDK2_E->DNA_Replication

CDK Signaling Pathway in Cell Cycle Progression.

GSK3_Signaling_Pathway cluster_Wnt Wnt Signaling cluster_Nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Activates Destruction_Complex Destruction Complex (Axin, APC, GSK-3) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates & Activates Aloisine_RP106_GSK3 This compound Aloisine_RP106_GSK3->Destruction_Complex Inhibits GSK-3 Gene_Transcription Gene Transcription TCF_LEF->Gene_Transcription

GSK-3 Signaling in the Wnt Pathway.

Kinase_Inhibition_Workflow Start Start: Prepare Reagents Compound_Dilution Prepare Serial Dilution of this compound Start->Compound_Dilution Reaction_Setup Set up Kinase Reaction: - Kinase - Substrate Start->Reaction_Setup Add_Inhibitor Add Diluted Inhibitor to Reaction Compound_Dilution->Add_Inhibitor Reaction_Setup->Add_Inhibitor Initiate_Reaction Initiate with ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at Optimal Temperature Initiate_Reaction->Incubate Stop_Reaction Terminate Reaction Incubate->Stop_Reaction Detect_Signal Detect Kinase Activity (e.g., Phosphorylation) Stop_Reaction->Detect_Signal Analyze_Data Data Analysis: Plot Inhibition vs. Concentration Detect_Signal->Analyze_Data End End: Determine IC50 Analyze_Data->End

Experimental Workflow for Kinase Inhibition Assay.

References

Aloisine RP106: A Comparative Guide to Off-Target Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the off-target kinase screening profile of Aloisine RP106, a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 (GSK-3). Due to the limited availability of a comprehensive public screening panel for this compound, this guide leverages data from its close structural analog, Aloisine A, to provide a broader comparative context.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the known inhibitory activities of this compound and the broader selectivity profile of Aloisine A against a panel of 26 kinases. This allows for a direct comparison of on-target potency and an inferred off-target profile.

Table 1: Comparative Kinase Inhibition Data for this compound and Aloisine A

Kinase TargetThis compound IC₅₀ (µM)Aloisine A IC₅₀ (µM)Kinase Family
Primary Targets
CDK1/cyclin B0.700.12CMGC
CDK2/cyclin A-0.15CMGC
CDK5/p251.50.20CMGC
GSK-3α/β0.920.65CMGC
Off-Target Screening (Aloisine A)
AURORA-A>10>10Other
CAMKIIα>10>10CAMK
CASEIN KINASE 2>10>10CMGC
CHK1>10>10CAMK
CK1δ/ε>10>10CMGC
DYRK1A>10>10CMGC
EGFR>10>10TK
EPHB4>10>10TK
ERK1>10>10CMGC
ERK2>10>10CMGC
IGF-1R>10>10TK
INSR>10>10TK
JNK1α1>10>10CMGC
MEK1>10>10STE
P38α/SAPK2A>10>10CMGC
P70S6K>10>10AGC
PIM-1>10>10CAMK
PKA>10>10AGC
PKCα>10>10AGC
PLK1>10>10Other
ROCK-II>10>10AGC
SRC>10>10TK
ZAP-70>10>10TK

Data for Aloisine A is sourced from a study where it was screened against 26 kinases.[1][2] It is presented here as a close approximation of the selectivity profile of this compound due to their structural similarity. IC₅₀ values for this compound are from available literature.

Experimental Protocols

The determination of kinase inhibition is critical for establishing the potency and selectivity of compounds like this compound. Below is a detailed methodology for a typical in vitro kinase inhibition assay used to assess the activity against CDK2/cyclin A.

In Vitro CDK2/Cyclin A Kinase Inhibition Assay

This protocol describes a radiometric assay using [γ-³²P]ATP to measure the phosphorylation of a substrate by CDK2/cyclin A.

Materials:

  • Active human CDK2/cyclin A enzyme

  • Histone H1 (as substrate)

  • This compound or other test compounds

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and fluid

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase reaction buffer

    • Test compound dilution (or DMSO for control)

    • Histone H1 substrate solution

    • CDK2/cyclin A enzyme solution

  • Initiation of Reaction: Add the ATP solution containing [γ-³²P]ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for CDK2.

  • Incubation: Incubate the reaction plate at 30°C for a specified period (e.g., 30 minutes), ensuring linear reaction kinetics.

  • Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 papers multiple times in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone.

  • Quantification: Transfer the dried P81 papers to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Mandatory Visualization

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Kinase Inhibitor Profiling cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Serial Dilution Reaction Kinase Reaction (Incubation) Compound->Reaction KinasePanel Panel of Kinases (e.g., 26 kinases) KinasePanel->Reaction AssayReagents Assay Reagents (ATP, Substrate, Buffer) AssayReagents->Reaction Detection Signal Detection (e.g., Radioactivity, Luminescence) Reaction->Detection Inhibition Calculate % Inhibition Detection->Inhibition IC50 Determine IC50 Values Inhibition->IC50 Selectivity Assess Selectivity Profile IC50->Selectivity

Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.

G Simplified CDK2 Signaling Pathway and this compound Inhibition GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (inactive) E2F E2F Rb->E2F Releases CyclinE Cyclin E E2F->CyclinE Upregulates CDK2 CDK2 CyclinE->CDK2 Activates CDK2->Rb Hyper-phosphorylates S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase Promotes Aloisine This compound Aloisine->CDK2 Inhibits

Caption: Inhibition of the CDK2 pathway by this compound, preventing S-phase entry.

References

A Comparative Guide to the Efficacy of CDK Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of prominent Cyclin-Dependent Kinase (CDK) inhibitors in various cancer cell lines, supported by experimental data. The information is intended to assist researchers in selecting the appropriate inhibitors for their studies and to provide a comprehensive overview of their mechanisms of action.

Introduction to CDK Inhibitors

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle.[1] Dysregulation of CDK activity is a hallmark of cancer, making them a key target for therapeutic intervention. CDK inhibitors are a class of drugs designed to block the activity of these enzymes, thereby inducing cell cycle arrest and inhibiting tumor growth. This guide focuses on the comparative efficacy of three FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib, which have shown significant promise in the treatment of certain cancers, particularly HR+/HER2- breast cancer.[1][2]

Comparative Efficacy of CDK4/6 Inhibitors

The efficacy of CDK inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the IC50 values of Palbociclib, Ribociclib, and Abemaciclib against various cancer cell lines as reported in preclinical studies.

Biochemical Potency

Preclinical experiments have demonstrated subtle but important differences in the biochemical potency of the three major CDK4/6 inhibitors. Abemaciclib is generally considered the most potent inhibitor of CDK4.[2]

InhibitorTargetIC50 (nM)
PalbociclibCDK4/Cyclin D111
CDK6/Cyclin D315
RibociclibCDK4/Cyclin D110
CDK6/Cyclin D339
AbemaciclibCDK4/Cyclin D12
CDK6/Cyclin D39.9

Data compiled from preclinical drug-exposure experiments.[2]

Cellular Potency in Breast Cancer Cell Lines

The following table presents a compilation of IC50 values from various studies, highlighting the differential sensitivity of breast cancer cell lines to these inhibitors.

Cell LineSubtypePalbociclib IC50 (µM)Ribociclib IC50 (µM)Abemaciclib IC50 (µM)
MDA-MB-453AR(+), RB-proficient78.0 ± 0.849.0 ± 0.6Not Reported
MDA-MB-231AR(-), RB-proficientNot ReportedNot ReportedNot Reported
MDA-MB-468AR(-), RB-negative78.0 ± 1.072.0 ± 3.6Not Reported
BT-549AR(+), RB-negative78.0 ± 0.858.0 ± 1.2Not Reported

Note: IC50 values can vary between studies due to different experimental conditions. Data is compiled from multiple sources for comparative purposes.

Signaling Pathway and Experimental Workflows

CDK4/6 Signaling Pathway

CDK4/6 inhibitors exert their effect by blocking the phosphorylation of the Retinoblastoma (Rb) protein. In a normal cell cycle, the Cyclin D-CDK4/6 complex phosphorylates Rb, leading to the release of the E2F transcription factor. E2F then promotes the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, these drugs prevent Rb phosphorylation, keeping it bound to E2F and thus arresting the cell cycle in the G1 phase.[3]

CDK4_6_Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle Regulation cluster_2 G1/S Transition Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Receptor Tyrosine Kinase->Ras/Raf/MEK/ERK Pathway PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Receptor Tyrosine Kinase->PI3K/Akt/mTOR Pathway Cyclin D Cyclin D Ras/Raf/MEK/ERK Pathway->Cyclin D PI3K/Akt/mTOR Pathway->Cyclin D Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex p-Rb p-Rb Cyclin D-CDK4/6 Complex->p-Rb p16 p16 p16->CDK4/6 Rb Rb E2F E2F Rb->E2F S-phase Genes S-phase Genes E2F->S-phase Genes p-Rb->E2F CDK_Inhibitors Palbociclib Ribociclib Abemaciclib CDK_Inhibitors->Cyclin D-CDK4/6 Complex

Caption: The CDK4/6 signaling pathway and the mechanism of action of CDK inhibitors.

Experimental Workflow: Cell Viability Assay

The following workflow outlines the major steps for assessing the effect of CDK inhibitors on cancer cell viability using an MTT assay.

Cell_Viability_Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate and allow to adhere overnight. B 2. Drug Treatment Treat cells with varying concentrations of CDK inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib) and a vehicle control. A->B C 3. Incubation Incubate cells for a defined period (e.g., 72 hours). B->C D 4. MTT Addition Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation. C->D E 5. Solubilization Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals. D->E F 6. Absorbance Reading Measure the absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis Calculate IC50 values by plotting the percentage of cell viability against the log of the inhibitor concentration. F->G

Caption: A typical workflow for a cell viability (MTT) assay.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the metabolic activity of cells as an indicator of viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • CDK inhibitors (Palbociclib, Ribociclib, Abemaciclib)

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • The next day, treat the cells with a serial dilution of each CDK inhibitor. Include a vehicle-only control.

  • Incubate the plate for 72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate the plate at room temperature for 15-30 minutes with gentle shaking to dissolve the crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.

Western Blot Analysis of CDK Pathway Proteins

This protocol is used to detect the expression and phosphorylation status of key proteins in the CDK signaling pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Rb (Ser807/811), anti-Rb, anti-CDK4, anti-CDK6, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and quantify protein concentration.

  • Denature protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Rabbit anti-p-Rb (Ser807/811)

    • Mouse anti-Rb

    • Rabbit anti-CDK4

    • Rabbit anti-CDK6

    • Mouse anti-Cyclin D1

    • Mouse anti-β-actin (as a loading control)

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine changes in protein expression and phosphorylation.

Conclusion

The available data indicates that while Palbociclib, Ribociclib, and Abemaciclib all target the CDK4/6 pathway, they exhibit distinct biochemical and cellular potencies. Abemaciclib generally demonstrates the highest potency against CDK4. The choice of inhibitor for research or therapeutic purposes may depend on the specific cancer cell type, its molecular characteristics (e.g., Rb status), and the desired therapeutic window. The experimental protocols provided in this guide offer a standardized approach to further investigate and compare the efficacy of these and other CDK inhibitors in various cancer models.

References

Comparative Guide to Aloisine RP106-Induced Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Aloisine RP106's performance in inducing cell cycle arrest against other well-established cyclin-dependent kinase (CDK) inhibitors. The information presented is supported by experimental data and detailed protocols to assist in the validation and contextualization of this compound's cellular effects.

Executive Summary

This compound is a member of the aloisine family of compounds, which are potent inhibitors of cyclin-dependent kinases (CDKs). These compounds function as competitive inhibitors of ATP binding to the catalytic subunit of CDKs, leading to a halt in cell cycle progression. Specifically, aloisines have been shown to effectively arrest cells in both the G1 and G2 phases of the cell cycle. This dual-phase arrest distinguishes them from more recent generations of CDK inhibitors, such as the CDK4/6 inhibitors, which primarily induce a G1 arrest. This guide will delve into the quantitative comparison of this compound's inhibitory activity with that of other CDK inhibitors and provide detailed methodologies for validating its effect on the cell cycle.

Performance Comparison

The inhibitory potency of this compound and its close analog, Aloisine A, is compared with that of three prominent CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. The following table summarizes their half-maximal inhibitory concentrations (IC50) against various CDK-cyclin complexes. Lower IC50 values indicate greater potency.

CompoundCDK1/cyclin B (nM)CDK2/cyclin A (nM)CDK2/cyclin E (nM)CDK4/cyclin D1 (nM)CDK5/p25 (nM)CDK6/cyclin D3 (nM)
Aloisine A 150[1]120[1]400[1]>10,000200[1]>10,000
Palbociclib >10,000>10,000>10,00011-16
Ribociclib >10,000>10,000>10,00010-39
Abemaciclib ---2-10

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

This compound Signaling Pathway

Caption: this compound inhibits CDK1, CDK2, and CDK5, leading to G1 and G2 cell cycle arrest.

Experimental Workflow: Validation of Cell Cycle Arrest

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis cluster_facs_details Flow Cytometry Details cluster_wb_details Western Blot Details start Seed Cells treat Treat with this compound (or vehicle control) start->treat harvest Harvest Cells treat->harvest facs Flow Cytometry (Cell Cycle Analysis) harvest->facs wb Western Blot (Protein Expression) harvest->wb fix Fix & Permeabilize facs->fix lyse Lyse Cells & Quantify Protein wb->lyse stain Stain with Propidium Iodide fix->stain acquire Acquire Data stain->acquire analyze_facs Analyze DNA Content (G1, S, G2/M populations) acquire->analyze_facs sds_page SDS-PAGE lyse->sds_page transfer Transfer to Membrane sds_page->transfer probe Probe with Primary Antibodies (e.g., Cyclin B1, p-CDK1) transfer->probe detect Detect with Secondary Antibody probe->detect analyze_wb Analyze Protein Levels detect->analyze_wb

Caption: Workflow for validating this compound-induced cell cycle arrest.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol is for the analysis of cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow Cytometer

Procedure:

  • Cell Harvest: Harvest cells by trypsinization and centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with 5 mL of cold PBS and centrifuge again.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubation: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several weeks.

  • Rehydration and Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Data Acquisition: Analyze the stained cells on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Proteins

This protocol describes the detection of key cell cycle regulatory proteins by western blotting to confirm the mechanism of cell cycle arrest.

Materials:

  • RIPA Lysis Buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-CDK1 (Thr161), anti-Cyclin E, anti-phospho-CDK2 (Thr160))

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

Confirming Target Engagement of Aloisine RP106: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor engages its intended target within a cellular context is a critical step in drug discovery. This guide provides a comparative overview of key experimental methods to confirm the target engagement of Aloisine RP106, a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 (GSK-3).[1][2][3][4] This document outlines the methodologies for biochemical, cellular, and structural assays, presenting quantitative data for Aloisine A, a well-characterized member of the aloisine family, alongside alternative CDK/GSK-3 inhibitors, Flavopiridol and Kenpaullone.

Executive Summary

This compound belongs to the aloisine family of compounds, which are known to competitively inhibit the ATP-binding pocket of CDKs and GSK-3.[1][3] This guide details three primary methods to confirm this target engagement:

  • Biochemical Kinase Activity Assays: To quantify the direct inhibition of purified kinase activity.

  • Cellular Target Engagement Assays: To verify target interaction within a live cell environment.

  • Structural Biology Techniques: To provide high-resolution visualization of the inhibitor-target interaction.

By comparing the outcomes of these assays for Aloisine A and other known inhibitors, researchers can gain a comprehensive understanding of the compound's potency, selectivity, and mechanism of action.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Aloisine A, Flavopiridol, and Kenpaullone against key CDK and GSK-3 isoforms. This data provides a quantitative comparison of their potency.

Kinase TargetAloisine A IC50 (µM)Flavopiridol IC50 (µM)Kenpaullone IC50 (µM)
CDK1/cyclin B0.15~0.040.4
CDK2/cyclin A0.15~0.040.68
CDK2/cyclin E0.15~0.047.5
CDK5/p250.15-0.85
GSK-3β0.650.280.23

Note: Data for this compound was not specifically available; data for the closely related Aloisine A is presented.[2]

Mandatory Visualization

Signaling Pathway of CDK and GSK-3

CDK_GSK3_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascades cluster_2 Primary Targets cluster_3 Cellular Processes Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Wnt Wnt GSK3b GSK3b Wnt->GSK3b Inactivation Akt Akt PI3K->Akt Akt->GSK3b Inactivation CDK/Cyclin CDK/Cyclin Rb Rb CDK/Cyclin->Rb Phosphorylation Cell Cycle Progression Cell Cycle Progression CDK/Cyclin->Cell Cycle Progression Apoptosis Apoptosis GSK3b->Apoptosis Gene Transcription Gene Transcription GSK3b->Gene Transcription Rb->Cell Cycle Progression G1/S Transition

Caption: Simplified signaling pathway of CDK and GSK-3.

Experimental Workflow: Kinase Activity Assay

Kinase_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Analysis A Prepare kinase, substrate, ATP, and inhibitor solutions B Incubate kinase, substrate, and inhibitor A->B C Initiate reaction by adding ATP B->C D Stop reaction and measure product formation (e.g., ADP) C->D E Calculate % inhibition and determine IC50 D->E

Caption: General workflow for an in vitro kinase activity assay.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Denaturation cluster_2 Protein Extraction cluster_3 Analysis A Treat intact cells with this compound or vehicle B Heat cell suspensions to a range of temperatures A->B C Lyse cells and separate soluble from precipitated proteins B->C D Quantify soluble target protein (e.g., Western Blot, ELISA) C->D E Plot protein abundance vs. temperature to determine thermal shift D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Biochemical Kinase Activity Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified CDK and GSK-3 kinases.

Methodology:

  • Reaction Setup: In a 96-well plate, combine the purified active kinase (e.g., CDK2/Cyclin A), a specific peptide substrate (e.g., Histone H1 for CDKs), and varying concentrations of this compound (or control inhibitor) in a kinase reaction buffer.

  • Reaction Initiation: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Detection: Terminate the reaction and quantify the amount of product formed. A common method is to measure the amount of ADP produced using a commercial kit such as ADP-Glo™. This assay converts the generated ADP to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal that is proportional to kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to a vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

NanoBRET™ Target Engagement Intracellular Kinase Assay

Objective: To measure the binding of this compound to its target kinases in living cells.

Methodology:

  • Cell Preparation: Genetically engineer cells (e.g., HEK293) to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Assay Plate Preparation: Seed the engineered cells into a 96-well or 384-well plate.

  • Compound and Tracer Addition: Add varying concentrations of this compound to the cells, followed by the addition of a cell-permeable fluorescent tracer that also binds to the kinase's ATP pocket.

  • Equilibration: Incubate the plate to allow the compound and tracer to reach binding equilibrium with the target kinase.

  • Detection: Add the NanoLuc® substrate to the wells. If the tracer is bound to the NanoLuc®-kinase fusion protein, Bioluminescence Resonance Energy Transfer (BRET) will occur, resulting in a fluorescent signal from the tracer.

  • Data Analysis: The binding of this compound will displace the fluorescent tracer, leading to a decrease in the BRET signal. The BRET ratio (acceptor emission/donor emission) is plotted against the logarithm of the inhibitor concentration to determine the cellular IC50 value, which reflects the target engagement in a physiological context.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.

Methodology:

  • Cell Treatment: Treat cultured cells with either this compound at a specific concentration or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of different temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (e.g., CDK2 or GSK-3β) remaining at each temperature using a specific antibody-based method such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates that it has bound to and stabilized the target protein, thus confirming target engagement.

Conclusion

The confirmation of target engagement is a cornerstone of modern drug discovery. For this compound, a comprehensive approach utilizing biochemical, cellular, and structural methods is recommended. The presented protocols for kinase activity assays, NanoBRET™, and CETSA provide a robust framework for researchers to quantitatively assess the interaction of this compound with its intended targets, CDKs and GSK-3. By comparing the results with those of other well-characterized inhibitors, the potency and selectivity profile of this compound can be confidently established, paving the way for further preclinical and clinical development.

References

Aloisine RP106: A Comparative Guide to a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase inhibitor Aloisine RP106, believed to be a key member of the aloisine family of 6-phenyl[5H]pyrrolo[2,3-b]pyrazines. This family of compounds has demonstrated potent inhibitory activity against key cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), positioning them as significant molecules of interest for therapeutic development, particularly in oncology and neurodegenerative diseases. This document presents a comparative overview of Aloisine A (a well-characterized aloisine), its specificity, and its performance against other established CDK inhibitors, supported by available experimental data.

Kinase Inhibitor Specificity: A Comparative Analysis

Aloisine A, a representative compound of the aloisine family, has been shown to be a potent, ATP-competitive inhibitor of several key kinases. Its inhibitory profile is notably distinct from many currently approved CDK inhibitors, which primarily target CDK4 and CDK6. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Aloisine A against a panel of kinases, juxtaposed with the IC50 values of the FDA-approved CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib.

Target KinaseAloisine A IC50 (µM)[1]Palbociclib IC50 (nM)[2]Ribociclib IC50 (nM)[2]Abemaciclib IC50 (nM)[2]
CDK1/cyclin B 0.15---
CDK2/cyclin A 0.12---
CDK2/cyclin E 0.4---
CDK4/cyclin D1 >1011102
CDK5/p35 0.16---
CDK6/cyclin D3 >10153910
GSK-3α 0.5---
GSK-3β 1.5---
erk1 18---
erk2 22---
JNK ~3-10---
PKCα, β1, β2, γ, δ, ε, η, ξ >100---

Experimental Protocols

The determination of kinase inhibitory activity, as summarized in the table above, is typically performed using in vitro kinase assays. The following is a generalized protocol based on standard methodologies.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Aloisine A) against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate for the kinase

  • Adenosine 5'-triphosphate (ATP), typically radiolabeled ([γ-³²P]ATP) or non-radiolabeled for ADP detection assays

  • Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well microplates

  • Apparatus for detecting the assay signal (e.g., scintillation counter for radioactive assays, luminometer or fluorescence plate reader for non-radioactive assays)

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer. A control with solvent only (e.g., DMSO) is also prepared.

  • Reaction Setup: The kinase, substrate, and test compound (or vehicle control) are added to the wells of a microplate and pre-incubated for a short period.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically kept near the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate determination of competitive inhibition.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.

  • Reaction Termination: The reaction is stopped, often by the addition of a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺ ions, which are essential for kinase activity).

  • Signal Detection:

    • Radiometric Assay: The phosphorylated substrate is separated (e.g., by spotting onto phosphocellulose paper and washing away unincorporated [γ-³²P]ATP), and the amount of incorporated radioactivity is measured using a scintillation counter.

    • Non-Radiometric Assay (e.g., ADP-Glo™): The amount of ADP produced is quantified. This is often a two-step process where remaining ATP is first depleted, and then the ADP is converted back to ATP, which is used in a luciferase-based reaction to generate a luminescent signal.

  • Data Analysis: The kinase activity at each inhibitor concentration is calculated as a percentage of the activity in the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection & Analysis A Prepare Serial Dilutions of this compound C Dispense Compound/Vehicle into Microplate Wells A->C B Prepare Kinase, Substrate, and ATP Solutions D Add Kinase and Substrate B->D C->D E Pre-incubate D->E F Initiate Reaction with ATP E->F G Incubate at Controlled Temperature F->G H Terminate Reaction G->H I Measure Kinase Activity (e.g., ³²P incorporation or ADP production) H->I J Data Analysis: Calculate % Inhibition I->J K Determine IC50 Value J->K

In Vitro Kinase Inhibition Assay Workflow

Signaling Pathways and Mechanism of Action

Aloisines exert their biological effects by inhibiting key kinases involved in cell cycle progression and other critical cellular processes. The primary targets—CDK1, CDK2, CDK5, and GSK-3—are central nodes in complex signaling networks. Aloisines act as competitive inhibitors of ATP binding to the catalytic subunit of these kinases.[3]

CDK1/2 and Cell Cycle Control:

CDK1 and CDK2 are essential for regulating the cell cycle. In complex with their respective cyclin partners, they phosphorylate key substrates to drive cells through the G1/S and G2/M checkpoints. Inhibition of CDK1 and CDK2 by aloisines leads to cell cycle arrest in both G1 and G2 phases, thereby inhibiting cell proliferation.[3]

G cluster_g1 G1 Phase cluster_s S Phase cluster_g2m G2/M Phase CDK46 CDK4/6 + Cyclin D E2F_RB E2F-pRb Complex CDK46->E2F_RB p E2F E2F E2F_RB->E2F releases CDK2_E CDK2 + Cyclin E E2F->CDK2_E activates CDK2_A CDK2 + Cyclin A CDK2_E->CDK2_A promotes transition DNA_Rep DNA Replication CDK2_A->DNA_Rep CDK1_B CDK1 + Cyclin B DNA_Rep->CDK1_B leads to Mitosis Mitosis CDK1_B->Mitosis Aloisine This compound Aloisine->CDK2_E Aloisine->CDK2_A Aloisine->CDK1_B

This compound Inhibition of Cell Cycle Progression

CDK5 and GSK-3 in Neuronal Function and Disease:

CDK5 and GSK-3 are implicated in various neuronal processes, including development, synaptic plasticity, and tau phosphorylation. Dysregulation of these kinases is a hallmark of several neurodegenerative disorders, including Alzheimer's disease. Aloisines' ability to inhibit both CDK5 and GSK-3 suggests their potential as therapeutic agents in this context.

G cluster_pathway Neuronal Signaling CDK5 CDK5/p25 Tau Tau Protein CDK5->Tau phosphorylates GSK3b GSK-3β GSK3b->Tau phosphorylates NFT Neurofibrillary Tangles Tau->NFT hyperphosphorylation leads to Aloisine This compound Aloisine->CDK5 Aloisine->GSK3b

Inhibition of Tau Hyperphosphorylation Pathway

Conclusion

This compound and the broader aloisine family represent a class of kinase inhibitors with a distinct specificity profile, targeting CDKs and GSK-3s that are critical in both cell cycle regulation and neuronal function. This dual activity differentiates them from highly selective CDK4/6 inhibitors currently in clinical use. The potent, ATP-competitive mechanism of action and the specific targeting of CDK1, CDK2, CDK5, and GSK-3 make aloisines valuable tools for basic research and promising candidates for further therapeutic development in oncology and neurodegeneration. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of this novel class of inhibitors.

References

A Comparative Guide to the Cross-Reactivity of Aloisine RP106

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor Aloisine RP106 (also known as Aloisine A) with other prominent cyclin-dependent kinase (CDK) inhibitors. The focus of this analysis is on the cross-reactivity profile, offering a valuable resource for researchers in oncology and neurodegenerative diseases to select the most appropriate tool compounds and potential therapeutic candidates.

Introduction to this compound

This compound belongs to the aloisine family of compounds, which are potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2] These kinases are crucial regulators of the cell cycle, and their dysregulation is implicated in various cancers and neurodegenerative disorders, such as Alzheimer's disease. This compound exerts its inhibitory effect by competing with ATP for the binding site on the kinase's catalytic subunit.[1][2]

Comparative Kinase Selectivity Profiles

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and three FDA-approved CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—against a panel of kinases. This data is essential for understanding the selectivity and potential off-target effects of these compounds.

Table 1: Kinase Inhibition Profile of this compound (Aloisine A)

Kinase TargetIC50 (µM)
CDK1/cyclin B0.15
CDK2/cyclin A0.12
CDK2/cyclin E0.4
CDK5/p250.16
GSK-3α0.5
GSK-3β1.5
erk118
erk222
c-Jun N-terminal kinase (JNK)~3-10
Protein Kinase C (α, β1, β2, γ, δ, ε, η, ξ)>100

Data extracted from Mettey et al., J Med Chem, 2003.[1]

Table 2: Comparative Kinase Inhibition Profiles of FDA-Approved CDK4/6 Inhibitors

Kinase TargetPalbociclib IC50 (nM)Ribociclib IC50 (nM)Abemaciclib IC50 (nM)
CDK4/cyclin D19 - 11102
CDK6/cyclin D315399.9
CDK9--Potent Inhibition

Data compiled from various sources.[3][4][5][6] It is important to note that assay conditions can vary between studies, affecting direct comparability.

Experimental Protocols

The following is a generalized protocol for a kinase inhibition assay, based on methodologies described in the cited literature.

Biochemical Kinase Inhibition Assay

  • Reagents and Materials:

    • Purified recombinant kinase and its corresponding cyclin partner.

    • Kinase-specific substrate (e.g., Histone H1 for CDKs).

    • ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP).

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

    • Phosphocellulose paper or membrane.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • In a reaction tube, combine the kinase, its cyclin partner, and the substrate in the kinase reaction buffer.

    • Add the test inhibitor at various concentrations to the reaction tubes. Include a control with no inhibitor.

    • Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 15-30 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

    • Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Pathways and Workflows

Signaling Pathway

CDK_Inhibition_Pathway Simplified Cell Cycle Regulation by CDKs and Inhibition Mitogenic_Stimuli Mitogenic Stimuli Cyclin_D Cyclin D Mitogenic_Stimuli->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Activates Rb Rb CDK4_6->Rb Phosphorylates CDK4_6->Rb E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Cyclin_E Cyclin E CDK2_E CDK2/Cyclin E Cyclin_E->CDK2_E Activates CDK2_E->Rb Hyper-phosphorylates Cyclin_A Cyclin A CDK2_A CDK2/Cyclin A Cyclin_A->CDK2_A Activates CDK2_A->G1_S_Transition CDK1_B CDK1/Cyclin B G2_M_Transition G2/M Phase Transition CDK1_B->G2_M_Transition Aloisine_RP106 This compound Aloisine_RP106->CDK2_A Aloisine_RP106->CDK1_B CDK4_6_Inhibitors Palbociclib Ribociclib Abemaciclib CDK4_6_Inhibitors->CDK4_6

Caption: Inhibition of the cell cycle by this compound and CDK4/6 specific inhibitors.

Experimental Workflow

Kinase_Inhibitor_Screening_Workflow Workflow for Biochemical Kinase Inhibitor Screening Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Reaction_Setup Set up Kinase Reaction (with varying inhibitor concentrations) Prepare_Reagents->Reaction_Setup Incubation Incubate at Controlled Temperature Reaction_Setup->Incubation Stop_Reaction Stop Reaction (e.g., spotting on membrane) Incubation->Stop_Reaction Washing Wash to Remove Unincorporated ATP Stop_Reaction->Washing Detection Detect Signal (e.g., Scintillation Counting) Washing->Detection Data_Analysis Data Analysis (Calculate % Inhibition, Determine IC50) Detection->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for determining the IC50 of a kinase inhibitor.

References

Safety Operating Guide

Navigating the Disposal of Aloisine RP106: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, proper chemical handling and disposal are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential information on the proper disposal procedures for Aloisine RP106, a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).

Understanding this compound: Key Chemical Data

While specific, regulated disposal procedures for this compound are not explicitly mandated under certain regulations due to its classification, understanding its chemical properties is the first step toward responsible disposal.

PropertyValue
CAS Number 496864-15-4[1][2]
Molecular Formula C₁₇H₁₉N₃O[1][2]
Molecular Weight 281.35 g/mol [1]
Purity ≥95%[2]

According to information from one supplier, a safety data sheet (SDS) for this compound is not required under Regulation (EC) No. 1907/2006 (REACH), as it is not classified as a hazardous substance.[3] However, it is crucial to note that this compound is intended for research use only and not for diagnostic or therapeutic purposes.[2]

Recommended Disposal Protocol for this compound

Even in the absence of a specific hazardous classification, adherence to standard laboratory safety protocols for chemical waste is essential. The following step-by-step guide outlines the recommended disposal procedure for this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Standard laboratory coat: To protect from potential splashes.

  • Safety glasses or goggles: To shield the eyes from any airborne particles or liquid.

  • Chemically resistant gloves: To prevent skin contact.

Step 2: Waste Segregation

Proper waste segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect any unused or expired solid this compound powder in a clearly labeled, sealed container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.

    • The container should be labeled as "Non-hazardous Chemical Waste" and should clearly state "this compound".

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container.

    • The label should indicate the contents, including the solvent used and the approximate concentration of this compound.

    • Never mix this compound solutions with other chemical waste streams unless compatibility is confirmed.

Step 3: Institutional Guidelines and Waste Pickup

  • Consult Institutional Policies: Always refer to your institution's specific chemical hygiene plan and waste disposal guidelines. Your Environmental Health and Safety (EHS) department will provide the definitive procedures for your facility.

  • Arrange for Waste Pickup: Once your waste container is full or ready for disposal, contact your institution's EHS department to arrange for a scheduled pickup. Do not dispose of chemical waste down the drain or in regular trash.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all necessary safety and regulatory steps are followed.

G cluster_prep Preparation cluster_waste_handling Waste Handling cluster_final_disposal Final Disposal start Start: Identify this compound for Disposal ppe Don Appropriate PPE (Coat, Glasses, Gloves) start->ppe assess_form Assess Physical Form (Solid or Liquid) ppe->assess_form solid_waste Segregate Solid Waste (Powder, Contaminated Items) assess_form->solid_waste Solid liquid_waste Segregate Liquid Waste (Solutions) assess_form->liquid_waste Liquid label_solid Label Container: 'Non-hazardous Chemical Waste - this compound' solid_waste->label_solid label_liquid Label Container: Contents, Solvent, Concentration liquid_waste->label_liquid consult_ehs Consult Institutional EHS Guidelines label_solid->consult_ehs label_liquid->consult_ehs schedule_pickup Schedule Waste Pickup with EHS consult_ehs->schedule_pickup end_node End: Compliant Disposal schedule_pickup->end_node

Caption: Logical workflow for the proper disposal of this compound.

By following these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment. Always prioritize safety and consult your institutional guidelines as the ultimate authority on chemical waste management.

References

Personal protective equipment for handling Aloisine RP106

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Aloisine RP106. While this compound is not classified as a hazardous substance under Regulation (EC) No. 1907/2006 (REACH), adherence to standard laboratory safety protocols is essential to ensure a safe working environment.

Personal Protective Equipment (PPE)

As a fundamental safety measure, appropriate personal protective equipment should be worn at all times when handling this compound and other laboratory chemicals. The following table summarizes the recommended PPE.

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from potential splashes or aerosols.[1][2]
Hand Protection Nitrile gloves are suitable for incidental contact.Prevents direct skin contact with the chemical.[2][3][4]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.[1][4]
Footwear Closed-toe shoes.Protects feet from spills and falling objects.[1][4]

Operational Plan: Handling this compound

Adherence to a systematic workflow is critical for the safe handling of any chemical substance.

  • Preparation : Before handling this compound, ensure that the work area is clean and uncluttered. A designated area, such as a chemical fume hood, is recommended if there is a potential for aerosol generation.

  • Personal Protective Equipment : Don the appropriate PPE as detailed in the table above.

  • Handling :

    • Avoid inhalation of any dust or aerosols.

    • Prevent contact with eyes and skin.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.

    • If creating solutions, add the solid to the solvent slowly.

  • Storage : Store this compound in a tightly sealed container in a cool, dry place.

  • Cleaning : After handling, thoroughly clean the work area and any equipment used. Dispose of any contaminated materials as outlined in the disposal plan. Wash hands thoroughly.

Experimental Protocols

Detailed experimental protocols involving this compound will be specific to the research being conducted. It is imperative that researchers develop a comprehensive, step-by-step protocol for their specific application, incorporating the handling and safety precautions outlined in this guide.

Disposal Plan

As this compound is not classified as hazardous, disposal procedures for non-hazardous chemical waste should be followed. However, it is crucial to consult and comply with all local, state, and federal regulations.

  • Solid Waste :

    • Uncontaminated this compound powder can be disposed of in the regular laboratory trash, provided it is securely contained.

    • Contaminated materials (e.g., weighing paper, gloves) should be placed in a designated waste container.

  • Liquid Waste :

    • Solutions of this compound may be permissible for drain disposal if they are non-hazardous and meet local wastewater regulations.[5][6] It is recommended to check with your institution's Environmental Health and Safety (EHS) department for specific guidance.[5]

    • Never dispose of undiluted or concentrated solutions down the drain.

  • Empty Containers :

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as liquid waste.

    • After rinsing, the container can typically be disposed of in the regular trash.

Workflow for Handling and Disposal of this compound

G Workflow for Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation: Clean workspace and gather materials ppe Don Personal Protective Equipment (PPE) prep->ppe handle Handle this compound with care ppe->handle store Store in a sealed container handle->store solid_waste Dispose of solid waste in designated container handle->solid_waste liquid_waste Dispose of liquid waste according to institutional guidelines handle->liquid_waste empty_container Rinse and dispose of empty container handle->empty_container

Caption: This diagram outlines the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aloisine RP106
Reactant of Route 2
Reactant of Route 2
Aloisine RP106

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.